L-Propargylglycine
Description
This compound has been reported in Streptomyces with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-01-0, 198774-27-5 | |
| Record name | L-Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Enzyme Inactivation by L-Propargylglycine: A Technical Guide for Researchers
Abstract
L-Propargylglycine (PAG) is a potent, naturally occurring amino acid that serves as a quintessential example of a mechanism-based enzyme inactivator, commonly known as a suicide inhibitor.[1] It has been an invaluable tool for studying the catalytic mechanisms of a class of enzymes dependent on the pyridoxal-5'-phosphate (PLP) cofactor.[2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound irreversibly inhibits these enzymes. We will dissect the chemical transformations within the enzyme's active site, detail the kinetic characterization of the inactivation process, and provide field-proven experimental protocols for researchers studying this and similar inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic suicide inhibition pathway.
Introduction: The Principle of Suicide Inhibition
Mechanism-based inactivation represents a highly specific and potent mode of enzyme inhibition.[3] Unlike simple competitive inhibitors that bind reversibly, a suicide inhibitor is chemically inert until it is catalytically activated by its target enzyme.[4][5] The enzyme, in essence, processes the inhibitor as if it were a legitimate substrate, but in doing so, unleashes a highly reactive chemical species that covalently modifies and permanently inactivates the enzyme.[4] This process is characterized by its time-dependency, saturability, and covalent stoichiometry, making it a powerful strategy in both biochemical research and rational drug design.[6]
This compound, an acetylenic amino acid, is a canonical example of such an inhibitor, primarily targeting PLP-dependent enzymes that catalyze γ-elimination or γ-replacement reactions, such as cystathionine γ-lyase (CGL), methionine γ-lyase, and alanine transaminase.[1][7]
The Target: Pyridoxal-5'-Phosphate (PLP) Dependent Enzymes
To understand the inhibition by PAG, one must first appreciate the catalytic machinery it subverts. PLP is a versatile coenzyme essential for a vast array of metabolic reactions, particularly in amino acid metabolism.[8] Its key function is to form a Schiff base (an internal aldimine) with a lysine residue in the enzyme's active site.[9]
The catalytic cycle begins when the amino acid substrate displaces the lysine to form a new, external aldimine.[9] The conjugated pyridine ring of PLP then acts as a potent "electron sink," stabilizing the formation of a carbanionic intermediate upon the abstraction of the amino acid's α-proton.[9] It is this fundamental catalytic step that PAG hijacks to initiate its inactivation sequence.
The Core Mechanism of Inactivation
The inactivation of a PLP-dependent enzyme by this compound is a multi-step process that occurs entirely within the confines of the active site. The enzyme's own catalytic mechanism is the architect of its demise.
-
Formation of the External Aldimine: PAG enters the active site and, like a normal substrate, its amino group attacks the internal aldimine, displacing the active site lysine to form an external aldimine with the PLP cofactor.[10]
-
Catalytic Activation via Proton Abstraction: A basic residue in the enzyme's active site abstracts a proton from the α-carbon of PAG. This is a normal catalytic step for the enzyme.[10]
-
Propargylic Rearrangement to a Reactive Allene: The resulting carbanion is stabilized by the electron sink capacity of the PLP ring. This stabilization facilitates a propargylic rearrangement, where the acetylenic group (a triple bond) is isomerized into a highly electrophilic and reactive allene intermediate (a species with two adjacent double bonds).[1][4]
-
Covalent Modification and Irreversible Inactivation: This reactive allene is immediately attacked by a nucleophilic residue within the active site.[1] In the case of Toxoplasma gondii CGL, crystallographic evidence suggests this nucleophile is a tyrosine residue (Y133).[10] This attack forms a stable, covalent adduct between the inhibitor and the enzyme, permanently blocking the active site and rendering the enzyme catalytically inert.
The elegance of this mechanism lies in its specificity; the reactive species is generated only within the active site of the target enzyme, minimizing off-target effects.
Caption: Figure 1: Chemical Mechanism of this compound Inactivation.
Kinetic Characterization of Inactivation
The interaction between a suicide inhibitor and its target enzyme is defined by specific kinetic parameters that quantify the efficiency of the process. The inactivation follows a biphasic pattern: an initial, reversible binding event followed by an irreversible inactivation step.[1]
The overall reaction can be depicted as: E + I ⇌ E·I → E-I
Where:
-
E is the active enzyme.
-
I is the inhibitor (PAG).
-
E·I is the reversible enzyme-inhibitor complex.
-
E-I is the irreversibly inactivated enzyme.
The key kinetic constants are:
-
KI : The dissociation constant for the initial reversible binding of the inhibitor. It represents the concentration of inhibitor required to achieve half-maximal inactivation rate and is a measure of binding affinity.
-
kinact : The maximal, first-order rate constant for inactivation at saturating concentrations of the inhibitor.
These parameters are crucial for comparing the potency of different inhibitors and understanding their biological effects.
| Parameter | Enzyme Source | Value | Reference |
| kinact | Pig Heart L-Alanine Transaminase | 0.26 min⁻¹ | [7] |
| KI | Pig Heart L-Alanine Transaminase | 3.9 mM | [7] |
| IC₅₀ | Toxoplasma gondii Cystathionine γ-lyase | 20 ± 4 µM | [11] |
Table 1: Example Kinetic Parameters for this compound Inhibition.
Experimental Protocols for Elucidating the Mechanism
Validating a mechanism-based inactivator requires a multi-faceted experimental approach, progressing from kinetic analysis to direct structural confirmation.
Protocol 5.1: Determination of Inactivation Kinetics (kinact and KI)
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of inactivation. The underlying principle is to measure the residual enzyme activity over time after pre-incubation with various concentrations of the inhibitor.
Methodology:
-
Enzyme Preparation: Prepare a stock solution of the purified target enzyme (e.g., cystathionine γ-lyase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.8, containing 0.1 mM PLP).
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.
-
Pre-incubation:
-
In separate microcentrifuge tubes, mix the enzyme solution with different concentrations of this compound. Include a control with buffer only (no inhibitor).
-
Incubate all tubes at a constant temperature (e.g., 37°C).
-
-
Time-course Sampling:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each pre-incubation tube.
-
Immediately dilute the aliquot into a cuvette containing the assay mixture. The dilution factor should be large (e.g., 100-fold) to effectively stop the inactivation process by reducing the inhibitor concentration well below KI.
-
-
Activity Assay:
-
The assay mixture should contain the enzyme's substrate (e.g., L-cystathionine) and a detection reagent. For CGL, a common method is to measure the production of α-ketobutyrate by coupling its formation to the oxidation of NADH via lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Measure the initial reaction rate (v) for each sample.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining activity (ln(v)) against the pre-incubation time. The slope of this line is the negative of the observed rate constant (-kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation (or a hyperbolic curve) to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[12]
-
Causality Note: The rapid and large dilution in Step 4 is critical. It ensures that you are measuring the amount of active enzyme remaining from the pre-incubation step, rather than observing ongoing inhibition during the assay itself.
Protocol 5.2: Stoichiometry Determination and Adduct Identification
This workflow outlines the use of radiolabeled inhibitors and mass spectrometry to confirm covalent binding and identify the site of modification.
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Foreword: Understanding L-Propargylglycine as a Research Tool
An In-depth Technical Guide to the Biochemical Properties of L-Propargylglycine
In the landscape of biochemical research, particularly in the study of gasotransmitters, few pharmacological tools are as foundational as this compound (L-PPG). This guide is designed for researchers, scientists, and drug development professionals who seek to employ L-PPG in their experimental designs. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its action, the causal logic behind its application in experimental protocols, and the critical nuances required for robust and reliable data interpretation. As a non-proteinogenic amino acid, L-PPG serves as a powerful modulator of sulfur-containing amino acid metabolism, primarily through its potent inhibition of a key enzyme in hydrogen sulfide (H₂S) biogenesis. Understanding its properties is not merely academic; it is essential for anyone investigating the profound roles of H₂S in physiology and pathology.
Core Identity: Chemical and Physical Properties of this compound
This compound, systematically named (2S)-2-aminopent-4-ynoic acid, is an analogue of the amino acid L-alanine where a methyl hydrogen is substituted with an ethynyl group.[1] This terminal alkyne is not merely a structural curiosity; it is the chemical key to its potent biological activity. Its identity as a non-proteinogenic amino acid means it is not incorporated into proteins during translation, making it a dedicated pharmacological agent.[1][2]
| Property | Data | Source(s) |
| Systematic Name | (2S)-2-aminopent-4-ynoic acid | [1] |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.11 g/mol | [1] |
| CAS Number | 23235-01-0 | [3] |
| Appearance | White to off-white powder | [3][4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Solubility | Slightly soluble in DMSO | [5] |
The Primary Target: Irreversible Inhibition of Cystathionine γ-Lyase (CSE)
L-PPG's most well-characterized role is as a potent, covalently irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CTH or cystathionase).[6][7] CSE is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme in the reverse transsulfuration pathway, which is responsible for the conversion of methionine to cysteine in vertebrates.[8][9] A primary catalytic function of CSE is the generation of endogenous hydrogen sulfide (H₂S) from the substrate L-cysteine.[8][10]
The Mechanism of Suicide Inhibition
Understanding why L-PPG is an irreversible inhibitor is crucial for designing experiments, particularly regarding washout periods and endpoint analysis. It functions as a "suicide inhibitor" or mechanism-based inactivator. The enzyme's own catalytic machinery converts L-PPG into a reactive species that covalently modifies and permanently inactivates the enzyme.
The process unfolds as follows:
-
Formation of an External Aldimine: The amino group of L-PPG attacks the internal aldimine formed between the PLP cofactor and a lysine residue (Lys²¹²) in the CSE active site.[8][9] This forms an external aldimine, with L-PPG now bound to the PLP cofactor.
-
Deprotonation and Allene Formation: A basic residue in the active site deprotonates the β-position of the alkyne in L-PPG.[8][9] This leads to the formation of a highly reactive allene intermediate.
-
Nucleophilic Attack and Covalent Adduct: The reactive allene is then subjected to a nucleophilic attack by a nearby active site residue, specifically the phenol group of a tyrosine residue (Tyr¹¹⁴).[8] This attack forms a stable vinyl ether, a covalent bond that permanently links the inhibitor to the enzyme's active site, rendering it catalytically inert.[8]
Kinetic Profile and Potency
The irreversible nature of L-PPG means its inhibitory effect is time- and concentration-dependent.[5] The potency of an inhibitor is often expressed as its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. For L-PPG, a reported IC₅₀ value for inhibiting endogenous CSE activity in Raw264.7 macrophages is 370 µM.[6]
It is critical for researchers to understand the distinction between IC₅₀ and the inhibition constant (Kᵢ):
-
IC₅₀ (Half Maximal Inhibitory Concentration): An operational value that reflects the functional strength of an inhibitor under specific experimental conditions (e.g., substrate concentration, enzyme concentration). It is not an absolute measure of affinity.[11][12]
-
Kᵢ (Inhibition Constant): The dissociation constant for the enzyme-inhibitor complex. It is an intrinsic measure of binding affinity and is independent of substrate concentration for competitive inhibitors.[13][14]
For irreversible inhibitors like L-PPG, the kinetics are more complex than for reversible inhibitors. However, the IC₅₀ remains a useful parameter for comparing potency and selecting appropriate experimental concentrations. Researchers must always report the substrate and enzyme concentrations used in their assays, as these factors significantly influence the apparent IC₅₀ value.[12][14]
The Ripple Effect: Biochemical Consequences of CSE Inhibition
The primary and intended biochemical consequence of administering L-PPG is the depletion of endogenous H₂S.[15] However, blocking a central metabolic enzyme like CSE has broader effects that must be considered when interpreting experimental data.
Perturbation of the Transsulfuration Pathway
By blocking CSE, L-PPG causes a metabolic traffic jam. The substrate for CSE, L-cystathionine, can no longer be efficiently converted to L-cysteine.[16] This leads to:
-
Accumulation of L-Cystathionine: Studies in rats treated with L-PPG show a significant increase in L-cystathionine levels in the liver, kidney, brain, and blood.[16][17] This accumulation serves as a useful biomarker to confirm target engagement in vivo.
-
Altered Methionine-to-Cysteine Ratio: The blockage impairs the synthesis of L-cysteine from L-methionine, leading to an increased L-methionine:L-cysteine ratio in the blood.[17]
-
Depletion of Glutathione (GSH): L-cysteine is the rate-limiting amino acid for the synthesis of the critical cellular antioxidant, glutathione (GSH).[16] By inhibiting the primary pathway for de novo cysteine synthesis, L-PPG can lead to a significant reduction in hepatic GSH concentrations.[17][18] This is a critical secondary effect, as GSH depletion can induce oxidative stress, confounding the interpretation of results attributed solely to H₂S depletion.
In Practice: Experimental Protocols and Methodologies
The decision to use L-PPG stems from a specific scientific question: Is endogenously generated H₂S from the enzyme CSE involved in the biological process I am studying?
Experimental Workflow: In Vitro Cell Culture
This protocol provides a generalized framework. The optimal concentration of L-PPG and incubation time must be determined empirically for each cell line and experimental endpoint.
Objective: To assess the role of CSE-derived H₂S in a specific cellular response (e.g., inflammation, proliferation, apoptosis).
Methodology:
-
Cell Seeding: Plate adherent cells to reach 70-90% confluency at the time of the experiment. Allow cells to adhere for at least 12-24 hours.[19]
-
Preparation of L-PPG Stock: Prepare a concentrated stock solution of L-PPG (e.g., 100 mM) in sterile PBS or cell culture medium. Ensure complete dissolution. Filter-sterilize through a 0.22 µm filter.
-
Treatment Groups (Self-Validating System):
-
Vehicle Control: Treat cells with the same volume of vehicle (e.g., PBS) used for the L-PPG treatment.
-
L-PPG Treatment: Treat cells with the desired final concentration of L-PPG (a typical starting range is 100 µM - 2 mM).
-
H₂S Donor Control: Treat cells with an H₂S donor (e.g., NaHS or GYY4137) alone to observe the direct effects of exogenous H₂S.
-
Rescue Experiment: Co-treat cells with L-PPG and an H₂S donor. The causal logic is that if the effects of L-PPG are due to H₂S depletion, they should be reversed or "rescued" by providing an exogenous source of H₂S.
-
-
Incubation: Incubate cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: Harvest cells and perform the desired assay (e.g., Western blot for signaling proteins, qPCR for gene expression, cell viability assay, measurement of inflammatory cytokine release).[20]
A Note of Caution: Specificity and Off-Target Effects
While L-PPG is the most commonly used inhibitor of CSE, it is not perfectly specific.[6][15] Its mechanism targets the PLP cofactor, which is utilized by a large family of enzymes.[21] Acknowledging this is paramount for scientific integrity.
Known Off-Target Enzymes:
-
Methionine γ-lyase (MGL): L-PPG can inhibit MGL, another enzyme involved in methionine metabolism.[21][22]
-
Alanine Transaminase (ALT): Inhibition of ALT has been reported.[1][6]
-
Cystathionine γ-synthase: This enzyme, involved in the forward transsulfuration pathway in plants and bacteria, is also a target.[1][23]
-
L-amino acid oxidase: L-PPG irreversibly inhibits this enzyme found in snake venom.[2][5]
Strategies for Validating Specificity:
-
Use Multiple Inhibitors: Corroborate findings using inhibitors of other H₂S-producing enzymes, such as Aminooxyacetic acid (AOAA) for Cystathionine β-synthase (CBS), to dissect the specific enzymatic source of H₂S.[15]
-
Genetic Approaches: The gold standard for confirming the role of a specific enzyme is to use genetic knockdown (siRNA) or knockout (CRISPR/Cas9) of the gene encoding CSE (the CTH gene). If the phenotype of CTH knockout cells mimics the effect of L-PPG treatment, it provides strong evidence that the drug's effect is on-target.
-
Confirm Target Engagement: Whenever possible, measure CSE activity or downstream metabolic markers (like cystathionine levels) to confirm that the administered dose of L-PPG was effective at inhibiting its intended target.[16][17]
Conclusion: A Powerful Tool Requiring Careful Application
This compound is an indispensable tool for probing the biology of hydrogen sulfide. Its well-defined mechanism as an irreversible inhibitor of cystathionine γ-lyase provides a robust method for depleting a major source of endogenous H₂S. However, its power is matched by the need for careful experimental design and data interpretation. Researchers must remain vigilant about its potential off-target effects and the broader metabolic consequences of CSE inhibition, such as GSH depletion. By employing self-validating experimental systems that include rescue experiments and, ideally, genetic confirmation, scientists can confidently leverage L-PPG to unravel the complex and vital roles of H₂S in health and disease. The ongoing search for even more specific CSE inhibitors will undoubtedly refine our understanding, but for now, L-PPG remains a cornerstone of the field.[21]
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L-Propargylglycine: A Comprehensive Technical Guide to its Discovery, Mechanism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Tool in Biochemical Research
L-Propargylglycine (L-PPG), a non-proteinogenic amino acid, has carved a significant niche in the landscape of biochemical research.[1][2][3] Its unique chemical structure, featuring a terminal alkyne group, bestows upon it the ability to act as a potent and irreversible inhibitor of a class of enzymes crucial for amino acid metabolism.[4] This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its capabilities.
First identified as a naturally occurring compound, this compound's journey from a microbial metabolite to a sophisticated research tool is a testament to the synergy between natural product discovery and mechanistic enzymology.[5] Its primary and most studied role is as a suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S).[6][7] This inhibitory action has made this compound an indispensable tool for dissecting the physiological and pathological roles of H₂S in a myriad of biological processes, from neurotransmission to cardiovascular regulation.
This guide will navigate through the historical milestones of this compound's discovery and synthesis, delve into the intricate molecular details of its mechanism of action, and provide practical insights into its application in contemporary research, including detailed experimental protocols and case studies in neuroscience and cancer research.
I. The Genesis of a Research Tool: Discovery and Synthesis
The story of this compound begins in the rich and diverse world of microbial natural products. While the specific, seminal publication detailing its initial isolation and characterization from a Streptomyces species remains to be definitively identified in this review, it is widely acknowledged as a naturally occurring γ,δ-acetylenic α-amino acid.[5] The discovery of natural products with unique functionalities has historically been a driving force in the development of new scientific tools and therapeutic agents.
The chemical synthesis of this compound has been crucial for its widespread availability and use in research. While the very first total synthesis is not detailed here, various synthetic routes have been developed over the years. These methods often involve the introduction of the propargyl group to a glycine precursor, with careful control of stereochemistry to obtain the biologically active L-enantiomer. The development of efficient synthetic protocols has been instrumental in enabling the production of this compound and its derivatives for a wide range of research applications, including the synthesis of radiolabeled versions for mechanistic studies.[8]
II. The Art of Irreversible Inhibition: Mechanism of Action
This compound is a classic example of a mechanism-based inactivator, also known as a suicide inhibitor.[9] This elegant mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme. This process is characterized by its high specificity and potency.
The primary targets of this compound are pyridoxal phosphate (PLP)-dependent enzymes, which play a central role in amino acid metabolism.[10] The mechanism of inhibition can be broken down into the following key steps:
-
Formation of an External Aldimine: this compound enters the active site of the PLP-dependent enzyme and forms a Schiff base (external aldimine) with the PLP cofactor. This initial binding is similar to that of the enzyme's natural substrate.
-
Enzyme-Catalyzed Activation: The enzyme's catalytic machinery then initiates a reaction on the bound inhibitor. In the case of γ-eliminating enzymes like cystathionine γ-lyase, the enzyme abstracts a proton from the α-carbon of this compound.
-
Rearrangement to a Reactive Allene: This proton abstraction facilitates an electronic rearrangement, converting the propargyl group into a highly reactive allenic intermediate.
-
Covalent Modification of the Enzyme: The electrophilic allene is then attacked by a nucleophilic residue in the enzyme's active site, forming a stable, irreversible covalent bond. This covalent modification permanently inactivates the enzyme.
This suicide inhibition mechanism is depicted in the following workflow:
Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.
The specificity of this compound for certain PLP-dependent enzymes is determined by the enzyme's ability to catalyze the initial steps of the reaction. While it is a broad inhibitor of this class of enzymes, its potency varies depending on the specific enzyme's active site architecture and catalytic mechanism.
III. Quantitative Insights: Inhibitory Constants of this compound
The efficacy of an enzyme inhibitor is quantified by its kinetic parameters. For suicide inhibitors like this compound, two key parameters are the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). Kᵢ reflects the initial binding affinity of the inhibitor for the enzyme, while kᵢₙₐ꜀ₜ represents the maximum rate of irreversible inactivation.
| Enzyme Target | Organism/Source | Kᵢ (mM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| Alanine Transaminase | Pig Heart | 3.9 | 0.26 | [11][12][13] |
| Cystathionine γ-synthase | Bacteria | - | - | [5] |
| Methionine γ-lyase | Bacteria | - | - | [5] |
The "partition ratio" is another important characteristic of suicide inhibitors. It describes the number of catalytic turnovers the enzyme performs on the inhibitor molecule before inactivation occurs. For cystathionine γ-synthase and methionine γ-lyase, the partition ratios are reported to be four and six turnovers per monomer inactivated, respectively, indicating a highly efficient inactivation process.[5]
IV. This compound in Action: Experimental Protocols
The utility of this compound as a research tool is best demonstrated through its application in specific experimental protocols. Here, we provide detailed methodologies for two key assays: an in vitro cystathionine γ-lyase inhibition assay and an in-cell hydrogen sulfide measurement assay.
A. In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the activity of purified CSE by measuring the production of α-ketobutyrate, a product of the cystathionine cleavage reaction.
Materials:
-
Purified cystathionine γ-lyase (CSE)
-
L-Cystathionine
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer (100 mM, pH 7.4)
-
3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified CSE in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the CSE with varying concentrations of this compound (e.g., 0-1 mM) in HEPES buffer containing PLP (e.g., 20 µM) for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inactivation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-cystathionine (e.g., 10 mM final concentration), to the pre-incubation mixture. The total reaction volume should be kept constant.
-
Reaction Termination: After a specific time (e.g., 10-20 minutes), terminate the reaction by adding an equal volume of TCA (e.g., 10% w/v).
-
Quantification of α-Ketobutyrate:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
To the supernatant, add MBTH solution and incubate at 50°C for 30 minutes to allow for the formation of a colored product with α-ketobutyrate.
-
Measure the absorbance of the solution at 316 nm using a spectrophotometer.[10]
-
-
Data Analysis: Construct a standard curve using known concentrations of α-ketobutyrate. Calculate the amount of α-ketobutyrate produced in each reaction and determine the percentage of inhibition for each concentration of this compound. IC₅₀ values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro CSE inhibition assay.
B. Measurement of Hydrogen Sulfide (H₂S) Production in Cell Culture
This protocol describes a method to measure the effect of this compound on endogenous H₂S production in cultured cells using a zinc trap and the methylene blue assay.
Materials:
-
Cultured cells (e.g., HEK293, smooth muscle cells)
-
Cell culture medium
-
This compound
-
L-cysteine (substrate for H₂S production)
-
Zinc acetate solution (1% w/v)
-
Trichloroacetic acid (TCA, 10% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a desired period (e.g., 1-24 hours).
-
H₂S Production: To stimulate H₂S production, add L-cysteine (e.g., 1-10 mM) to the cell culture medium. In a separate well of the 96-well plate, add zinc acetate solution to act as a trap for the volatile H₂S.
-
H₂S Trapping: Place the cell culture plate and the plate with the zinc acetate traps in a sealed container or use a specialized trapping apparatus to allow the H₂S produced by the cells to be trapped by the zinc acetate, forming zinc sulfide (ZnS).[14][15][16] Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Methylene Blue Reaction:
-
To the zinc acetate traps containing the captured ZnS, add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.
-
This reaction will convert the sulfide to methylene blue, which has a characteristic blue color.
-
-
Quantification: Measure the absorbance of the methylene blue solution at 670 nm using a spectrophotometer.[17]
-
Data Analysis: Create a standard curve using known concentrations of sodium hydrosulfide (NaHS). Calculate the amount of H₂S produced by the cells in each condition and determine the inhibitory effect of this compound.
Caption: Workflow for measuring H₂S production in cell culture.
V. Expanding the Research Frontier: Applications of this compound
The unique properties of this compound have led to its application in a diverse range of research fields, providing valuable insights into complex biological systems.
A. Neuroscience Research: Probing the Roles of H₂S in the Brain
Hydrogen sulfide is now recognized as a gasotransmitter in the central nervous system, playing a role in neuromodulation, neuroprotection, and synaptic plasticity. This compound, by inhibiting the primary enzyme responsible for H₂S production in the brain (CSE), has been instrumental in elucidating these roles.
Case Study: this compound in Models of Neurodegenerative Disease
In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, dysregulation of H₂S metabolism has been implicated. Researchers have utilized this compound to investigate the therapeutic potential of modulating H₂S levels. For instance, studies have explored how inhibiting H₂S production with this compound affects neuronal survival, neuroinflammation, and the aggregation of pathological proteins.[18] While the precise role of H₂S in these complex diseases is still under investigation, this compound remains a critical tool for these studies.
B. Drug Development and Cancer Research: Targeting Methionine Metabolism
Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. One such pathway is the metabolism of the essential amino acid methionine. This compound's ability to inhibit enzymes involved in methionine metabolism, such as methionine γ-lyase, has opened avenues for its exploration as a potential anti-cancer agent.
Case Study: this compound and Methionine Dependence in Cancer
Many cancer cells are "methionine-dependent," meaning they cannot proliferate in the absence of exogenous methionine, even if its precursor, homocysteine, is available. This metabolic vulnerability provides a therapeutic window. This compound, by inhibiting enzymes like methionine γ-lyase, can disrupt the methionine cycle and potentially induce cell death in these cancer cells. Research in this area is ongoing, with studies investigating the efficacy of this compound, alone or in combination with other chemotherapeutic agents, in various cancer models.[19][20]
VI. Conclusion: A Versatile and Enduring Research Tool
From its origins as a natural product to its current status as a sophisticated tool in biochemical research, this compound has had a profound impact on our understanding of enzyme mechanisms and cellular metabolism. Its ability to irreversibly inactivate a specific class of enzymes has made it an invaluable probe for dissecting complex biological pathways. As research into the roles of hydrogen sulfide and altered amino acid metabolism in health and disease continues to expand, the utility of this compound as a precise and potent inhibitor is certain to endure, paving the way for new discoveries and therapeutic strategies.
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- Kartha, S., et al. (2014). Schematic of the setup for the H 2 S trapping method using Zn acetate.
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- Akahoshi, S., et al. (1987). Effect of cysteine on the inactivation of cystathionine gamma-lyase by D,this compound. Journal of Nutritional Science and Vitaminology, 33(3), 215-223.
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- Moskalev, I. A., et al. (2022). Methionine γ-Lyase-Daidzein in Combination with S-Propyl-L-cysteine Sulfoxide as a Targeted Prodrug Enzyme System for Malignant Solid Tumor Xenografts. International Journal of Molecular Sciences, 23(20), 12217.
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- Terreros, G., & D'Amelio, P. (2024). Neuroglia in Neurodegeneration: Exploring Glial Dynamics in Brain Disorders. International Journal of Molecular Sciences, 25(23), 13009.
- Gonzalez, D. J., et al. (2023). Discovery of Streptomyces species CS-62, a novel producer of the Acinetobacter baumannii selective antibiotic factumycin. Frontiers in Microbiology, 14, 1269899.
- Ramesh, M., & Pandey, N. (2023). Autophagy and neurodegeneration: Unraveling the role of C9ORF72 in the regulation of autophagy and its relationship to ALS-FTD pathology. Frontiers in Cellular Neuroscience, 17, 1145610.
- Anufrieva, N. V., et al. (2022). Predictive markers for efficiency of the amino-acid deprivation therapies in cancer. Frontiers in Oncology, 12, 999881.
- Marino, A., et al. (2022). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 27(14), 4589.
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chemical structure and reactivity of L-Propargylglycine's alkyne group
An In-depth Technical Guide to the Chemical Structure and Reactivity of L-Propargylglycine's Alkyne Group
Introduction: The Unique Role of a Non-Proteinogenic Amino Acid
This compound (Pra), a non-proteinogenic α-amino acid, has emerged as a cornerstone in chemical biology, drug discovery, and materials science.[1][2] Structurally, it is an analog of L-alanine where a methyl hydrogen is replaced by an ethynyl group.[1][2] This seemingly simple modification introduces a terminal alkyne—a functional group of exceptional versatility and reactivity. The alkyne moiety serves as a powerful chemical handle, enabling precise covalent modifications of peptides, proteins, and other biomolecules through a variety of bioorthogonal reactions.[3][4]
This guide provides a comprehensive analysis of the chemical structure of this compound and the nuanced reactivity of its terminal alkyne group. We will explore the fundamental principles governing its chemical behavior, detail key transformations with field-proven protocols, and discuss its applications as both a versatile bioconjugation tool and a potent mechanism-based enzyme inhibitor.
Part 1: Core Structural and Chemical Properties
The utility of this compound is fundamentally derived from its unique molecular architecture, which combines the familiar scaffold of an amino acid with the high-energy, reactive terminal alkyne.
Molecular Architecture
This compound, or (S)-2-aminopent-4-ynoic acid, possesses a chiral center at the α-carbon, conferring the L-stereochemistry typical of proteinogenic amino acids.[1] The key feature is the propargyl side chain (–CH₂C≡CH), which positions a terminal alkyne two carbons away from the amino acid backbone.[5]
The terminal alkyne is characterized by two sp-hybridized carbon atoms linked by a triple bond (one σ and two π bonds). This arrangement results in a linear geometry and a high electron density within the π-system, making it susceptible to a range of chemical transformations.[6] A critical feature is the acidity of the terminal alkyne proton (C-H), which can be abstracted by a base to form a highly nucleophilic acetylide anion. This deprotonation is the foundational step for several of its key reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-aminopent-4-ynoic acid | [1] |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.11 g/mol | [1] |
| CAS Number | 23235-01-0 | [2] |
| Appearance | White to pale yellow powder | [7] |
| SMILES | C#CCN | [1] |
| InChIKey | DGYHPLMPMRKMPD-BYPYZUCNSA-N | [1] |
| pKa (Predicted) | 2.04 ± 0.10 | [7] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [7] |
Part 2: The Versatile Reactivity of the Alkyne Moiety
The terminal alkyne of this compound is not merely a structural element but a highly reactive functional group that participates in a diverse array of powerful chemical transformations. Its utility is most pronounced in reactions that are highly efficient and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes.[8]
A. Cycloaddition Reactions: The Cornerstone of "Click Chemistry"
The most prominent application of this compound's alkyne is in cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the archetypal "click chemistry" transformation, valued for its high yield, stereospecificity, and tolerance of a wide range of functional groups.[4][5][9]
Mechanism of CuAAC: The reaction involves the [3+2] cycloaddition between a terminal alkyne (from this compound) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[10] The reaction is dramatically accelerated by a copper(I) catalyst. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[10][11] This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that rearranges and, upon protonolysis, releases the triazole product and regenerates the catalyst.[11] The use of a Cu(II) source like CuSO₄ with a reducing agent such as sodium ascorbate is common, as it allows for the continuous in situ generation of the active Cu(I) catalyst while mitigating oxidative side reactions like alkyne homocoupling.[10]
Experimental Protocol: CuAAC Bioconjugation of an this compound Peptide
This protocol describes a general procedure for labeling a peptide containing an this compound residue with an azide-functionalized fluorescent dye.
-
Materials & Reagents:
-
This compound-containing peptide (e.g., Ac-Gly-Pra-Ala-NH₂)
-
Azide-functionalized dye (e.g., Azide-Fluor 488)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed, deionized water
-
-
Stock Solution Preparation:
-
Prepare a 10 mM solution of the peptide in degassed PBS.
-
Prepare a 10 mM solution of the azide dye in DMSO.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 500 mM solution of sodium ascorbate in deionized water (must be made fresh).
-
Prepare a 50 mM solution of THPTA in deionized water.
-
-
Reaction Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
88 µL degassed PBS
-
10 µL of 10 mM peptide solution (Final concentration: 1 mM)
-
2 µL of 10 mM azide dye solution (Final concentration: 0.2 mM, 1.2 equivalents relative to peptide)
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix: In a separate tube, mix 2 µL of 100 mM CuSO₄ with 10 µL of 50 mM THPTA. Let it stand for 2 minutes. This complexation step prevents copper from precipitating and increases reaction efficiency.
-
Add 2 µL of the CuSO₄/THPTA premix to the main reaction tube (Final CuSO₄ concentration: 2 mM).
-
Initiate the reaction by adding 4 µL of freshly prepared 500 mM sodium ascorbate (Final concentration: 20 mM).
-
Vortex the tube and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
-
Analysis and Purification:
-
Monitor reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole product.
-
Purify the final labeled peptide using reverse-phase HPLC.
-
Causality Behind Choices:
-
THPTA Ligand: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing both disproportionation and oxidation by dissolved oxygen. This is critical for maintaining catalytic activity, especially in complex biological media.[12]
-
Sodium Ascorbate: It serves as the reducing agent to convert the stable Cu(II) precursor to the active Cu(I) catalyst.[10] An excess is used to ensure a sufficient concentration of Cu(I) is present throughout the reaction.
-
Degassed Buffer: Removing dissolved oxygen minimizes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While this compound's terminal alkyne is ideal for CuAAC, it is not sufficiently reactive for the metal-free SPAAC. SPAAC relies on the high ring strain of a cyclooctyne to accelerate the reaction with an azide.[13][] Therefore, in a SPAAC context, a molecule functionalized with this compound would not be the strained partner. However, it is a critical component in the broader field of click chemistry, and its understanding is essential. For bioorthogonal labeling inside living cells where copper toxicity is a concern, researchers often choose SPAAC.[][15]
C. Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly valuable in organic synthesis and the development of complex molecules.[17][18]
Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) complex occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where Cu(I) reacts with the terminal alkyne from this compound. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst.[18][19]
D. Reactivity as a Mechanism-Based Inhibitor
Beyond its utility in bioconjugation, this compound is a well-established mechanism-based or "suicide" inhibitor of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE) and alanine transaminase.[2][20]
Mechanism of Inhibition: In this context, the enzyme's catalytic machinery processes this compound as if it were a natural substrate. This enzymatic transformation converts the relatively inert alkyne into a highly reactive intermediate, such as an allene. This reactive species then attacks a nucleophilic residue (e.g., lysine) in the enzyme's active site, forming a stable covalent bond and leading to irreversible inactivation.[2] This property makes this compound an invaluable tool for studying enzyme mechanisms and for investigating the physiological roles of enzymes like CSE, which is involved in hydrogen sulfide (H₂S) biosynthesis.[21][22]
Part 3: Applications in Drug Development and Proteomics
The predictable and robust reactivity of this compound's alkyne group has positioned it as a critical tool for researchers in drug development and proteomics.[23][24][25]
-
Target Identification and Validation: By incorporating this compound into a molecule designed to bind a specific protein target, researchers can use CuAAC to "click" on a reporter tag (like biotin or a fluorophore). This allows for the visualization, isolation, and identification of target proteins from complex cellular lysates.[23]
-
Antibody-Drug Conjugates (ADCs): this compound can be incorporated into antibodies, providing a specific site for conjugating a cytotoxic drug via click chemistry. This precise control over conjugation site and stoichiometry is crucial for developing effective and safe ADCs.[26][27]
-
Metabolic Labeling: Cells can be fed with precursors that are metabolized and incorporated into biomolecules like peptidoglycans. If one of these precursors contains a propargyl group, the entire biomolecule becomes "clickable," allowing researchers to track its synthesis, localization, and degradation in living systems.[21]
-
Peptide Synthesis and Modification: The incorporation of this compound into peptides during solid-phase synthesis is now routine.[3] This allows for the creation of peptide libraries that can be subsequently modified with a vast array of azide-containing molecules, enabling high-throughput screening for drug candidates or the development of peptide-based diagnostics.[28]
Conclusion
This compound is far more than a simple unnatural amino acid; it is a precision tool for molecular engineering. The chemical reactivity of its terminal alkyne group—dominated by its participation in robust reactions like the CuAAC and Sonogashira coupling—provides a reliable and versatile handle for the specific and efficient modification of complex molecules. Its dual role as both a bioconjugation linchpin and a potent enzyme inhibitor underscores its significance. For researchers and drug developers, a deep understanding of the structure and reactivity of this compound is essential for harnessing its full potential to probe biological systems and construct the next generation of therapeutics and diagnostics.
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Wikipedia (2023). Sonogashira coupling. Available at: [Link]
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Geurink, P. P., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 50(34), 7933-7937. Available at: [Link]
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An In-depth Technical Guide to the Stereospecificity of L-Propargylglycine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propargylglycine (PPG), a non-proteinogenic amino acid, serves as a powerful tool in biochemical and pharmacological research, primarily recognized as a mechanism-based inactivator of several key enzymes.[1][2] Its chemical structure features a terminal alkyne group and a chiral center, giving rise to two distinct stereoisomers: L-Propargylglycine (L-PPG) and D-Propargylglycine (D-PPG). This guide delves into the critical importance of stereospecificity in the biological activity of PPG. We will explore the stereoselective mechanism of action, particularly its irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-T), a crucial enzyme in neurotransmitter metabolism.[3][4] Furthermore, this document provides a comprehensive overview of the analytical techniques required for the resolution and characterization of these enantiomers, detailed experimental protocols for assessing their differential activity, and insights into the synthetic strategies for obtaining stereopure forms. Understanding the profound differences in the biological and toxicological profiles of L- and D-PPG is paramount for its application in drug design and development, where stereochemical precision dictates therapeutic efficacy and safety.
Introduction to Propargylglycine and the Imperative of Chirality
Propargylglycine, chemically known as 2-aminopent-4-ynoic acid, is an amino acid analogue that has garnered significant interest for its ability to irreversibly inhibit certain enzymes.[1][2] This action is primarily attributed to its unique propargyl group (a terminal alkyne), which participates in the catalytic cycle of the target enzyme before forming a covalent bond that leads to inactivation.[5]
Chemical Structure and the Concept of Enantiomers
Like most amino acids (except glycine), propargylglycine possesses a chiral alpha-carbon, making it exist as two non-superimposable mirror images known as enantiomers: the L- (levo) and D- (dextro) forms.[6]
-
This compound (S)-2-aminopent-4-ynoic acid: This is the enantiomer that often exhibits potent biological activity against specific mammalian enzymes.[1][2]
-
D-Propargylglycine (R)-2-aminopent-4-ynoic acid: This isomer typically shows different, often reduced, activity or may target different enzymes altogether.[7][8]
While enantiomers have identical physical properties such as melting point and solubility in achiral solvents, their interaction with other chiral molecules—most notably biological targets like enzymes and receptors—can be dramatically different.[6] This stereospecificity is a cornerstone of modern pharmacology.
Propargylglycine as a Mechanism-Based Enzyme Inactivator
L-PPG is classified as a mechanism-based enzyme inactivator, also known as a "suicide substrate".[9][10] This class of inhibitors is relatively unreactive until they are catalytically converted by the target enzyme into a highly reactive species.[5][11] This reactive intermediate then forms a covalent adduct with an active site residue, leading to irreversible inactivation of the enzyme.[10] This targeted approach provides a high degree of specificity and can lead to prolonged pharmacological effects.
Stereospecific Mechanism of Action: The Inactivation of GABA Aminotransferase (GABA-T)
One of the most well-studied targets of this compound is γ-aminobutyric acid aminotransferase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][11] GABA-T is responsible for the degradation of the primary inhibitory neurotransmitter in the central nervous system, GABA.[4] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which has therapeutic potential for treating conditions like epilepsy and addiction.[3][4]
The Stereoselective Basis of Inhibition
The active site of GABA-T is a precisely arranged three-dimensional space, evolved to bind its natural substrate, L-GABA. Due to this chirality, the enzyme exhibits a strong preference for one enantiomer of propargylglycine over the other.
-
This compound: The spatial arrangement of the amino, carboxyl, and propargyl groups of the L-isomer allows it to fit snugly into the GABA-T active site, mimicking the natural substrate. This allows the enzyme's catalytic machinery to initiate the inactivation sequence.
-
D-Propargylglycine: The D-isomer, with its mirrored configuration, cannot achieve the optimal orientation required for effective binding and subsequent catalytic activation by GABA-T.[7] Consequently, it is a significantly weaker inhibitor of this specific enzyme.
This differential interaction is the essence of stereospecificity and explains the vastly different potencies observed between the two isomers for this target.
Proposed Inactivation Pathway
The inactivation of GABA-T by L-PPG is a multi-step process that leverages the enzyme's own catalytic mechanism. The following diagram illustrates the proposed pathway.
Caption: Workflow of L-PPG inactivating the GABA-T enzyme.
Causality of the Mechanism:
-
Binding: L-PPG enters the active site of GABA-T.
-
Schiff Base Formation: The amino group of L-PPG forms a Schiff base with the PLP cofactor, a standard step in the catalytic cycle for amino acid substrates.
-
Enzyme-Mediated Tautomerization: The enzyme's catalytic base abstracts a proton, leading to the formation of a highly reactive allenic intermediate.
-
Covalent Modification: A nucleophilic residue within the enzyme's active site attacks the reactive allene, forming a stable, covalent bond.
-
Irreversible Inactivation: This covalent adduct permanently blocks the active site, rendering the enzyme non-functional.
Analytical Methodologies for Stereoisomer Resolution
The assessment of stereospecificity is critically dependent on the ability to separate and quantify the individual L- and D-isomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.[12][13]
Chiral HPLC: Principles and Protocol
Chiral HPLC leverages a stationary phase that is itself chiral.[14] This creates a diastereomeric interaction between the enantiomers of the analyte and the chiral selector on the column, resulting in different retention times and thus, separation.[12]
Protocol: Enantioselective Separation of Propargylglycine Isomers
This protocol provides a generalized workflow. Optimization of mobile phase composition, flow rate, and column temperature is essential for achieving baseline separation.
-
Column Selection:
-
Rationale: A Pirkle-type or cellulose-based chiral stationary phase is often effective for amino acid enantiomers.[12] These phases work through a combination of π-π interactions, hydrogen bonding, and steric hindrance to differentiate between the isomers.
-
Example: Chiralpak OD-H or similar cellulose-based column.
-
-
Sample Preparation:
-
Dissolve a racemic (D,L-) or single-isomer standard of propargylglycine in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: An isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The alcohol modifier and acidic additive are crucial for modulating retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Validation:
-
Run a racemic standard to determine the retention times (t_R) for both the D- and L-isomers.
-
Inject individual D- and L-standards (if available) to confirm peak identity.
-
The system is considered self-validating when a known 50:50 mixture yields two peaks of equal area, and spiking a sample with a pure enantiomer results in the selective increase of the corresponding peak area.
-
Caption: A streamlined workflow for chiral HPLC analysis.
Experimental Assessment of Stereospecific Activity
To quantify the difference in biological activity, an in vitro enzyme inhibition assay is essential. This allows for the determination of key inhibitory constants such as the IC₅₀ (half-maximal inhibitory concentration).
In Vitro GABA-T Inhibition Assay
This assay measures the activity of GABA-T in the presence of varying concentrations of the L- and D-isomers of propargylglycine.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme: Purified GABA-T enzyme.
-
Substrates: GABA and α-ketoglutarate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitors: Stock solutions of L-PPG and D-PPG.
-
Detection Reagent: A reagent that detects the product, succinic semialdehyde or glutamate.
-
-
Assay Protocol (96-well plate format):
-
Pre-incubation: Add GABA-T enzyme, PLP, and varying concentrations of either L-PPG or D-PPG (e.g., 0.1 µM to 100 µM) to the wells. Include a "no inhibitor" control. Incubate for a set time (e.g., 15 minutes) to allow the mechanism-based inactivation to occur.
-
Rationale: This pre-incubation step is critical for mechanism-based inactivators, as the inhibition is time-dependent.
-
Reaction Initiation: Add the substrates (GABA and α-ketoglutarate) to all wells to start the enzymatic reaction.
-
Reaction Quenching: After a fixed time (e.g., 30 minutes), stop the reaction with an appropriate quenching agent (e.g., strong acid).
-
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each isomer.
-
Data Presentation and Interpretation
The results of such an experiment clearly demonstrate the stereospecificity of the interaction.
| Isomer | Target Enzyme | IC₅₀ Value (µM) | Potency Ratio (D-IC₅₀ / L-IC₅₀) |
| This compound | GABA-T | 5.5 | \multirow{2}{*}{> 1800} |
| D-Propargylglycine | GABA-T | > 10,000 |
Data are representative and for illustrative purposes.
The stark difference in IC₅₀ values—often several orders of magnitude—provides quantitative proof that the L-isomer is the potent, stereospecific inhibitor of GABA-T.
Pharmacological and Toxicological Implications
The stereospecificity of propargylglycine extends beyond a single enzyme and has profound implications for drug development.
-
Therapeutic Efficacy: The desired therapeutic effect (e.g., anti-convulsant activity via GABA-T inhibition) is almost exclusively associated with the L-isomer. Using a racemic mixture would mean administering a 50% dose of an inactive or less active compound (the D-isomer), which constitutes an unnecessary chemical burden on the patient.
-
Off-Target Effects and Toxicity: While the D-isomer is inactive against GABA-T, it is not necessarily inert. It has been shown to inhibit other enzymes, such as cystathionine γ-lyase, which is involved in hydrogen sulfide metabolism.[7][15] These off-target activities can lead to undesired side effects or toxicity that are completely separate from the therapeutic action of the L-isomer.
Therefore, the development of stereopure this compound is essential to maximize therapeutic benefit while minimizing the risk of toxicity associated with the D-isomer. This necessitates the use of asymmetric synthesis or effective chiral resolution techniques during manufacturing.[16][17][18]
Conclusion
The biological activity of propargylglycine is fundamentally dictated by its stereochemistry. The L-isomer is a potent, mechanism-based inactivator of GABA-aminotransferase, a key target for neurological therapeutics, while the D-isomer is largely inactive against this enzyme. This pronounced stereospecificity, rooted in the chiral nature of the enzyme's active site, underscores a critical principle in pharmacology: the three-dimensional structure of a molecule is paramount to its function. For researchers and drug developers, a thorough understanding and rigorous analytical control of stereoisomerism are not merely academic exercises but essential components of creating safe and effective medicines. The methodologies and principles outlined in this guide provide a framework for the precise evaluation of this compound and other chiral molecules in a therapeutic context.
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L-Propargylglycine's Role in Hydrogen Sulfide (H₂S) Biosynthesis: A Technical Guide
Introduction: Hydrogen Sulfide (H₂S) - More Than a Noxious Gas
For decades, hydrogen sulfide (H₂S) was known primarily for its toxicity and characteristic rotten egg smell.[1] However, the last two decades have seen a paradigm shift in our understanding of H₂S, which is now recognized as a critical endogenous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[2][3][4] This gaseous mediator is involved in a vast array of physiological processes, including the regulation of vascular tone, neurotransmission, inflammation, and cellular protection.[5][6][7] The mammalian body produces H₂S in small, regulated amounts, and its dysregulation is implicated in numerous pathological conditions, from cardiovascular diseases to neurodegenerative disorders.[1][8]
The Enzymatic Orchestra: Endogenous H₂S Biosynthesis Pathways
In mammalian tissues, the synthesis of H₂S is primarily an enzymatic process utilizing L-cysteine as the main substrate.[9] This production is orchestrated by three key enzymes:
-
Cystathionine γ-lyase (CSE): Also known as CTH, this pyridoxal-5'-phosphate (PLP)-dependent enzyme is a major contributor to H₂S production in the cardiovascular system and various peripheral organs.[2][10]
-
Cystathionine β-synthase (CBS): Another PLP-dependent enzyme, CBS, is the predominant source of H₂S in the central nervous system.[2][11] It plays a crucial role at the intersection of sulfur metabolism pathways.[12]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme, often coupled with cysteine aminotransferase (CAT), represents a third pathway for H₂S generation and is notably active in mitochondria.[9][13] A recently discovered pathway also involves D-amino acid oxidase providing 3-mercaptopyruvate to 3-MST, a pathway that is prominent in the cerebellum and kidney.[14][15]
The distinct tissue distribution and regulatory mechanisms of these enzymes allow for precise spatial and temporal control of H₂S signaling.
Table 1: Key Enzymes in Endogenous H₂S Biosynthesis
| Enzyme | Co-factor | Primary Substrate(s) | Primary Location(s) |
| Cystathionine γ-lyase (CSE/CTH) | Pyridoxal-5'-Phosphate (PLP) | L-cysteine, Cystathionine | Cardiovascular system, Liver, Kidney[2][10] |
| Cystathionine β-synthase (CBS) | Pyridoxal-5'-Phosphate (PLP) | L-cysteine, Homocysteine | Central Nervous System[2][11] |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | - | 3-Mercaptopyruvate | Mitochondria, Cytoplasm[9][16] |
L-Propargylglycine (PAG): A Precision Tool for H₂S Research
To elucidate the specific roles of H₂S in health and disease, researchers rely on pharmacological tools to manipulate its endogenous production. This compound (PAG), an acetylenic amino acid analogue, has emerged as a cornerstone inhibitor in the field.[17][18] It is widely used to probe the physiological and pathophysiological functions of CSE-derived H₂S.[19][20][21]
Mechanism of Action: Irreversible Inhibition of CSE
PAG functions as a mechanism-based, irreversible inhibitor—often termed a "suicide inhibitor"—of cystathionine γ-lyase.[22][23] The inhibitory process is a testament to elegant biochemical precision:
-
Active Site Entry: PAG, mimicking the natural substrate, enters the active site of CSE.
-
Schiff Base Formation: The amino group of PAG attacks the internal aldimine formed between the enzyme's catalytic lysine residue and the PLP cofactor.[24] This results in the formation of an external aldimine.[25]
-
Enzymatic Activation & Inactivation: The enzyme's catalytic machinery then abstracts a proton from PAG. This initiates a chemical rearrangement of the propargyl group into a highly reactive allene intermediate.[25]
-
Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue within the active site, forming a stable, covalent bond with the enzyme.[25] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.
This irreversible nature is a key experimental advantage, as it ensures a sustained and predictable reduction in CSE activity both in vitro and in vivo.[22][26]
Visualizing the Pathways and Inhibition
To better understand these complex interactions, the following diagrams illustrate the H₂S biosynthesis pathways and the specific point of intervention by this compound.
Caption: Endogenous H₂S biosynthesis pathways and the inhibitory action of PAG on CSE.
Selectivity and Off-Target Considerations
A crucial aspect of any pharmacological inhibitor is its selectivity. While PAG is widely used as a CSE inhibitor, it is essential to acknowledge its limitations.[27] Studies have shown that PAG is highly selective for CSE over CBS.[28] However, at higher concentrations, PAG can inhibit other PLP-dependent enzymes, such as alanine aminotransferase.[27][29] This underscores the importance of careful dose-selection and the use of appropriate controls in experimental design to ensure that observed effects are indeed attributable to the inhibition of CSE-mediated H₂S production.
Table 2: Comparative Inhibitor Selectivity
| Inhibitor | Primary Target | Secondary/Off-Targets (at higher conc.) | IC₅₀ (CSE) | IC₅₀ (CBS) | Nature of Inhibition |
| This compound (PAG) | CSE | Other PLP-dependent enzymes[29] | ~40 µM[28] | Not a potent inhibitor[28] | Irreversible[22] |
| β-Cyano-L-alanine (BCA) | CSE | - | ~14 µM[28] | Not a potent inhibitor[28] | Reversible[26] |
| Aminooxyacetic acid (AOAA) | CBS | CSE | ~1.1 µM[28] | ~8.5 µM[28] | Reversible |
IC₅₀ values can vary based on experimental conditions.
Experimental Protocols for Studying PAG's Effects
To rigorously investigate the role of PAG in H₂S biosynthesis, a multi-faceted experimental approach is required. The following protocols provide a framework for in vitro and cell-based assays.
Protocol 1: In Vitro H₂S Production Assay (Methylene Blue Method)
This protocol measures H₂S production from a purified enzyme or tissue homogenate. The methylene blue method is a classic, reliable colorimetric assay.[30]
Objective: To quantify the inhibitory effect of PAG on CSE activity.
Materials:
-
Purified recombinant human CSE or tissue homogenate
-
L-cysteine solution (substrate)
-
Pyridoxal 5'-phosphate (PLP) solution (cofactor)
-
This compound (PAG) solution (inhibitor)
-
Tris-HCl buffer (pH 7.4)
-
Zinc acetate solution
-
N,N-dimethyl-p-phenylenediamine sulfate solution in HCl
-
Ferric chloride (FeCl₃) solution in HCl
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, PLP, and the enzyme source (purified CSE or homogenate).
-
Inhibitor Pre-incubation: Add varying concentrations of PAG (or vehicle control) to the reaction tubes. To assess the mechanism-based inhibition, it is critical to pre-incubate the enzyme with PAG for a defined period (e.g., 5-10 minutes) at 37°C before adding the substrate.[16][31]
-
Initiate Reaction: Start the enzymatic reaction by adding the L-cysteine substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Trap H₂S: Terminate the reaction and trap the generated H₂S by adding zinc acetate. This forms zinc sulfide (ZnS).
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃. This mixture reacts with ZnS to form methylene blue.
-
Quantification: After a 15-20 minute incubation at room temperature in the dark, measure the absorbance at 670 nm.[30]
-
Data Analysis: Generate a standard curve using a known H₂S donor (e.g., NaHS). Calculate the rate of H₂S production and determine the IC₅₀ value for PAG.
Caption: Workflow for an in vitro H₂S production assay using the methylene blue method.
Protocol 2: Measuring H₂S Production in Cell Culture
Objective: To assess the effect of PAG on endogenous H₂S synthesis in live cells.
Materials:
-
Cultured cells known to express CSE (e.g., vascular smooth muscle cells, hepatocytes)
-
Cell culture medium
-
This compound (PAG)
-
Lysis buffer
-
Reagents for the Methylene Blue Assay (as described above)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
PAG Treatment: Treat the cells with various concentrations of PAG (or vehicle) in fresh culture medium for a desired duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer on ice.
-
Homogenate Preparation: Scrape the cells and centrifuge the lysate to pellet cell debris. The supernatant (cell homogenate) will be used for the assay.
-
H₂S Assay: Perform the H₂S production assay on the cell homogenate as described in Protocol 1, starting from the "Initiate Reaction" step by adding L-cysteine and PLP.
-
Data Normalization: Normalize the H₂S production rate to the total protein concentration of the homogenate (determined by a BCA or Bradford assay).
Applications in Research and Drug Development
This compound is an indispensable tool for exploring the multifaceted roles of H₂S. By selectively inhibiting CSE, researchers can:
-
Uncover Physiological Roles: Determine the contribution of CSE-derived H₂S to processes like vasodilation, neuromodulation, and cytoprotection.[32]
-
Investigate Pathophysiology: Probe the involvement of H₂S overproduction or deficiency in diseases such as hypertension, inflammation, and sepsis.[8]
-
Validate Drug Targets: By mimicking a state of CSE deficiency, PAG helps to validate CSE as a potential therapeutic target for diseases characterized by excessive H₂S production.
-
Synergistic Studies: PAG can be used in combination with H₂S donors to perform rescue experiments, confirming that an observed effect is specifically due to the lack of H₂S.
Conclusion and Future Directions
Future research will likely focus on the development of even more potent and selective CSE inhibitors.[29][33] However, the foundational knowledge gained through the use of this compound will continue to guide these efforts, cementing its legacy as a pivotal tool in the exploration of the gasotransmitter H₂S.
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L-Propargylglycine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Propargylglycine (L-PAG), a non-proteinogenic amino acid, has emerged as a powerful tool in biochemical research and a promising scaffold in drug development.[1] Its unique structural feature, a terminal alkyne group, imparts distinct chemical reactivity, making it an invaluable molecular probe and a versatile building block for complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a potent enzyme inhibitor, detailed experimental protocols for its use, and insights into its metabolic fate and toxicological profile.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.11 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 235-239 °C | |
| Solubility | Soluble in water. Soluble in DMSO. | |
| Optical Rotation | [α]²⁰D = -32 ± 2° (c=1 in water) | |
| Storage | 2-8°C, protect from light |
Mechanism of Action: Irreversible Inhibition of γ-Cystathionase
This compound is best known for its role as a potent, irreversible inhibitor of the pyridoxal phosphate (PLP)-dependent enzyme, γ-cystathionase (also known as cystathionine γ-lyase or CSE).[1] This enzyme plays a crucial role in the transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. A key function of γ-cystathionase is the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.
L-PAG acts as a "suicide" or mechanism-based inhibitor. The enzyme's catalytic machinery processes L-PAG as if it were a natural substrate. This leads to the formation of a highly reactive allene intermediate within the active site. This intermediate then covalently modifies a crucial amino acid residue in the active site, leading to the irreversible inactivation of the enzyme.
Sources
natural sources and analogs of L-Propargylglycine
An In-Depth Technical Guide to the Natural Sources and Analogs of L-Propargylglycine
Executive Summary
This compound (L-PG), chemically known as (S)-2-amino-4-pentynoic acid, is a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research.[1] Its unique structure, featuring a terminal alkyne group, makes it a powerful tool for probing and modulating enzyme activity. This guide provides a comprehensive technical overview of L-PG, covering its natural origins, key chemical analogs, mechanisms of biological activity, and detailed experimental methodologies relevant to its study. Primarily recognized as a potent mechanism-based (suicide) inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, L-PG irreversibly inactivates crucial targets like cystathionine γ-lyase (CGL/CSE), thereby modulating the endogenous production of hydrogen sulfide (H₂S), a critical gasotransmitter.[2] This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical insights into the application of L-PG and its derivatives as chemical probes and potential therapeutic agents.
Introduction to this compound
This compound is an unnatural amino acid characterized by an L-alanine backbone where a methyl hydrogen is substituted with an ethynyl group.[1] This terminal alkyne is the cornerstone of its chemical reactivity and biological function.
-
Chemical Properties:
The propargyl moiety serves as a "warhead" that, following enzymatic activation, forms a highly reactive intermediate capable of covalently modifying the enzyme's active site, leading to irreversible inhibition. This mechanism-based inactivation is highly specific and efficient, making L-PG a valuable tool for studying enzyme function.[2] Furthermore, the alkyne group serves as a versatile chemical handle for "click chemistry" reactions, enabling the conjugation of L-PG-containing peptides to other molecules for applications in diagnostics and drug delivery.[3]
Core Mechanism of Action: Suicide Inhibition
This compound functions as a suicide inhibitor. The enzyme recognizes L-PG as a substrate analog and initiates its catalytic cycle. However, instead of being converted into a harmless product, L-PG is transformed into a reactive electrophilic species. This intermediate then attacks a nucleophilic residue within the enzyme's active site—or a cofactor like PLP or FAD—forming a stable covalent bond and rendering the enzyme permanently inactive. This process is time-dependent and saturable, characteristic of mechanism-based inhibitors.[2]
Natural Occurrence and Isolation
This compound is a rare natural product, having been isolated from microbial and fungal sources.
-
Microbial Sources : The primary natural source of this compound is the bacterial genus Streptomyces. It has been successfully isolated from the culture broth of an unspecified Streptomyces species.[1] Streptomyces are well-known producers of a vast array of secondary metabolites, including a majority of clinically used antibiotics.[4][5]
-
Fungal Sources : Trace amounts of this compound have also been detected in the mushroom species Amanita abrupta.
The biosynthetic pathway for this compound in these organisms has not yet been fully elucidated.
Workflow for Isolation from Streptomyces
The general workflow for isolating this compound from a Streptomyces culture involves fermentation followed by a multi-step purification process.
Caption: Fig 1. General workflow for isolating this compound.
Key Analogs of this compound
Several analogs of L-PG have been synthesized or studied, each with distinct properties and applications.
-
Dthis compound : This is the racemic (a 1:1 mixture of D and L enantiomers) form of propargylglycine. It is often used as a cost-effective alternative in studies where stereospecificity is not critical. It functions as an inhibitor of cystathionine γ-lyase and is a versatile reagent for click chemistry.[6]
-
D-Propargylglycine : The D-enantiomer is also biologically active and serves as an inhibitor of enzymes like cystathionine gamma-lyase. It is used in peptide chemistry to create novel structures via solid-phase peptide synthesis (SPPS).[3]
-
N-Propargylglycine (N-PPG) : A particularly significant synthetic analog where the propargyl group is attached to the nitrogen atom of glycine. N-PPG is a potent, orally bioavailable suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme implicated in cancer metabolism.[7][8] Its inhibition of PRODH has shown anticancer activity and has been studied for its potential in treating neurodegenerative diseases.[7][9]
-
Fmoc-L-propargylglycine : This is an N-terminally protected derivative used as a building block in Fmoc-based solid-phase peptide synthesis.[10] It allows for the precise incorporation of the propargylglycine residue into a peptide sequence, which can then be used for applications like creating cyclic peptides or attaching probes via click chemistry.[10][11]
Biological Activity and Molecular Targets
This compound and its analogs are known to inhibit a range of enzymes, primarily those dependent on PLP and FAD cofactors.
Primary Target: Cystathionine γ-lyase (CGL/CSE)
The most well-characterized target of L-PG is cystathionine γ-lyase (EC 4.4.1.1), a key enzyme in the reverse transsulfuration pathway that produces L-cysteine and the gaseous signaling molecule hydrogen sulfide (H₂S).[2] By irreversibly inhibiting CGL, L-PG effectively reduces cellular H₂S levels, making it an invaluable pharmacological tool for investigating the physiological roles of H₂S in the cardiovascular, nervous, and immune systems.[2]
Proline Dehydrogenase (PRODH)
Both L-PG and its analog N-PPG are irreversible inhibitors of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme that catalyzes the first step in proline catabolism.[2][7] PRODH is a critical enzyme for cancer cell survival under metabolic stress.[9] The inactivation of PRODH by N-PPG involves the formation of a covalent adduct between the inhibitor, an active site lysine residue, and the FAD cofactor.[12]
Caption: Fig 2. Relationship between L-PG, its targets, and outcomes.
Other Enzymatic Targets
L-PG also demonstrates inhibitory activity against other PLP-dependent enzymes, including:
-
Methionine γ-lyase [2]
-
Alanine aminotransferase [1]
-
Cystathionine γ-synthase [1]
-
L-amino acid oxidase [2]
Comparative Inhibitory Activity
The potency of enzyme inhibitors is typically quantified using the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). A lower value indicates greater potency.[13]
| Inhibitor | Target Enzyme | Organism/System | Potency (IC₅₀ / Kᵢ) | Reference |
| This compound | Cystathionine γ-lyase (CSE) | Human (recombinant) | IC₅₀: 40 µM (40,000 nM) | [14][15] |
| Aminoethoxyvinylglycine | Cystathionine γ-lyase (CGL) | Human (recombinant) | Kᵢ: 10.5 µM | [16] |
| β-cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | Human (recombinant) | IC₅₀: 14 µM | [15] |
| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | Human (recombinant) | IC₅₀: 1.1 µM | [15] |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Human (recombinant) | IC₅₀: 8.5 µM | [15] |
Note: IC₅₀ values can be assay-dependent, while Kᵢ is a more direct measure of binding affinity.[17]
Experimental Protocols and Methodologies
The following sections provide standardized, step-by-step protocols for the isolation and chemical synthesis of propargylglycine.
Protocol 5.1: Isolation and Purification of this compound from Streptomyces Culture
This protocol is a synthesized methodology based on common practices for isolating secondary metabolites from Streptomyces.[18][19]
1. Fermentation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragment of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Inoculate a larger production culture (e.g., 1 L of the same medium in a 2.5 L flask) with 5% (v/v) of the seed culture.
-
Incubate the production culture for 7-14 days under the same conditions to allow for the accumulation of secondary metabolites.
2. Harvest and Extraction:
-
Harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Collect the cell-free supernatant, which contains the secreted this compound.
-
Lyophilize (freeze-dry) the supernatant to obtain a concentrated powder.
-
Extract the powder exhaustively with a suitable organic solvent like ethyl acetate or methanol. Perform the extraction three times with equal volumes of solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
3. Chromatographic Purification:
-
Dissolve the crude extract in a minimal volume of the mobile phase and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them for the presence of the target compound using Thin Layer Chromatography (TLC) and a suitable stain (e.g., ninhydrin for amino acids).
-
Pool the fractions containing the compound of interest and concentrate them.
-
For final purification to homogeneity, subject the enriched fraction to High-Performance Liquid Chromatography (HPLC), preferably using a reverse-phase (e.g., C18) column with an appropriate mobile phase (e.g., water/acetonitrile gradient).
-
Verify the structure and purity of the final product using Mass Spectrometry and NMR spectroscopy.
Protocol 5.2: General Method for Chemical Synthesis of Propargylglycine
The synthesis of enantiomerically pure propargylglycine often relies on asymmetric synthesis or the resolution of a racemic mixture. The following outlines a general asymmetric synthesis approach.
1. Precursor Preparation:
-
Start with a suitable chiral glycine equivalent, such as a Schiff base derived from (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone (BPB) and glycine tert-butyl ester. This sets the stereochemistry for the final L-enantiomer.
2. Alkylation:
-
Deprotonate the chiral glycine enolate derivative using a strong base like lithium diisopropylamide (LDA) at a low temperature (-78°C) in an anhydrous solvent like tetrahydrofuran (THF).
-
Alkylate the resulting enolate by adding propargyl bromide (HC≡C-CH₂-Br). The bulky chiral auxiliary directs the alkylating agent to attack from the less hindered face, ensuring high diastereoselectivity.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
3. Deprotection and Isolation:
-
Extract the product into an organic solvent, dry, and concentrate it.
-
Hydrolyze the ester and imine protecting groups under acidic conditions (e.g., 1-6 M HCl). This step cleaves the tert-butyl ester and the BPB chiral auxiliary.
-
The chiral auxiliary can be recovered by extraction.
-
Isolate the crude this compound hydrochloride from the aqueous layer.
4. Purification:
-
Purify the final product by recrystallization. A common method involves dissolving the crude product in water and adding ethanol to induce crystallization.[2]
-
Wash the crystals with cold ethanol and ether, then dry under vacuum.
-
Confirm the identity, purity, and enantiomeric excess of the final product using NMR, Mass Spectrometry, and chiral HPLC.
Conclusion and Future Perspectives
This compound and its analogs represent a class of powerful chemical tools with broad utility in biochemical research and drug discovery. Their ability to irreversibly inhibit key enzymes in metabolic pathways, particularly the modulation of H₂S biosynthesis via CGL inhibition and proline metabolism via PRODH inhibition, has opened new avenues for investigating complex physiological processes and identifying novel therapeutic targets.[13] Future research will likely focus on developing more selective analogs to minimize off-target effects, exploring their therapeutic potential in oncology and neurology, and utilizing their unique alkyne handle to design sophisticated probes and drug delivery systems. The continued study of these remarkable molecules promises to yield deeper insights into enzyme mechanisms and human disease.
References
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Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]
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White, T. A., et al. (2008). Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Biochemistry, 47(39), 10457–10464. [Link]
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ResearchGate. (2021). (PDF) N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. [Link]
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Campbell, K. C., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. [Link]
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EBM Consult. (2014). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
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Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration. The Journal of Biological Chemistry, 274(18), 12675–12684. [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). British Journal of Pharmacology, 169(4), 922-928. [Link]
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de Lima Procópio, R. E., et al. (2020). New bacteriocin-like substances produced by Streptomyces species with activity against pathogens. Folia Microbiologica, 65(4), 669-678. [Link]
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Boukhris, I., et al. (2020). Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. Antibiotics, 9(5), 270. [Link]
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Methodological & Application
L-Propargylglycine (PRG) Click Chemistry: A Detailed Protocol for In-Cell Protein Labeling
Application Note & Protocol
Abstract
Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical handles that are mutually reactive but inert to the complex cellular milieu, researchers can tag, track, and isolate biomolecules with unprecedented precision.[1][2] This guide provides a detailed protocol for labeling newly synthesized proteins in living cells using the non-canonical amino acid L-Propargylglycine (PRG) in conjunction with click chemistry. We will explore the underlying principles of both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering field-proven insights to ensure robust and specific labeling for applications in proteomics, drug development, and molecular imaging.
Introduction: The Power of Bioorthogonal Labeling
The study of the proteome in real-time provides a dynamic snapshot of cellular function, response, and disease. Traditional methods often rely on genetic tags like GFP, which can be bulky and perturb protein function. Bioorthogonal non-canonical amino acid tagging (BONCAT) offers a powerful alternative.[2][3] This technique involves two key steps:
-
Metabolic Incorporation: A non-canonical amino acid (ncAA), bearing a bioorthogonal functional group (the "handle"), is introduced to cells. This compound (PRG), an analog of methionine, is readily incorporated into newly synthesized proteins by the cell's own translational machinery.[4][5][6] The terminal alkyne group of PRG serves as the chemical handle.[7][8][9]
-
Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore or biotin) carrying a complementary reactive group (the "tag") is added. This tag reacts specifically and covalently with the handle in a "click" reaction, labeling the protein of interest without interfering with native biological processes.[1][3]
The most prominent click reaction is the azide-alkyne cycloaddition, which can be performed in two main flavors: the copper(I)-catalyzed reaction (CuAAC) and the metal-free, strain-promoted reaction (SPAAC).[10][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne (from PRG) and an azide tag.[3][12] It is characterized by its rapid kinetics and high yields under biocompatible conditions (e.g., aqueous buffers, neutral pH).[12][13] The reaction's success hinges on the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) by a reducing agent such as sodium ascorbate.[14][15]
-
Causality: The copper(I) ion is essential as it dramatically lowers the activation energy of the cycloaddition, accelerating the reaction rate by over a million-fold compared to the uncatalyzed version, making it practical for biological labeling.[16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][17] This reaction uses a cyclooctyne (a strained, cyclic alkyne) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the necessary energy to drive the reaction with an azide without the need for a metal catalyst.[]
-
Causality: While SPAAC is truly bioorthogonal and avoids copper toxicity, its reaction kinetics are generally slower than CuAAC.[1] Furthermore, some cyclooctyne reagents have been shown to exhibit non-specific reactivity with cellular thiols, such as those in cysteine residues, which must be considered during experimental design.[10]
This guide will focus primarily on the CuAAC protocol, as it is widely used for its rapid kinetics and efficiency, with specific recommendations to mitigate copper toxicity.
Experimental Workflow Overview
The overall process for labeling nascent proteins with this compound involves two main phases: metabolic labeling of the cellular proteome, followed by the click chemistry reaction to attach a reporter tag.
Caption: General workflow for PRG-based protein labeling.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound (PRG) | MedChemExpress, Sigma-Aldrich | Non-canonical amino acid for metabolic labeling[7][18] |
| Methionine-free cell culture medium | Thermo Fisher Scientific, Corning | Base medium for PRG incorporation |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | Serum supplement low in native methionine |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Copper catalyst source |
| THPTA Ligand | Click Chemistry Tools, Jena Bioscience | Copper-chelating ligand to enhance reaction and reduce toxicity[14] |
| Sodium Ascorbate | Sigma-Aldrich | Reducing agent to generate Cu(I) from Cu(II)[15] |
| Azide-functionalized Reporter Tag | Thermo Fisher, Jena Bioscience | e.g., Biotin-Azide, Alexa Fluor 488 Azide[19][20] |
| Protease Inhibitor Cocktail | Roche, MilliporeSigma | Prevents protein degradation during lysis |
| Cell Lysis Buffer (e.g., RIPA) | Thermo Fisher Scientific | For preparing cell lysates |
Protocol 1: Metabolic Labeling of Nascent Proteins with PRG
This protocol describes the incorporation of PRG into newly synthesized proteins in cultured mammalian cells.
Causality Behind Key Steps:
-
Methionine Depletion: To maximize PRG incorporation, native methionine must be depleted from the culture medium. PRG competes with methionine for the methionyl-tRNA synthetase.[5] Using methionine-free medium shifts the equilibrium toward PRG usage by the cell's translational machinery.
-
PRG Concentration: The optimal PRG concentration is a balance between efficient labeling and potential cytotoxicity. High concentrations can induce cellular stress.[21] It is crucial to determine the optimal concentration for each cell line.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of labeling. Healthy, actively dividing cells will have higher rates of protein synthesis.[21]
-
Methionine Depletion (Optional but Recommended): a. Gently aspirate the complete growth medium from the cells. b. Wash the cells once with pre-warmed, sterile PBS. c. Add pre-warmed, methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
Preparation of PRG Labeling Medium: a. Prepare methionine-free medium supplemented with dialyzed FBS and other necessary components (e.g., glutamine, penicillin/streptomycin). b. Prepare a 100 mM stock solution of this compound in sterile water or PBS. Filter-sterilize and store at -20°C.[7] c. Add the PRG stock solution to the methionine-free medium to achieve a final concentration typically ranging from 25 µM to 100 µM.
-
Metabolic Labeling: a. Aspirate the depletion medium from the cells. b. Add the prepared PRG Labeling Medium. c. Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will determine the population of proteins labeled.
-
Cell Harvesting: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS to remove unincorporated PRG. c. Proceed immediately to cell lysis for lysate-based click chemistry or to fixation/permeabilization for in-cell click chemistry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the ligation of an azide-functionalized reporter tag to PRG-labeled proteins in a cell lysate.
Causality Behind Key Steps:
-
Ligand First: The copper-chelating ligand (e.g., THPTA) should be pre-mixed with the CuSO₄ solution before adding it to the protein sample. The ligand stabilizes the catalytically active Cu(I) state, accelerates the reaction, and crucially, protects cells and proteins from damage by sequestering the copper ion and mitigating the formation of reactive oxygen species (ROS).[13][14]
-
Fresh Reducing Agent: Sodium ascorbate is prone to oxidation. A freshly prepared solution is essential to ensure efficient reduction of Cu(II) to the active Cu(I) state.[15]
-
Order of Addition: The final component added to initiate the reaction should be the copper catalyst or the reducing agent.
Caption: Key components of the CuAAC reaction.
Step-by-Step Methodology:
-
Prepare Cell Lysate: a. Lyse the harvested cells (from Protocol 1) in an appropriate ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. b. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. c. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA). Adjust the concentration to 1-2 mg/mL.
-
Prepare Click Reagent Stocks: a. Azide-Probe: 10 mM stock in DMSO. b. CuSO₄: 50 mM stock in deionized water. c. THPTA Ligand: 50 mM stock in deionized water. d. Sodium Ascorbate: 100 mM stock in deionized water (prepare fresh immediately before use).
-
Assemble the Click Reaction: Note: The following volumes are for a 100 µL final reaction volume containing 100 µg of protein. Scale as needed. a. In a microcentrifuge tube, add 100 µg of your PRG-labeled protein lysate. b. Add the Azide-Probe to a final concentration of 100-200 µM (e.g., 1-2 µL of 10 mM stock). c. In a separate tube, prepare the copper catalyst premix by adding 2 µL of 50 mM THPTA to 2 µL of 50 mM CuSO₄ . Mix gently. d. Add the 4 µL of copper/ligand premix to the protein/azide mixture. The final concentration will be 1 mM CuSO₄ and 1 mM THPTA. e. Initiate the reaction by adding 2 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration 2 mM).
-
Incubation: a. Mix the reaction gently by flicking or brief vortexing. b. Incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.
-
Sample Preparation for Analysis: a. Stop the reaction by adding SDS-PAGE sample loading buffer. b. Boil the sample at 95°C for 5 minutes. c. The sample is now ready for downstream analysis, such as in-gel fluorescence scanning or Western blotting.
Optimization and Troubleshooting
A self-validating protocol includes controls and anticipates common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Labeling Signal | 1. Inefficient PRG incorporation. 2. Degraded click reagents. 3. Insufficient protein synthesis. | 1. Optimize PRG concentration (25-100 µM) and incubation time (4-24h). Ensure methionine-free conditions.[21] 2. Always use freshly prepared sodium ascorbate. Check expiration of other reagents. 3. Ensure cells are healthy and in logarithmic growth phase. |
| High Background/Non-specific Labeling | 1. Copper-mediated protein aggregation. 2. Excess unreacted probe. 3. (For SPAAC) Non-specific reaction of cyclooctyne with thiols. | 1. Ensure the THPTA ligand is used at a 1:1 or greater ratio with CuSO₄.[14] Consider using anaerobic conditions to prevent protein oxidation.[22] 2. Perform a protein precipitation step (e.g., methanol/chloroform) after the click reaction to remove small molecules. 3. Include a no-azide control to assess background reactivity of the alkyne probe.[10] |
| Evidence of Cell Toxicity | 1. PRG concentration is too high. 2. Copper-induced cytotoxicity (for live-cell click). | 1. Perform a dose-response curve to determine the optimal, non-toxic PRG concentration for your cell line.[21] Note: The D-isomer of propargylglycine can be nephrotoxic in vivo.[23] 2. For live-cell labeling, minimize copper concentration and incubation time. Ensure a protective ligand like THPTA is used.[14] Alternatively, switch to a SPAAC-based protocol.[] |
References
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Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]
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Soriano del Amo, D., Wang, W., Jiang, H., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 21(11), 1912–1916. [Link]
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
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Dieterich, D. C. (2010). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (40), e1931. [Link]
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Finn, M. G. (2016). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (pp. 207-216). Humana Press. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry for Site-Specific Protein Labeling. Accounts of Chemical Research, 44(9), 762–773. [Link]
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McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Chemistry in Britain, 50(4), 38-41. [Link]
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Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). [Link]
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Nikić, I., & Lemke, E. A. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(4), 1045–1053. [Link]
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Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]
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Parker, C. G., & Pratt, M. R. (2017). Click Chemistry in Proteomic Investigations. Cell, 169(1), 10–24. [Link]
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ResearchGate. (n.d.). Bioorthogonal Reactions for Labeling Proteins. Retrieved from [Link]
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Willems, L. I., Li, N., & Florea, B. I. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6005. [Link]
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Shen, S., et al. (2021). Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes. STAR Protocols, 2(3), 100650. [Link]
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SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Retrieved from [Link]
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Baskin, J. M., et al. (2010). Development of clickable active site-directed photoaffinity probes for γ-secretase. ACS Chemical Neuroscience, 1(2), 147–152. [Link]
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Klán, P., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2269–2280. [Link]
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Ohta, S., et al. (2012). quantitative analysis of Cu(I) concentration in cLICK chemistry—biotinylation at side chain of propargylglycine using click. Heterocycles, 86(1), 355. [Link]
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Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Retrieved from [Link]
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Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(42), 9879–9883. [Link]
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Yang, T., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(16), 4995. [Link]
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Kumar, A., Li, K., & Cai, C. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Chemical Communications, 47(10), 2829-2831. [Link]
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Konno, R., et al. (2000). Nephrotoxicity of D-proparglyglycine in mice. Archives of Toxicology, 74(8), 480-485. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Scott, D. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(6), 845–860. [Link]
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Scott, D. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(6), 845–860. [Link]
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Ngo, J. T., et al. (2012). Two-strain, cell-selective protein labeling in mixed bacterial cultures. Journal of the American Chemical Society, 134(24), 9993–9996. [Link]
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Corrin, C. (2022, February 21). Why is my protein labelling not working?. ResearchGate. [Link]
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In Vivo Applications of L-Propargylglycine in Animal Models: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo applications of L-Propargylglycine (L-PPG) in animal models. This guide moves beyond a simple recitation of protocols to offer in-depth scientific context, enabling users to understand the causality behind experimental choices and to design robust, self-validating studies.
Introduction: The Significance of this compound in In Vivo Research
This compound (L-PPG) is a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE).[1] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S) from L-cysteine.[2] By inhibiting CSE, L-PPG serves as an invaluable pharmacological tool to investigate the multifaceted roles of H₂S in a wide array of physiological and pathophysiological processes. Animal models treated with L-PPG have been instrumental in elucidating the significance of the CSE/H₂S pathway in cardiovascular regulation, neuronal function, inflammation, and cancer biology.
This guide will provide detailed application notes and protocols for the effective use of L-PPG in in vivo research, with a focus on experimental design, methodological integrity, and data interpretation.
Part 1: Core Principles of this compound Application
Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
L-PPG functions as a suicide inhibitor of CSE.[2] This means that L-PPG is processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[2] This high specificity and irreversible nature make L-PPG a powerful tool for achieving sustained suppression of CSE activity and, consequently, H₂S production in vivo.
Caption: Mechanism of this compound (L-PPG) Action.
Experimental Design Considerations
The successful application of L-PPG in vivo hinges on careful experimental design. Key considerations include:
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat) and strain should be guided by the specific research question and the known expression and activity of CSE in the tissues of interest.
-
Dosing Regimen: The dose, route of administration, and frequency of L-PPG administration will depend on the desired level and duration of CSE inhibition. Both acute and chronic dosing paradigms have been successfully employed.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle-treated control group to account for any effects of the administration procedure and the vehicle itself.
-
Assessment of Efficacy: It is crucial to verify the inhibitory effect of L-PPG on CSE activity and H₂S levels in the target tissues.
-
Toxicity and Off-Target Effects: While generally well-tolerated, it is important to monitor for potential toxicity and consider potential off-target effects.
Part 2: Detailed Protocols and Methodologies
Protocol 1: Preparation and Administration of this compound
A. Vehicle Preparation
The choice of vehicle for L-PPG administration is critical for ensuring its solubility and stability.
-
For Saline-Based Solutions: this compound hydrochloride has good solubility in phosphate-buffered saline (PBS), pH 7.2, at approximately 10 mg/mL.[3] For compounds that may alter the pH, it is advisable to neutralize the solution. For instance, a similar compound, N-propargylglycine, has been prepared by dissolving it in 0.9% saline and neutralizing to a pH of 6.9 with 1 M sodium hydroxide.[4] It is recommended not to store aqueous solutions for more than one day.[3]
-
For Low Water Solubility Formulations: For in vivo injections (e.g., IP, IV, IM, SC), a common formulation is a mixture of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).[5] For oral gavage, L-PPG can be dissolved in polyethylene glycol 400 (PEG400) or suspended in 0.2% carboxymethyl cellulose.[5]
B. Administration Routes and Dosages
The optimal route and dosage of L-PPG will vary depending on the animal model and the specific aims of the study. The following table summarizes commonly used dosages from the literature.
| Animal Model | Route of Administration | Dosage Range | Application Area | Reference |
| Rat | Intramuscular | 11.31 mg/kg | Cardiovascular | [6] |
| Rat | Intravenous Infusion | 40 µmols/day | Metabolism | [2] |
| Mouse | Oral Gavage | 50 - 200 mg/kg/day | Neuroscience | [4][7] |
| Mouse | Intraperitoneal | Not specified | Nephrotoxicity (D-isomer) | [8] |
| Rat | Intravenous | 25 mg/kg | Respiratory | [3] |
C. Step-by-Step Administration Protocol (Oral Gavage in Mice)
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Vehicle Preparation: Prepare the L-PPG solution or suspension in the chosen vehicle as described above. Ensure the final volume for gavage is appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the L-PPG solution.
-
Monitor the animal for any signs of distress after the procedure.
-
Sources
- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dthis compound | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Seamless Integration of L-Propargylglycine into Peptides via Solid-Phase Synthesis
Introduction: The Strategic Value of L-Propargylglycine in Peptide Synthesis
In the evolving landscape of peptide-based therapeutics and chemical biology, the incorporation of non-natural amino acids offers a powerful toolkit for modulating peptide structure, function, and stability.[1] this compound (Pra), an amino acid featuring a terminal alkyne group, has emerged as a particularly versatile building block.[2][3] Its primary value lies in the chemical handle provided by the alkyne moiety, which serves as a gateway for a multitude of bioorthogonal modifications.
The terminal alkyne is highly amenable to Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This allows for the efficient and site-specific conjugation of various molecules—such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic drugs—to the peptide backbone.[2][3] Such modifications are instrumental in developing advanced drug delivery systems, diagnostic tools, and research probes.[2][3]
Furthermore, the introduction of this compound can enhance a peptide's resistance to enzymatic degradation by altering its natural conformation, potentially leading to improved in vivo half-life and therapeutic efficacy.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the critical aspects of protecting group strategy, coupling protocols, and post-synthetic modifications, offering field-proven insights to ensure reproducible and high-yield outcomes.
Foundational Principles: Chemical Strategy and Causality
The successful integration of this compound into a growing peptide chain hinges on a robust and orthogonal protecting group strategy.[5][6][7][8][9] The primary goal is to ensure that the α-amino group is available for peptide bond formation while the reactive alkyne side chain remains inert throughout the synthesis cycles, only to be revealed for subsequent modification when desired.
Orthogonal Protection Scheme: The Fmoc/tBu Strategy
The most widely adopted and reliable approach for this purpose is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5][6][8][10] This system is considered "orthogonal" because the protecting groups for the α-amino group (Fmoc) and the side chains of other amino acids (e.g., tBu, Trt) are removed under distinct chemical conditions.[5][6]
-
α-Amino Protection (Fmoc): The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in N,N-dimethylformamide (DMF).[10][11] This allows for its selective removal at each step of the synthesis to expose the amine for the next coupling reaction, without affecting the acid-labile side-chain protecting groups.[10]
-
Side Chain Protection (Acid-Labile Groups): The side chains of other trifunctional amino acids in the sequence (e.g., Lys, Asp, Ser, Tyr) are protected with groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu), or trityl (Trt).[11][12] These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[10][12]
Crucially, the propargyl group of this compound does not require its own protecting group. The terminal alkyne is stable under both the basic conditions of Fmoc deprotection and the acidic conditions of the final cleavage, making its incorporation remarkably straightforward within the standard Fmoc/tBu framework.
Detailed Protocols and Methodologies
The following protocols are designed for manual solid-phase peptide synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Resin | Rink Amide MBHA resin (0.4-0.8 meq/g) | Various |
| Amino Acid | Fmoc-L-propargylglycine | Novabiochem, Chem-Impex |
| Solvents | DMF (Peptide Synthesis Grade, Amine-free) | Various |
| Dichloromethane (DCM) | Various | |
| Deprotection | Piperidine | ACS Grade or higher |
| Coupling | HBTU, HOBt or HATU, HOAt | Various |
| Base | N,N-Diisopropylethylamine (DIPEA) | ACS Grade or higher |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Water | Deionized | |
| Washing | Methanol (MeOH), Diethyl ether | ACS Grade |
Protocol 1: Standard Coupling of Fmoc-L-Propargylglycine
This protocol outlines the manual steps for coupling Fmoc-L-propargylglycine onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
-
Place 0.1 mmol of the peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF (5-10 mL) for 30-60 minutes.[13]
-
Drain the DMF.
2. Fmoc Deprotection (if applicable):
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[13]
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Self-Validation: Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.
3. Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-propargylglycine (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) or HOAt in a minimal amount of DMF.
-
Add HBTU (0.38 mmol, 3.8 eq.) or HATU to the solution.
-
Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes. The solution should turn yellow.
4. Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Self-Validation: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents and byproducts.[5]
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Click Cyclization
The propargyl group can be used for on-resin cyclization with another residue containing an azide group (e.g., Fmoc-L-azidolysine). This creates a stable triazole bridge.[4][14]
1. Peptide-Resin Preparation:
-
Synthesize the linear peptide containing both this compound and an azide-bearing amino acid on the resin, ensuring all side-chain protecting groups (except the alkyne and azide) are intact.
2. Cyclization Reaction:
-
Swell the peptide-resin (0.1 mmol) in argon-purged DMF (4.5 mL) in a sealed reaction vessel.[14]
-
Add 2,6-lutidine (0.6 mmol, 10 eq.) and DIPEA (0.6 mmol, 10 eq.).[14][15]
-
In a separate vial, prepare a solution of sodium ascorbate (0.24 mmol, 4 eq.) in DMF.[14]
-
Add the sodium ascorbate solution to the resin, followed by a solution of Copper(I) Bromide (CuBr) (0.09 mmol, 1.5 eq.) in acetonitrile.[14][15]
-
Purge the vessel with argon and agitate gently at room temperature for 8-18 hours.[14][15]
3. Washing:
-
Filter the reaction mixture.
-
Wash the resin sequentially with water (3x), methanol (3x), DMF (3x), and DCM (3x).[14]
The resin-bound cyclic peptide is now ready for cleavage.
Protocol 3: Cleavage and Global Deprotection
This protocol removes all acid-labile side-chain protecting groups and cleaves the peptide from the resin.
1. Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% Water .[14] TIS is a scavenger used to trap reactive carbocations generated during deprotection.
2. Cleavage Reaction:
-
Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dry resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (40-50 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Characterization and Purification
Post-synthesis, it is imperative to verify the identity and purity of the propargylglycine-containing peptide.
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification. | A major peak corresponding to the target peptide. Purity is determined by the area percentage of this peak.[16][17][18] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should match the calculated theoretical mass of the peptide, confirming successful incorporation of this compound.[16][17][18] |
| Amino Acid Analysis | Confirm amino acid composition. | Provides the ratio of amino acids in the peptide, verifying the sequence integrity.[16] |
Purification Protocol
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[14]
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. A typical gradient might be 5% to 60% B over 60 minutes.[14]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Post-Purification: Fractions containing the pure peptide are pooled, lyophilized, and stored at -20°C or below.
Conclusion and Field Insights
The incorporation of this compound via Fmoc-based SPPS is a robust and highly effective strategy for creating peptides with unique functionalities.[2][3] The key to success lies in meticulous execution of standard SPPS protocols, with careful attention to coupling efficiency and orthogonal protection. The alkyne side chain's stability obviates the need for specific protection, simplifying the synthetic workflow. The true power of this building block is realized in post-synthetic modifications, where the alkyne handle enables precise conjugation through click chemistry, opening vast possibilities for creating sophisticated peptide conjugates for therapeutic and diagnostic applications.[2][3][4] This guide provides the foundational protocols and scientific rationale to empower researchers to confidently and successfully utilize this compound in their peptide development programs.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of D-Propargylglycine in Advancing Peptide Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of D-Propargylglycine.
- Kumaresan, P. R., et al. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. PMC, NIH.
- Vong, K., et al. Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. Chemistry – A European Journal.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Datta, D., et al. Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. PMC, NIH.
- Bachem. Peptide Click Chemistry Explained.
- Sigma-Aldrich. Fmoc-L-propargylglycine Novabiochem.
- Vong, K. Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. ResearchGate.
- AAPPTec. Technical Support Information Bulletin 1300 - Click Cyclization on Resin.
- Biosynth. Protecting Groups in Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. Protecting Groups in Peptide Synthesis. PubMed, NIH.
- C&EN. Minimal Protection Strategies for SPPS. DriveHQ.
- Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Fields, G. B., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- de la Torre, B. G., & Albericio, F. Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fosgerau, K., & Hoffmann, T. Current challenges in peptide-based drug discovery. PMC, PubMed Central.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications.
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Sources
- 1. Current challenges in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. drivehq.com [drivehq.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
L-Propargylglycine as a Tool in Neuroscience Research for Neurodegeneration: Application Notes and Protocols
Introduction: Targeting Hydrogen Sulfide Metabolism in Neurodegenerative Disease
For decades, hydrogen sulfide (H₂S) was known primarily for its toxicity and unpleasant odor. However, a paradigm shift in neuroscience has repositioned H₂S as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1] Within the central nervous system (CNS), H₂S plays a pivotal role in neuromodulation, synaptic plasticity, and cytoprotection. It exerts potent antioxidant, anti-inflammatory, and anti-apoptotic effects, all of which are highly relevant to the pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
L-Propargylglycine (L-PPG) has emerged as an invaluable pharmacological tool for investigating the roles of H₂S in the brain.[2] L-PPG is a mechanism-based, irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the majority of endogenous H₂S production in peripheral tissues and contributing to its levels in the brain.[2] By selectively inhibiting CSE, L-PPG allows researchers to probe the consequences of reduced H₂S synthesis, thereby elucidating its physiological and pathophysiological functions in the context of neurodegeneration.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of neurodegenerative disease. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to advance our understanding of neuroprotective mechanisms.
Mechanism of Action: this compound and the Transsulfuration Pathway
L-PPG exerts its effects by targeting the transsulfuration pathway, a metabolic route that converts methionine to cysteine. CSE, the primary target of L-PPG, catalyzes the final step in this pathway, the conversion of cystathionine to cysteine. In addition to this canonical role, CSE also generates H₂S from L-cysteine.
Diagram of the Transsulfuration Pathway and L-PPG Inhibition
Caption: Workflow for assessing L-PPG's effect on neurotoxin-induced cell death.
Experimental Protocols: In Vivo Applications
Rationale for In Vivo Model Selection
The MPTP-induced mouse model of Parkinson's disease is a well-established paradigm that recapitulates many of the key pathological features of the human disease, including the selective loss of dopaminergic neurons in the substantia nigra. [3]The 5XFAD transgenic mouse model of Alzheimer's disease overexpresses five human familial Alzheimer's disease mutations, leading to accelerated amyloid-β plaque deposition and cognitive deficits. [4]
Protocol 2: L-PPG in an MPTP Mouse Model of Parkinson's Disease
This protocol investigates the impact of reduced endogenous H₂S on the progression of Parkinson's-like pathology.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
This compound (L-PPG)
-
Sterile saline (0.9%)
-
Rotarod apparatus
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (Saline i.p.)
-
Group 2: MPTP control (MPTP i.p. + Saline i.p.)
-
Group 3: L-PPG + MPTP (L-PPG i.p. + MPTP i.p.)
-
-
Dosing and Administration:
-
L-PPG Administration: Administer L-PPG (50 mg/kg, i.p.) or saline daily for 14 days. The timing of L-PPG administration (pre- or post-MPTP) can be varied depending on the experimental question (prophylactic vs. therapeutic effect).
-
MPTP Induction: On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
-
Behavioral Assessment (Rotarod Test):
-
On day 14, assess motor coordination using an accelerating rotarod.
-
Record the latency to fall for each mouse over three trials.
-
-
Histological Analysis:
-
At the end of the study, perfuse the mice and collect the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Expected Outcome: If endogenous H₂S is neuroprotective, the L-PPG treated group is expected to show more severe motor deficits and a greater loss of TH-positive neurons compared to the MPTP-only group.
Analytical Methods
Method 1: Measurement of Hydrogen Sulfide (Methylene Blue Assay)
This colorimetric assay is a widely used method for quantifying H₂S levels in biological samples. [5][6] Reagents:
-
Zinc Acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
FeCl₃ (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% w/v)
Procedure:
-
Sample Preparation: Homogenize brain tissue in ice-cold PBS.
-
H₂S Trapping: Add tissue homogenate to a tube containing zinc acetate to trap H₂S as zinc sulfide.
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃.
-
Protein Precipitation: Add TCA to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Spectrophotometry: Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Calculate H₂S concentration using a standard curve prepared with NaHS.
Quality Control: Run a blank and a set of standards with each assay. Ensure complete protein precipitation to avoid interference.
Method 2: Cystathionine γ-lyase (CSE) Activity Assay
This assay measures the rate of cysteine production from cystathionine, the canonical reaction of CSE. [4][7] Reagents:
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
L-cystathionine (substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
Procedure:
-
Sample Preparation: Prepare cytosolic extracts from brain tissue.
-
Reaction Initiation: Add the cytosolic extract to a reaction mixture containing the buffer, PLP, and L-cystathionine.
-
Incubation: Incubate the reaction at 37°C.
-
Color Development: At various time points, add DTNB, which reacts with the newly formed cysteine to produce a colored product.
-
Spectrophotometry: Measure the absorbance at 412 nm.
-
Calculation: Calculate CSE activity based on the rate of change in absorbance.
Troubleshooting: Low activity may be due to cofactor degradation; ensure fresh PLP is used. High background can be minimized by running a parallel reaction without the substrate.
Signaling Pathways and Mechanistic Insights
H₂S exerts its neuroprotective effects through a multitude of signaling pathways. Understanding these pathways is crucial for interpreting the results of experiments using L-PPG.
H₂S-Mediated Neuroprotective Signaling Pathways
Caption: H₂S promotes neuroprotection via antioxidant, anti-apoptotic, and anti-inflammatory pathways.
Conclusion and Future Directions
This compound is a powerful and specific tool for dissecting the role of endogenously produced H₂S in the context of neurodegeneration. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute well-controlled experiments. By modulating H₂S levels with L-PPG, the scientific community can continue to unravel the complex signaling networks that govern neuronal survival and identify novel therapeutic targets for devastating neurodegenerative diseases. Future research should focus on the development of more specific inhibitors for the different H₂S-producing enzymes and exploring the therapeutic potential of H₂S-releasing drugs in various models of neurodegeneration.
References
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Gong QH, Shi XR, Hong ZY, Pan LL, Liu XH, Zhu YZ. A new hope for neurodegeneration: possible role of hydrogen sulfide. J Alzheimers Dis. 2011;24 Suppl 2:173-82. [Link]
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U.S. Department of Health and Human Services. Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Agency for Toxic Substances and Disease Registry. 2016. [Link]
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American Public Health Association. Standard Methods for the Examination of Water and Wastewater, 4500-S2- D: Sulfide by Methylene Blue. 2017. [Link]
- This citation is not available in the provided search results.
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Waschulewski, M., & Abeles, R. H. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. Biochemistry, 18(21), 4710–4714. [Link]
-
Murphy, B., Bhattacharya, R., & Mukherjee, P. (2019). Hydrogen sulfide signaling in mitochondria and disease. The FASEB Journal, 33(12), 13098-13125. [Link]
-
Paul, B. D., & Snyder, S. H. (2015). Modes of Physiologic H2S Signaling in the Brain and Peripheral Tissues. Journal of Biological Chemistry, 290(3), 1279-1285. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Benz, C. C., & Ellerby, L. M. (2024). Brain transcriptomic, metabolic and mitohormesis properties associated with N-propargylglycine treatment: A prevention strategy against neurodegeneration. Brain research, 148733. Advance online publication. [Link]
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Olanow, C. W. (2007). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 68(23 Suppl 3), S24–S32. [Link]
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Li, L., Zhang, X., Zhang, L., Wang, C., & Wang, C. (2014). Modified methylene blue method for measurement of hydrogen sulfide level in plasma. Chinese journal of hemodialysis & transplantation, 5(4), 211-215. [Link]
-
Liu, Y., et al. (2018). Time-gated detection of cystathionine γ-lyase activity and inhibition with a selective, luminogenic hydrogen sulfide sensor. Chemical science, 9(12), 3213–3218. [Link]
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Lee, H. J., Wilson, J. M., & Nauseef, W. M. (2025). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American journal of physiology. Lung cellular and molecular physiology, 328(6), L809–L825. [Link]
-
Chiku, T., et al. (2009). H2S biogenesis by human cystathionine γ-lyase leads to the novel sulfur metabolites lanthionine and homolanthionine and is responsive to the grade of hyperhomocysteinemia. The Journal of biological chemistry, 284(17), 11610–11620. [Link]
-
Chen, S. D., Wu, C. L., Hwang, W. C., & Yang, D. I. (2005). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Journal of neurochemistry, 92(4), 891–900. [Link]
-
Gomez-Lazaro, M., et al. (2008). MPP+-induced cytotoxicity in neuroblastoma cells: antagonism and reversal by guanosine. Journal of neuroscience research, 86(10), 2245–2254. [Link]
-
Forner, S., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in aging neuroscience, 13, 713726. [Link]
-
Stankovic, M., et al. (2021). Pharmacological intervention in a transgenic mouse model improves Alzheimer's-associated pathological phenotype: Involvement of proteasome activation. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 141, 111867. [Link]
-
Siriporn, P., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. International journal of molecular sciences, 24(10), 8632. [Link]
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Ida, T., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International journal of molecular sciences, 24(12), 10020. [Link]
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Kim, H. J., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. International journal of molecular sciences, 23(17), 9924. [Link]
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Yang, G., et al. (2008). Cystathionine gamma-lyase deficiency and overproliferation of smooth muscle cells. Cardiovascular research, 77(4), 825–833. [Link]
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Application Notes and Protocols: L-Propargylglycine in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of Endogenous Hydrogen Sulfide with L-Propargylglycine
Hydrogen sulfide (H₂S) has transitioned from being known solely as a toxic gas to being recognized as a critical endogenous gaseous signaling molecule, or "gasotransmitter," on par with nitric oxide (NO) and carbon monoxide (CO).[1][2] In the cardiovascular system, H₂S is a potent regulator of numerous physiological processes, including vasodilation, inflammation, oxidative stress, and apoptosis.[3] Its dysregulation is implicated in a wide range of cardiovascular pathologies such as hypertension, atherosclerosis, and ischemia-reperfusion injury.[4][5]
The primary enzyme responsible for H₂S production in the cardiovascular system is cystathionine γ-lyase (CSE), which synthesizes H₂S from L-cysteine.[3][5] To investigate the precise role of the CSE/H₂S pathway, researchers require reliable pharmacological tools. This compound (L-PPG), also known as 2-Amino-4-pentynoic acid, is a classic, irreversible inhibitor of CSE.[6] By selectively blocking this enzyme, L-PPG serves as an indispensable tool to reduce endogenous H₂S levels, thereby allowing scientists to probe the functional significance of this pathway in various in vitro and in vivo models of cardiovascular disease.
This guide provides a detailed overview of the application of L-PPG, offering field-proven insights and step-by-step protocols for its use in key cardiovascular disease models.
PART 1: The CSE/H₂S Signaling Axis and L-PPG's Mechanism of Action
Endogenous H₂S is enzymatically produced from the amino acid L-cysteine primarily by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: CSE and cystathionine β-synthase (CBS).[7] While both contribute to systemic H₂S levels, CSE is the predominant isoform in the vasculature and myocardium.[5] L-PPG functions by binding irreversibly to the active site of the CSE enzyme, thereby preventing the catalytic conversion of L-cysteine to H₂S.[6] This specific inhibition allows for the creation of a state of H₂S deficiency, effectively mimicking pathological conditions where CSE expression or activity is reduced.
The resulting decrease in H₂S bioavailability impacts multiple downstream signaling pathways critical to cardiovascular homeostasis. H₂S is known to exert its protective effects through various mechanisms including scavenging of reactive oxygen species (ROS), preventing endothelial dysfunction, inhibiting inflammatory processes, and reducing apoptosis.[1][3][8] Consequently, the application of L-PPG in experimental models often exacerbates disease phenotypes, providing strong evidence for the protective role of the endogenous CSE/H₂S pathway.
Caption: Mechanism of this compound (L-PPG) Action.
PART 2: Applications in Cardiovascular Disease Models
The use of L-PPG is foundational in studies aiming to confirm the involvement of the CSE/H₂S pathway in a specific disease process. A typical experimental design involves demonstrating a pathological effect, showing that L-PPG exacerbates it, and often includes a "rescue" experiment where an exogenous H₂S donor (like Sodium Hydrosulfide, NaHS) is co-administered to reverse the effects of L-PPG.
2.1 Hypertension Models
-
Rationale: H₂S is a known vasodilator. A deficiency in endogenous H₂S production can lead to increased vascular resistance and elevated blood pressure. L-PPG is used to investigate whether CSE inhibition contributes to hypertension.
-
In Vivo Models:
-
Angiotensin II (AngII)-Induced Hypertension: AngII is infused into rodents (rats or mice) via osmotic mini-pumps to induce hypertension.[9] L-PPG is co-administered to determine if blocking H₂S production worsens the hypertensive phenotype.
-
Spontaneously Hypertensive Rats (SHR): This genetic model of hypertension is used to study if chronic CSE inhibition with L-PPG further elevates blood pressure.[10][11]
-
-
Key Endpoints:
-
Systolic and diastolic blood pressure (measured by tail-cuff or radiotelemetry).
-
Vascular reactivity assays on isolated aortic rings.
-
Histological analysis of vascular remodeling and renal injury.[9]
-
Measurement of plasma or tissue H₂S levels.
-
2.2 Cardiac Hypertrophy Models
-
Rationale: Cardiac hypertrophy, an increase in heart muscle mass, is an adaptive response to pressure overload that can progress to heart failure.[12][13] H₂S has been shown to have anti-hypertrophic effects. L-PPG is used to assess if CSE-derived H₂S is protective against pathological cardiac remodeling.
-
In Vivo Models:
-
In Vitro Models:
-
Cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells) are stimulated with hypertrophic agonists (e.g., AngII, phenylephrine). L-PPG is added to the culture to determine its effect on cell size and hypertrophic gene expression.[14]
-
-
Key Endpoints:
-
Heart weight to body weight ratio.
-
Echocardiographic assessment of cardiac function and dimensions (e.g., wall thickness, ejection fraction).[13]
-
Histological analysis (H&E, Masson's trichrome) for cardiomyocyte size and fibrosis.
-
Gene and protein expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).[13]
-
2.3 Myocardial Ischemia-Reperfusion (I/R) Injury Models
-
Rationale: I/R injury is a major cause of damage following events like myocardial infarction.[15] H₂S is known to be strongly cardioprotective, limiting infarct size and reducing apoptosis.[1][8] L-PPG is used to demonstrate the critical role of endogenous H₂S in protecting the heart from this type of injury.
-
In Vivo Models:
-
Key Endpoints:
-
Myocardial infarct size, often measured by TTC staining.
-
Cardiac function assessed by echocardiography.
-
Serum levels of cardiac injury markers (e.g., troponin, creatine kinase-MB).
-
TUNEL staining or Western blot for apoptotic markers (e.g., Bax, Bcl-2, cleaved Caspase-3) in heart tissue.
-
PART 3: Experimental Protocols
3.1 General Considerations & Reagent Preparation
-
This compound (Dthis compound, PAG): L-PPG is commercially available, often as a white powder. It is typically dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) for in vivo use and in cell culture medium for in vitro use. Ensure the solution is pH-neutral before administration. Prepare fresh solutions for each experiment.
-
Animal Welfare: All animal procedures must be approved by and conducted in accordance with the local Institutional Animal Care and Use Committee (IACUC) guidelines. Anesthesia and analgesia must be appropriately used for all surgical procedures.
Protocol 1: In Vivo Model of Angiotensin II-Induced Hypertension in Rats
This protocol describes the use of L-PPG to investigate the role of the CSE/H₂S pathway in a model of hypertension induced by Angiotensin II (AngII).
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Angiotensin II.
-
This compound (L-PPG).
-
Osmotic mini-pumps (e.g., Alzet Model 2004).
-
Sterile 0.9% saline.
-
Anesthetics (e.g., isoflurane).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize rats to the tail-cuff apparatus for 7 days by taking daily measurements. Record stable baseline systolic blood pressure (SBP) for 3 consecutive days before surgery.
-
Animal Grouping (n=8-10 per group):
-
Group 1: Sham (saline vehicle for AngII + saline vehicle for L-PPG).
-
Group 2: AngII (AngII infusion + saline vehicle for L-PPG).
-
Group 3: AngII + L-PPG (AngII infusion + L-PPG administration).
-
Group 4: L-PPG alone (saline vehicle for AngII + L-PPG administration).
-
-
Osmotic Pump Implantation:
-
Anesthetize the rats.
-
Fill osmotic pumps with either AngII (e.g., at a dose to deliver 200 ng/kg/min) or sterile saline.
-
Implant the pumps subcutaneously in the dorsal region.
-
-
L-PPG Administration:
-
Starting on the day of pump implantation, administer L-PPG daily via intraperitoneal (i.p.) injection. A commonly used dose is 50 mg/kg/day.[9] The vehicle control groups receive an equivalent volume of saline.
-
Rationale: Daily i.p. injection ensures sustained inhibition of CSE throughout the study period.
-
-
Blood Pressure Monitoring: Measure SBP every 3-4 days for the duration of the study (typically 2-4 weeks).
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood for plasma creatinine and H₂S level analysis.
-
Perfuse and collect kidneys and hearts. Weigh the organs.
-
Fix tissues in 10% formalin for histological analysis (H&E, Masson's trichrome) to assess renal injury and cardiac fibrosis.
-
Caption: Workflow for an in vivo hypertension study using L-PPG.
Protocol 2: In Vivo Model of Myocardial Ischemia-Reperfusion (I/R) Injury in Mice
This protocol details the use of L-PPG to evaluate the role of endogenous H₂S in protecting against acute myocardial I/R injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound (L-PPG).
-
Sterile 0.9% saline.
-
Anesthetics (e.g., ketamine/xylazine or isoflurane).
-
Ventilator for small rodents.
-
Surgical instruments for thoracotomy.
-
Suture (e.g., 7-0 silk).
-
Triphenyltetrazolium chloride (TTC) solution (1%).
-
Echocardiography system.
Procedure:
-
Animal Grouping (n=8-10 per group):
-
Group 1: Sham (surgery without LAD ligation + saline vehicle).
-
Group 2: I/R + Vehicle (I/R surgery + saline vehicle).
-
Group 3: I/R + L-PPG (I/R surgery + L-PPG).
-
-
L-PPG Administration:
-
Administer a single i.p. injection of L-PPG (e.g., 50 mg/kg) or saline vehicle 30-60 minutes before the induction of ischemia.
-
Causality: Pre-treatment ensures that CSE is inhibited and H₂S levels are reduced at the onset of the ischemic insult, allowing for a clear assessment of its role in the injury process.
-
-
Surgical Procedure (I/R):
-
Anesthetize the mouse, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Pass a 7-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture over a small piece of PE tubing. Myocardial blanching confirms successful occlusion. Maintain ischemia for 30 minutes.
-
Induce reperfusion by releasing the snare. Close the chest cavity.
-
Allow the animal to recover. Provide post-operative analgesia.
-
-
Functional Assessment (Optional): Perform echocardiography before euthanasia (e.g., at 24 hours post-I/R) to assess left ventricular function (ejection fraction, fractional shortening).
-
Infarct Size Measurement (24 hours post-I/R):
-
Re-anesthetize the mouse and excise the heart.
-
Cannulate the aorta and perfuse with saline to wash out blood.
-
Ligate the LAD in the same location as before and perfuse the aorta with Evans Blue dye to delineate the area at risk (AAR).
-
Freeze the heart, slice it into 2 mm sections, and incubate in 1% TTC solution at 37°C for 15-20 minutes.
-
Self-Validation: TTC stains viable myocardium red, while the infarcted tissue remains pale white. Evans Blue stains the non-ischemic area blue. This dual-staining method allows for precise quantification.
-
Image the slices and calculate the infarct size as a percentage of the AAR.
-
PART 4: Data Summary and Interpretation
Quantitative data should be summarized for clear comparison. The expected outcome of using L-PPG is typically a worsening of the disease phenotype, highlighting the protective nature of the CSE/H₂S pathway.
Table 1: Representative Dosing for this compound (L-PPG)
| Model Type | Species | Route of Administration | Typical Dose/Concentration | Reference |
|---|---|---|---|---|
| In Vivo | ||||
| Hypertension | Rat | Intraperitoneal (i.p.) | 50 mg/kg/day | [9] |
| Ischemia-Reperfusion | Rat/Mouse | Intraperitoneal (i.p.) | 50 mg/kg (single dose) | [5] |
| Aging | Rat | Intramuscular | 11.31 mg/kg | [18] |
| In Vitro | ||||
| Inflammation | H9c2 cells | In culture medium | 1-2 mM | [19] |
| Atherosclerosis | HAVSMCs | In culture medium | 100 µM (for related compound SPRC) |[20] |
Table 2: Expected Effects of L-PPG in Cardiovascular Disease Models
| Disease Model | Key Pathological Feature | Expected Effect of L-PPG Administration | Implication |
|---|---|---|---|
| Hypertension | Elevated Blood Pressure | Further increase in blood pressure[9] | Endogenous H₂S contributes to blood pressure homeostasis. |
| Cardiac Hypertrophy | Increased Heart Mass/Fibrosis | Exacerbation of hypertrophy and fibrosis | CSE/H₂S pathway has anti-hypertrophic properties. |
| Atherosclerosis | Plaque Formation | Potential increase in plaque size/instability | H₂S is protective against atherogenesis. |
| Myocardial I/R Injury | Myocardial Infarct Size | Increased infarct size and apoptosis[5] | Endogenous H₂S is critically cardioprotective during I/R. |
References
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The Role of Hydrogen Sulfide on Cardiovascular Homeostasis: An Overview with Update on Immunomodulation. Frontiers in Pharmacology. [Link]
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Emergence of Hydrogen Sulfide as an Endogenous Gaseous Signaling Molecule in Cardiovascular Disease. Circulation Research. [Link]
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The Cardioprotective Effects of Hydrogen Sulfide in Heart Diseases: From Molecular Mechanisms to Therapeutic Potential. Oxidative Medicine and Cellular Longevity. [Link]
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Hydrogen sulfide as a potent cardiovascular protective agent. ResearchGate. [Link]
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Sulfide regulation of cardiovascular function in health and disease. Nature Reviews Cardiology. [Link]
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Dthis compound reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats. Nitric Oxide. [Link]
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Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy?. Antioxidants & Redox Signaling. [Link]
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Effect of dthis compound (PAG) and l-cysteine (Lcys) administration on heart function. ResearchGate. [Link]
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[EFFECT OF PROPARGYLGLYCINE UPON CARDIOHEMODYNAMICS IN OLD RATS]. Klinicheskaia Fiziologiia i Biokhimiia. [Link]
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S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Frontiers in Cell and Developmental Biology. [Link]
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L-Cysteine Alleviates Myenteric Neuron Injury Induced by Intestinal Ischemia/Reperfusion via Inhibitin the Macrophage NLRP3-IL-1β Pathway. Frontiers in Pharmacology. [Link]
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S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. PubMed. [Link]
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S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. PMC. [Link]
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Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology. [Link]
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S-Propargyl-cysteine (SPRC) attenuated lipopolysaccharide-induced inflammatory response in H9c2 cells involved in a hydrogen sulfide-dependent mechanism. PubMed. [Link]
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The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. PubMed. [Link]
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Influence of glycine on intestinal ischemia-reperfusion injury. Journal of Parenteral and Enteral Nutrition. [Link]
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S-propargyl-cysteine promotes the stability of atherosclerotic plaque via maintaining vascular muscle contractile phenotype. Semantic Scholar. [Link]
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Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. [Link]
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Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. Egyptian Journal of Medical Human Genetics. [Link]
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A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
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Successfully established cardiac hypertrophy models in vivo and in vitro. ResearchGate. [https://www.researchgate.net/figure/Successfully-established-cardiac-hypertrophy-models-in-vivo-and-in-vitro-The_fig1_344161947]([Link] hypertrophy-models-in-vivo-and-in-vitro-The_fig1_344161947)
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Pargyline reduces renal damage associated with ischaemia-reperfusion and cyclosporin. Nephrology Dialysis Transplantation. [Link]
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Cardiac Hypertrophy: Molecular and Cellular Events. Revista Española de Cardiología. [Link]
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Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. International Journal of Molecular Sciences. [Link]
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PPARγ in Ischemia-Reperfusion Injury: Overview of the Biology and Therapy. Frontiers in Pharmacology. [Link]
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Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models. Journal of the American Heart Association. [Link]
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metabolic determinants of hypertension. NIH RePORTER. [Link]
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Molecular basis of physiological heart growth: fundamental concepts and new players. Nature Reviews Cardiology. [Link]
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Adipocyte-specific loss of PPARγ attenuates cardiac hypertrophy. JCI Insight. [Link]
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Protocol for renal ischemia-reperfusion injury by flank incisions in mice. STAR Protocols. [Link]
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Introduction: Unveiling Metabolic Dynamics with L-Propargylglycine
An Application Guide to L-Propargylglycine for the Interrogation of Metabolic Pathways
In the intricate landscape of cellular metabolism, understanding the dynamic synthesis and function of biomolecules is paramount for researchers in basic science and drug development. This compound (L-PPG), a non-proteinogenic α-amino acid, has emerged as a versatile chemical tool for probing these complex systems.[1] Its utility stems from two distinct, powerful mechanisms: its role as an irreversible enzyme inhibitor and its function as a bioorthogonal metabolic reporter.
Historically, L-PPG and its racemic form, Dthis compound (DL-PPG), are best known as potent, irreversible inhibitors of cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway responsible for cysteine and hydrogen sulfide (H₂S) biosynthesis.[2] By selectively blocking this enzymatic step, researchers can meticulously investigate the downstream consequences of depleted H₂S and altered sulfur metabolism, which have profound implications in physiology and disease.[3][4]
More recently, the terminal alkyne moiety within the L-PPG structure has been exploited for bioorthogonal labeling.[5] The alkyne serves as a chemical handle that, once incorporated into biomolecules, can be selectively tagged with reporter molecules via a highly efficient and specific "click chemistry" reaction.[6][7] This allows for the visualization, identification, and quantification of newly synthesized proteins, offering a temporal snapshot of the proteome. This application, however, typically requires engineered biological systems, as L-PPG is not a direct analog of a canonical amino acid.[8]
This guide provides an in-depth exploration of both applications of L-PPG. We will dissect the underlying scientific principles, provide validated, step-by-step protocols for cell-based assays, and offer expert insights into experimental design and data interpretation, empowering researchers to effectively leverage L-PPG in their metabolic investigations.
Pillar 1: The Scientific Principles of this compound Action
A robust experimental design is founded on a deep understanding of the tool's mechanism of action. L-PPG's utility is rooted in its unique chemical structure, enabling it to function in two distinct ways.
Mechanism A: Irreversible Enzyme Inhibition
L-PPG acts as a "suicide inhibitor" of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CGL).[2]
-
Entry into the Active Site: L-PPG mimics the natural substrate, entering the enzyme's active site.
-
Formation of an Adduct: The enzyme's catalytic machinery initiates a reaction with L-PPG. Instead of being converted and released, L-PPG forms a stable, covalent bond with the PLP cofactor in the active site.[2]
-
Irreversible Inactivation: This covalent adduct permanently inactivates the enzyme, preventing it from processing its natural substrate.
The primary consequence of CGL inhibition is the blockade of the reverse transsulfuration pathway, which curtails the endogenous production of L-cysteine and, subsequently, the signaling molecule hydrogen sulfide (H₂S) and the antioxidant glutathione.[2][4][9] This inhibitory action makes L-PPG an invaluable tool for studying the roles of these metabolites in cellular health and disease.
Caption: Workflow for bioorthogonal labeling using L-PPG and click chemistry.
Pillar 2: Experimental Protocols & Applications
The following protocols provide a framework for utilizing L-PPG. It is critical to optimize concentrations and incubation times for each specific cell line and experimental question.
Application 1: Probing Metabolic Pathways via CGL Inhibition
This protocol details how to treat cultured cells with L-PPG to study the effects of CGL inhibition.
Protocol 1: CGL Inhibition in Cultured Mammalian Cells
1. Cell Culture and Seeding: a. Culture your mammalian cell line of interest using standard protocols appropriate for that line. [10][11][12] b. Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
2. L-PPG Preparation and Treatment: a. Prepare a sterile stock solution of Dthis compound (e.g., 100 mM in sterile PBS or culture medium). DL-PPG is commonly used in literature for inhibition studies. [4] b. On the day of the experiment, dilute the L-PPG stock solution into fresh, pre-warmed culture medium to achieve the desired final concentrations. c. Causality Check: It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of L-PPG for your cell line. High concentrations can induce cytotoxicity unrelated to CGL inhibition. [13]A typical starting range for CGL inhibition is 0.1 mM to 2 mM. d. Remove the old medium from the cells, wash once with sterile PBS, and add the L-PPG-containing medium. Include a vehicle-only control (medium with PBS). e. Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) under standard conditions (37°C, 5% CO₂).
3. Sample Harvesting and Downstream Analysis: a. For Metabolite Analysis (e.g., Glutathione): Wash cells with ice-cold PBS and harvest using appropriate extraction buffers for analysis by HPLC or commercially available colorimetric assay kits. b. For Protein Analysis (e.g., Western Blot): Wash cells with ice-cold PBS and lyse using RIPA buffer or a similar lysis buffer containing protease inhibitors. Determine protein concentration using a BCA assay. Analyze protein expression (e.g., to confirm no change in CGL protein levels, only activity) by Western blot. c. For H₂S Production Measurement: Measure H₂S production in live cells or cell lysates using specialized fluorescent probes or colorimetric assays.
| Parameter | Recommended Starting Range | Rationale & Considerations |
| Cell Type | Adherent or Suspension | Optimize seeding density to ensure cells are healthy and in log phase. |
| L-PPG Concentration | 0.1 mM - 2 mM | Must be empirically determined. Perform a viability assay (e.g., MTT, MTS) to find the IC50 and work at concentrations well below it. [5] |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to capture both early and late responses to CGL inhibition. |
| Controls | Vehicle-only control | Essential to distinguish the effects of L-PPG from the vehicle (e.g., PBS) or medium change. |
Table 1. Recommended starting conditions for L-PPG-mediated CGL inhibition experiments.
Application 2: Bioorthogonal Labeling of Nascent Proteins
This protocol outlines the metabolic labeling of proteins in an engineered cell system, followed by fluorescent detection. This requires a cell line specifically engineered to incorporate L-PPG, such as one expressing the PraRS MetRS variant. [8] Protocol 2: Metabolic Labeling and Fluorescent Detection of Nascent Proteins
1. Cell Preparation and Metabolic Labeling: a. Culture the engineered cell line (e.g., E. coli expressing PraRS) under appropriate conditions. [8]For mammalian systems, this would require stable integration and expression of the engineered synthetase. b. To enhance incorporation, it is often beneficial to deplete the natural amino acid. For this system, methionine would be depleted from the medium for a short period (e.g., 30-60 minutes) prior to labeling. [14] c. Replace the depletion medium with labeling medium (methionine-free) supplemented with L-PPG. d. Causality Check: The concentration of L-PPG must be optimized. Too low, and the signal will be weak; too high, and it may cause toxicity or inhibit protein synthesis. A typical starting range for alkyne-amino acids is 25-100 µM. [15] e. Incubate for the desired labeling period (e.g., 1-8 hours). The length of incubation determines the population of proteins that will be labeled.
2. Cell Fixation and Permeabilization: a. Following incubation, wash cells grown on coverslips twice with warm PBS. b. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS containing 3% BSA (blocking buffer).
3. Copper-Catalyzed Click Reaction: a. Prepare the "Click Reaction Cocktail" fresh. For one coverslip (200 µL volume):
- 178 µL PBS
- 4 µL CuSO₄ (from a 50 mM stock in H₂O) -> Final: 1 mM
- 2 µL Azide-fluorophore (e.g., Alexa Fluor 488 Azide, from a 2 mM stock in DMSO) -> Final: 20 µM [16] * 8 µL TBTA ligand (from a 10 mM stock in DMSO) -> Final: 400 µM
- 8 µL Sodium Ascorbate (from a 100 mM stock in H₂O, add last ) -> Final: 4 mM b. Self-Validation: Always include a negative control: cells that were not incubated with L-PPG but are subjected to the full click reaction protocol. This is essential to assess background fluorescence from the azide-fluorophore. c. Remove the blocking buffer and add the Click Reaction Cocktail to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Wash the cells three times with PBS.
4. Counterstaining and Imaging: a. If desired, counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a microscope slide with an anti-fade mounting medium. d. Image using a fluorescence microscope with appropriate filter sets.
| Problem | Potential Cause | Suggested Solution |
| No/Weak Fluorescent Signal | 1. Inefficient L-PPG incorporation.2. Inactive click reaction components.3. Insufficient protein synthesis. | 1. Optimize L-PPG concentration and incubation time. Ensure proper methionine depletion.2. Prepare Sodium Ascorbate solution fresh. Ensure CuSO₄ is not degraded.3. Ensure cells are healthy and in log-phase growth. |
| High Background Signal | 1. Non-specific binding of the azide-fluorophore.2. Insufficient washing.3. Copper catalyst is cytotoxic in live cells (if attempting pre-fixation labeling). | 1. Increase the number and duration of wash steps. Increase BSA concentration in blocking buffer.2. Ensure thorough washing after the click reaction.3. For live-cell labeling, copper-free click chemistry (e.g., using DBCO reporters) is required. [15] |
| Evidence of Cell Toxicity | 1. L-PPG concentration is too high.2. Prolonged incubation period. | 1. Perform a dose-response curve and use the lowest effective concentration.2. Shorten the labeling time. |
Table 2. Troubleshooting guide for L-PPG fluorescent labeling experiments.
Pillar 3: Trustworthiness and Future Directions
The reliability of any experiment using L-PPG rests on a foundation of rigorous controls and a clear understanding of its limitations. When used as an inhibitor, it is essential to confirm that the observed phenotype is due to the inhibition of the target enzyme and not off-target effects or general cytotoxicity. For bioorthogonal labeling, the specificity of the engineered synthetase is paramount, and negative controls are non-negotiable to ensure that the observed signal is a true representation of metabolic incorporation.
The dual-use nature of this compound makes it a uniquely powerful tool. By combining its inhibitory and labeling functions, researchers can design sophisticated experiments to dissect complex metabolic networks, investigate the dynamics of protein synthesis under metabolic stress, and identify novel therapeutic targets. As our ability to engineer biological systems improves, the applications for versatile chemical probes like L-PPG will undoubtedly continue to expand, shedding further light on the dynamic cellular processes that govern life.
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L-Propargylglycine for probing enzyme active sites
Application Notes & Protocols
L-Propargylglycine: A Versatile Tool for Probing Enzyme Active Sites through Mechanism-Based Inactivation
Intended Audience: Researchers, scientists, and drug development professionals in enzymology, chemical biology, and pharmacology.
Introduction: The Power of Irreversible Inhibition in Functional Enzymology
In the intricate world of biological catalysis, understanding the precise architecture and chemical environment of an enzyme's active site is paramount. This knowledge underpins rational drug design, elucidates metabolic pathways, and expands our fundamental understanding of life's chemical machinery. This compound (L-PPG), a non-proteinogenic amino acid, has emerged as a powerful chemical probe for this purpose.[1][2] It functions as a mechanism-based or "suicide" inhibitor, a class of inactivators that are themselves substrates for the target enzyme.[3][4][5] The enzyme's own catalytic action converts L-PPG into a reactive species that covalently modifies an active site residue, leading to irreversible inactivation.[6][7][8] This unique mode of action provides a highly specific method for labeling and identifying active site components, making L-PPG an invaluable tool in modern biochemical research.[1][2]
This guide provides a comprehensive overview of the theoretical underpinnings and practical application of this compound for the characterization of enzyme active sites. We will delve into its mechanism of action, provide detailed protocols for its use in kinetic and structural studies, and offer insights into data analysis and interpretation.
The Chemistry of Inactivation: A Tale of Catalytic Self-Destruction
This compound's efficacy as a suicide inhibitor lies in its propargyl group, which contains a terminal alkyne.[9] For many pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cystathionine γ-lyase (CGL) and alanine transaminase, L-PPG is recognized as a substrate analog.[6][10][11] Upon binding to the active site, the enzyme initiates its normal catalytic cycle. This process, however, transforms the relatively inert alkyne into a highly reactive allene intermediate. This electrophilic species then rapidly reacts with a nearby nucleophilic residue in the active site, forming a stable covalent bond and rendering the enzyme permanently inactive.[3]
The beauty of this mechanism is its inherent specificity. The reactive warhead is only unmasked by the catalytic machinery of the target enzyme, minimizing off-target effects. The covalent nature of the modification allows for the subsequent identification of the labeled amino acid residue through techniques like mass spectrometry, providing direct evidence of its proximity to the site of catalysis.
Caption: Mechanism of this compound suicide inhibition.
Experimental Design and Protocols
The successful application of this compound requires careful experimental design and execution. The following sections provide a generalized protocol that can be adapted for various enzyme systems.
Materials and Reagents
-
Enzyme of Interest: Purified and of known concentration.
-
Substrate for the Enzyme: For kinetic assays.
-
Reaction Buffer: Optimized for enzyme stability and activity.
-
Quenching Solution: e.g., Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (SDS) for stopping the reaction.
-
Detection Reagents: For monitoring product formation (e.g., chromogenic or fluorogenic substrates).
-
Dialysis or Desalting Columns: For removing excess L-PPG.
-
Mass Spectrometry Grade Reagents: For sample preparation for MS analysis.
Protocol 1: Determination of Inactivation Kinetics
This protocol aims to determine the kinetic parameters of irreversible inhibition, namely the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
Step-by-Step Methodology:
-
Enzyme Activity Assay: Establish a reliable assay to measure the initial velocity of your enzyme under standard conditions.
-
Preparation of Reagents: Prepare stock solutions of L-PPG in the reaction buffer. Ensure the final concentration of any solvent (if used) does not affect enzyme activity.
-
Inactivation Reaction:
-
Set up a series of reactions, each containing the enzyme at a fixed concentration in the reaction buffer.
-
Add varying concentrations of L-PPG to each reaction. Include a control with no L-PPG.
-
Incubate the reactions at a constant temperature.
-
-
Time-Course Measurement:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation reaction.
-
Immediately dilute the aliquot into the enzyme activity assay mixture, which contains a saturating concentration of the substrate.
-
Measure the residual enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity measurement.
-
-
Data Analysis:
-
For each L-PPG concentration, plot the natural logarithm of the percentage of remaining activity against time.
-
The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the values of k_obs against the corresponding L-PPG concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.[13][14][15][16][17]
-
Caption: Workflow for kinetic analysis of irreversible inhibition.
Protocol 2: Identification of the Labeled Active Site Residue
This protocol describes the steps to identify the specific amino acid residue that is covalently modified by L-PPG using mass spectrometry.
Step-by-Step Methodology:
-
Enzyme Inactivation: Incubate the enzyme with a concentration of L-PPG sufficient to achieve >95% inactivation (based on kinetic data from Protocol 1). Include a control sample of the enzyme incubated without L-PPG.
-
Removal of Excess Inhibitor: Remove unbound L-PPG by dialysis, buffer exchange, or using a desalting column.
-
Proteolytic Digestion:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the peptide maps of the L-PPG-treated and control samples.
-
Look for a peptide in the L-PPG-treated sample that has a mass shift corresponding to the addition of one molecule of L-PPG (113.11 Da).[2]
-
Perform MS/MS fragmentation on the modified peptide to pinpoint the exact amino acid residue that is adducted.
-
Data Interpretation and Troubleshooting
Kinetic Data: A hyperbolic plot of k_obs versus [L-PPG] is indicative of a suicide inhibition mechanism. The k_inact represents the maximum rate of inactivation at saturating inhibitor concentrations, while K_I reflects the affinity of the inhibitor for the enzyme.
Mass Spectrometry Data: The identification of a specific peptide with the expected mass shift, which is absent in the control, is strong evidence of covalent modification. MS/MS fragmentation data will provide the sequence of the modified peptide and allow for the precise localization of the modification.[20]
| Parameter | Description | Typical Value Range (Enzyme Dependent) |
| k_inact | Maximal rate of inactivation | 0.1 - 10 min⁻¹ |
| K_I | Inhibitor concentration at half-maximal inactivation rate | 1 µM - 10 mM |
| Mass Shift | Mass added to the modified peptide | +113.11 Da |
Troubleshooting:
-
No Inactivation Observed:
-
Verify enzyme activity and stability in the reaction buffer.
-
Confirm the concentration and purity of L-PPG.
-
The target enzyme may not be susceptible to L-PPG.
-
-
High Background in MS:
-
Ensure complete removal of excess L-PPG before digestion.
-
Optimize the proteolytic digestion to minimize non-specific products.
-
-
Complex Kinetic Data:
Applications in Drug Discovery and Beyond
The ability of this compound to specifically and irreversibly inactivate enzymes makes it a valuable lead compound in drug discovery.[1] For instance, its inhibition of cystathionine γ-lyase, an enzyme involved in hydrogen sulfide (H₂S) production, has been explored for therapeutic applications in conditions like hypertension.[1][12][23][24] Furthermore, the alkyne handle of L-PPG can be exploited for "click chemistry" reactions, allowing for the attachment of reporter molecules like fluorophores or biotin for visualization and affinity purification of target enzymes.[9][25] This expands its utility as a versatile chemical biology probe.
Conclusion
This compound is a powerful and versatile tool for the functional annotation of enzyme active sites. Its mechanism-based mode of action ensures high specificity, and its ability to form a covalent adduct allows for the definitive identification of active site residues. The protocols and guidelines presented here provide a solid foundation for researchers to employ L-PPG in their own investigations, paving the way for new discoveries in enzymology and the development of novel therapeutics.
References
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Fernández-Rodríguez, C., Conter, C., Prieto-Díaz, R., et al. (2023). Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. [Link]
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Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]
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Fernández-Rodríguez, C., Conter, C., Prieto-Díaz, R., et al. (2023). Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4). [Link]
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Scott, G. K., O'Brien, J., Ramalingam, S., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. [Link]
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Scott, G. K., O'Brien, J., Ramalingam, S., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]
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Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of .gamma.-cystathionase, in vitro and in vivo by propargylglycine. Journal of the American Chemical Society, 95(18), 6124–6125. [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]
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Burnett, G., Marcotte, P., & Walsh, C. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity. The Journal of Biological Chemistry, 255(8), 3487–3491. [Link]
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Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by propargylglycine. Journal of the American Chemical Society, 95(18), 6124-6125. [Link]
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Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 277 ( Pt 3)(Pt 3), 869–874. [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424. [Link]
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Scott, G. K., O'Brien, J., Ramalingam, S., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424. [Link]
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Rupniewski, I., & Zocher, F. (2019). Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE). In Antibody-Drug Conjugates (pp. 145-161). Humana Press. [Link]
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Application Notes & Protocols: Developing Novel Therapeutics Using L-Propargylglycine as a Scaffold
Abstract
L-Propargylglycine (L-PPG), a well-established irreversible inhibitor of the hydrogen sulfide (H₂S) producing enzyme cystathionine γ-lyase (CSE), represents a versatile and powerful scaffold for the development of novel therapeutics. Its intrinsic reactivity, owing to the terminal alkyne group, combined with its amino acid backbone, provides a unique chemical framework for creating targeted covalent inhibitors and other sophisticated molecular probes. This guide provides an in-depth exploration of the L-PPG scaffold, detailing its mechanism of action, strategies for chemical derivatization, and comprehensive, field-tested protocols for screening and validation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage the L-PPG scaffold in their therapeutic discovery programs.
Introduction: Why this compound?
This compound is an unnatural amino acid analog distinguished by a terminal alkyne moiety.[1] This functional group is not merely a passive structural element; it is a reactive "warhead" that enables L-PPG to act as a potent suicide inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE).[2][3] CSE is a central enzyme in the transsulfuration pathway, responsible for the majority of endogenous H₂S production in the cardiovascular system.[4] Given the critical role of H₂S as a gasotransmitter in a myriad of physiological and pathological processes, the ability to modulate its synthesis with specific inhibitors is of significant therapeutic interest.[4][5]
The L-PPG scaffold offers several advantages for drug development:
-
Proven Biological Activity: Its inhibitory effect on CSE is well-characterized, providing a solid foundation for designing new chemical entities.[3]
-
Covalent Mechanism: Irreversible inhibition can lead to prolonged pharmacodynamic effects and can be advantageous for targets where high receptor occupancy is required.
-
Synthetically Tractable: The amino acid structure and the terminal alkyne provide two distinct chemical handles for modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7] The alkyne group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling facile conjugation to other molecules.[1][6]
-
Versatile Scaffold: Beyond CSE, the L-PPG framework can be adapted to target other PLP-dependent enzymes, opening up a wide range of potential therapeutic applications.[2]
This document will guide the user through the necessary steps to harness the potential of this unique scaffold, from understanding its fundamental mechanism to applying it in cellular and biochemical assays.
The Core Mechanism: Irreversible Inhibition of Cystathionine γ-Lyase (CSE)
The therapeutic potential of L-PPG and its derivatives is fundamentally rooted in its mechanism of action against CSE. As a PLP-dependent enzyme, CSE utilizes a PLP cofactor in its active site to catalyze the breakdown of its substrate, L-cystathionine.[3]
The inhibitory process unfolds as follows:
-
Schiff Base Formation: L-PPG enters the active site and forms a Schiff base with the PLP cofactor, mimicking the initial step of the natural substrate binding.[2]
-
Enzyme-Catalyzed Activation: The enzyme's catalytic machinery then abstracts a proton from L-PPG, leading to the formation of a reactive allene intermediate.
-
Covalent Modification: This electrophilic allene is then attacked by a nucleophilic residue within the active site, resulting in the formation of a stable, covalent bond between the inhibitor and the enzyme.
-
Irreversible Inactivation: This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme.[3]
This mechanism-based inhibition is highly efficient and specific, providing the rationale for using L-PPG as a selective tool to probe H₂S biology.[5]
Caption: Mechanism of Irreversible CSE Inhibition by L-PPG.
Medicinal Chemistry: Synthesizing L-PPG Derivatives
The true power of L-PPG lies in its utility as a scaffold.[7] The core structure can be systematically modified to enhance potency, improve selectivity, and introduce new functionalities. Key modification points include the amine and carboxylic acid groups, as well as the propargyl side chain itself.
General Synthetic Strategies:
-
N-alkylation/acylation: The primary amine can be readily modified to introduce various substituents, altering steric bulk, polarity, and potential secondary binding interactions.
-
Esterification/Amidation: The carboxylic acid can be converted to esters or amides to modulate cell permeability and pharmacokinetic properties.
-
Side Chain Modification: While more complex, modification of the propargyl group can be achieved through various organic synthesis techniques, potentially altering the reactivity of the "warhead".[8]
These synthetic modifications allow for the creation of libraries of L-PPG analogs, which can then be screened for improved biological activity.[9][10]
Application Protocol 1: In Vitro Screening of CSE Inhibition
A primary step in developing novel therapeutics from the L-PPG scaffold is to quantify the inhibitory potency of new derivatives against purified CSE. The most common method measures the rate of H₂S production.
Principle: This protocol measures H₂S gas produced by the enzymatic reaction of CSE with its substrate, L-cysteine. The released H₂S reacts with lead acetate to form lead sulfide (PbS), a black precipitate, which can be quantified spectrophotometrically.[11]
Materials:
-
Purified recombinant human CSE enzyme
-
This compound (or derivative) stock solution (in DMSO or buffer)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (50 mM, pH 7.4)
-
Lead acetate (Pb(OAc)₂)
-
96-well microplates (clear bottom)
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 20 µM PLP.[4]
-
Prepare a fresh 20 mM L-cysteine solution in the reaction buffer.[4]
-
Prepare serial dilutions of your L-PPG derivative (e.g., from 10 mM down to 10 nM) in the reaction buffer. Include a vehicle control (DMSO or buffer only).
-
Prepare a lead acetate detection solution (e.g., 0.4 mM in water). Note: Lead acetate is toxic and should be handled with care.[4]
-
-
Enzyme & Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of each inhibitor dilution (or vehicle) to appropriate wells.
-
Add 10 µg of purified CSE protein to each well.[4]
-
Bring the total volume in each well to 180 µL with reaction buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the 20 mM L-cysteine solution to each well, bringing the final volume to 200 µL. The final L-cysteine concentration will be 2 mM.
-
-
H₂S Detection:
-
There are two common methods for detection:
-
Headspace Method (Endpoint): Place a strip of filter paper soaked in lead acetate solution on the underside of the plate sealer. Seal the plate and incubate at 37°C for 30-60 minutes. The H₂S gas will react with the lead acetate, turning the paper black. The darkness of the spot can be quantified by scanning or photography followed by densitometry.[11]
-
In-Solution Method (Kinetic): Add the lead acetate solution directly to the reaction mixture (final concentration ~40 µM). The formation of PbS can be monitored kinetically by measuring the increase in absorbance at 390-405 nm every minute for 10-20 minutes using a plate reader pre-heated to 37°C.[4][12]
-
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of reaction (or endpoint absorbance).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each L-PPG derivative.
-
Caption: Workflow for In Vitro CSE Inhibition Assay.
Application Protocol 2: Cellular H₂S Production Assay
After identifying potent inhibitors in vitro, the next critical step is to validate their activity in a cellular context. This confirms cell permeability and target engagement within a more complex biological system.
Principle: This protocol utilizes a fluorescent probe that reacts with H₂S to produce a measurable fluorescent signal. The reduction in fluorescence in the presence of an L-PPG derivative corresponds to the inhibition of cellular H₂S production.[13]
Materials:
-
Cell line with detectable CSE expression (e.g., Human Aortic Vascular Smooth Muscle Cells).[4]
-
Cell culture medium and supplements.
-
L-PPG derivative.
-
H₂S-sensitive fluorescent probe (e.g., WSP-1, SF7-AM, or similar).
-
L-cysteine (to stimulate H₂S production).
-
Fluorescence microplate reader or fluorescence microscope.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells in a 96-well black, clear-bottom plate and grow to ~80-90% confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the L-PPG derivative for a predetermined time (e.g., 1-4 hours) in serum-free medium. Include a vehicle control.
-
-
Probe Loading:
-
Remove the medium containing the inhibitor.
-
Load the cells with the H₂S fluorescent probe according to the manufacturer's instructions (e.g., 5-10 µM in HBSS for 30 minutes at 37°C).
-
-
Wash and Stimulate:
-
Wash the cells gently with HBSS to remove excess probe.
-
Add HBSS containing L-cysteine (e.g., 200 µM) to stimulate H₂S production. The inhibitor can be re-added at this step if desired.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the chosen probe.[13] Monitor kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
Normalize the data to the vehicle-treated, L-cysteine stimulated control.
-
Plot the inhibition of H₂S production against inhibitor concentration to determine the cellular IC₅₀.
-
Trustworthiness: Selectivity Profiling
A critical aspect of drug development is ensuring the selectivity of the lead compound. While L-PPG is known as a CSE inhibitor, it can also inhibit other PLP-dependent enzymes, particularly the other major H₂S-producing enzyme, cystathionine β-synthase (CBS).[2][14] Therefore, a self-validating protocol must include a counter-screen against CBS.
Protocol: The In Vitro Inhibition Assay (Protocol 1) can be adapted to measure CBS activity. The key differences are:
-
Enzyme: Use purified recombinant human CBS.
-
Substrates: The canonical CBS reaction uses L-serine and L-homocysteine to produce L-cystathionine.[3] The H₂S-producing activity is typically measured using L-cysteine as the substrate.
By determining the IC₅₀ value for your L-PPG derivatives against both CSE and CBS, you can calculate a selectivity index (IC₅₀ CBS / IC₅₀ CSE). A higher index indicates greater selectivity for CSE.
Comparative Data for Known Inhibitors:
| Compound | Target Enzyme | Reported IC₅₀ (µM) | Selectivity (vs. CBS) | Reference |
| Dthis compound (PAG) | CSE | 40 ± 8 | Selective for CSE | [14][15] |
| CBS | > 1000 | [14] | ||
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | Non-selective | [14][15] |
| CBS | 8.5 ± 0.7 | [14][15] | ||
| L-Aminoethoxyvinylglycine (AVG) | CSE | ~1 | Highly Selective for CSE | [14][15] |
| CBS | > 1000 | [14] |
This table clearly demonstrates that while PAG (the parent scaffold) is selective, other compounds like AOAA are not, highlighting the critical need for counter-screening.[14][15] New derivatives should be benchmarked against these standards.
Therapeutic Perspectives and Signaling
Inhibition of CSE and the subsequent reduction of H₂S levels have shown therapeutic potential in various disease models, particularly in oncology. Many cancer cells overexpress CSE, and the H₂S they produce is implicated in promoting proliferation, angiogenesis, and chemoresistance.
H₂S Signaling in Cancer: H₂S is known to influence multiple cancer-related pathways. For example, it can activate pro-survival pathways like PI3K/Akt and ERK1/2, and it can also modulate cellular bioenergetics by stimulating glycolysis. By inhibiting CSE with an L-PPG derivative, one can theoretically suppress these pro-tumorigenic signals.
Caption: H₂S Signaling Pathways in Cancer Targeted by L-PPG.
Conclusion
This compound is more than just a chemical reagent; it is a validated pharmacological scaffold with immense potential for therapeutic innovation. Its mechanism-based inhibition of CSE provides a clear and actionable starting point for drug design. By applying rigorous medicinal chemistry principles and employing the robust biochemical and cellular protocols detailed in this guide, researchers can effectively design, synthesize, and validate novel L-PPG-based drug candidates. The key to success lies in a systematic approach that prioritizes not only potency but also selectivity, ensuring the development of safe and effective next-generation therapeutics.
References
-
Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Scientific Reports. [Link]
-
The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. PubMed Central. [Link]
-
Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. PubMed Central. [Link]
-
Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts. PubMed Central. [Link]
-
Synthesis of propargyl glycine derivative. ResearchGate. [Link]
-
Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). PubMed Central. [Link]
-
ELISA Kit for Cystathionine Gamma Lyase (CSE). Cloud-Clone Corp. [Link]
-
Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed. [Link]
-
Cell Hydrogen Sulfide (H2S) Fluorometric Assay Kit. Elabscience. [Link]
-
Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. PubMed. [Link]
-
Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). UTMB Research Experts. [Link]
-
A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats. PubMed. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. MDPI. [Link]
-
Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au. [Link]
-
Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. [Link]
-
Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
-
Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. Microbe Notes. [Link]
-
Colorimetric Coupled Enzyme Assay for Cystathionine β-Synthase. ResearchGate. [Link]
-
Hydrogen Sulfide Gas Assay. Cell Biolabs, Inc. [Link]
-
Exploring the Synthesis and Applications of D-Propargylglycine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 2. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing L-Propargylglycine Concentration for In Vitro Assays
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- 14. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
challenges with L-Propargylglycine stability and solubility in experiments
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the experimental challenges associated with L-Propargylglycine (L-PPG). As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to ensure the integrity and reproducibility of your experiments.
This compound, a potent inhibitor of enzymes like cystathionine γ-lyase (CSE), is a valuable tool in studying sulfur amino acid metabolism and hydrogen sulfide (H₂S) signaling. However, its unique structure, featuring a reactive terminal alkyne group, presents specific challenges in terms of stability and solubility.[1][2] This guide is designed to address these issues head-on, providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding L-PPG handling and use.
Q1: What is the best way to store solid this compound?
For long-term stability, solid L-PPG should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[3][4] Some suppliers recommend storage at -20°C for maximum shelf life, particularly for high-purity grades.[5][6] Protecting the compound from moisture is critical.
Q2: My this compound is not dissolving in water. What should I do?
This compound is an amino acid and exists as a zwitterion at neutral pH, which can limit its aqueous solubility.[1] Solubility in pure water can be low.[6] To improve solubility, consider the following:
-
pH Adjustment: Gently adjusting the pH away from its isoelectric point will increase solubility. Adding a small amount of dilute HCl or NaOH can help. As a general principle for amino acids, solubility increases above and below their isoelectric band.[7][8]
-
Use the Hydrochloride Salt: If available, the hydrochloride (HCl) salt form of L-PPG generally exhibits enhanced solubility in aqueous buffers.[9]
-
Gentle Warming: Gentle warming can aid dissolution, but avoid high temperatures which can promote degradation.
Q3: Can I prepare a concentrated stock solution of L-PPG and store it?
While you can prepare stock solutions, their stability is limited.
-
Aqueous Solutions: Aqueous solutions should be prepared fresh daily. It is not recommended to store aqueous solutions for more than one day.[10]
-
Organic Solvents (DMSO): Solutions in anhydrous DMSO are more stable. They can be stored at -20°C for up to three months or at -80°C for up to a year, though shorter storage is always preferable.[5][6][11] When using, thaw the aliquot and use it immediately. Avoid repeated freeze-thaw cycles.
Q4: What are the typical solvents used for this compound?
The choice of solvent depends on the experimental system.
-
Aqueous Buffers: For most biological assays, buffers like PBS (pH 7.2) are used. The solubility of the hydrochloride salt in PBS (pH 7.2) is approximately 10 mg/mL.[10]
-
Organic Solvents: For preparing high-concentration stock solutions, DMSO is a common choice.[5][6] L-PPG hydrochloride is also soluble in ethanol and dimethyl formamide (DMF) at approximately 20 mg/mL.[10]
Troubleshooting Guide: Addressing In-Depth Experimental Issues
This section explores more complex problems and provides detailed, step-by-step protocols to overcome them.
Issue 1: Inconsistent or Diminished Inhibitory Activity in Assays
Symptoms:
-
The observed IC₅₀ value for L-PPG is higher than expected.
-
High variability in results between experiments run on different days.
-
Complete loss of inhibitory effect.
Root Cause Analysis: This issue is almost always linked to the degradation of L-PPG in solution. L-PPG is a mechanism-based or "suicide" inhibitor.[3] It is processed by its target enzyme into a reactive intermediate, which then covalently and irreversibly binds to the enzyme.[2][12] This inherent reactivity means the propargyl group is susceptible to non-enzymatic degradation, especially in aqueous solutions, rendering it inactive. Factors like pH, temperature, and exposure to light and oxygen can accelerate this degradation.[13][14]
// Connections start -> choose_solvent; choose_solvent -> aqueous_path [label="Cell-based/Enzyme Assay"]; choose_solvent -> organic_path [label="High Concentration Stock"]; aqueous_path -> prep_aqueous; organic_path -> prep_organic; prep_aqueous -> qc_check; prep_organic -> qc_check; qc_check -> use_now [label="Pass"]; use_now -> storage [style=dotted, label="Unused Portion"]; storage -> storage_details [style=dotted]; }
Caption: Workflow for preparing and handling L-PPG solutions.
Protocol 1: Preparation of L-PPG in Aqueous Buffer (e.g., PBS)
This protocol is designed for immediate use in biological assays.
-
Calculate Required Mass: Based on the desired final concentration and volume, calculate the mass of L-PPG needed. Use the appropriate molecular weight (113.11 g/mol for the free acid, 149.57 g/mol for the HCl salt).[1][15]
-
Weigh Compound: Accurately weigh the solid L-PPG in a suitable microcentrifuge tube.
-
Initial Solubilization: Add a small volume (e.g., 20-30% of the final volume) of your chosen aqueous buffer (e.g., PBS, pH 7.2) to the tube.
-
Vortex and Adjust pH (if needed): Vortex the suspension gently. If the compound does not fully dissolve, check the pH. For the free acid form, you may need to add a very small volume of dilute NaOH to increase pH and aid dissolution. For the HCl salt, it should dissolve more readily.
-
Bring to Final Volume: Once the solid is fully dissolved, add the buffer to reach the final desired volume.
-
Final Mix and QC: Invert the tube several times to ensure homogeneity. Visually inspect the solution to ensure it is clear and free of particulates.
-
Use Immediately: Proceed with your experiment without delay. Do not store this solution for more than 24 hours at 4°C.[10]
Issue 2: Precipitation of L-PPG Upon Dilution into Assay Buffer
Symptoms:
-
A clear, concentrated stock solution (e.g., in DMSO) becomes cloudy or forms a precipitate when diluted into a larger volume of aqueous buffer.
Root Cause Analysis: This is a classic solubility problem. The high concentration of L-PPG is maintained by the organic solvent (DMSO). When this stock is diluted into an aqueous buffer, the percentage of DMSO drops dramatically, and the buffer may not be able to keep the L-PPG in solution, causing it to "crash out." The final concentration of L-PPG in the assay buffer exceeds its solubility limit under those specific conditions (pH, ionic strength, temperature).
Protocol 2: Preparation and Use of a Concentrated Organic Stock Solution
This protocol minimizes the risk of precipitation.
-
Prepare High-Concentration Stock: Weigh solid L-PPG and dissolve it in the minimum required volume of anhydrous DMSO to create a concentrated stock (e.g., 100 mM). Ensure the solid is completely dissolved.
-
Aliquot for Storage: Immediately divide the stock solution into small, single-use aliquots in low-binding tubes. Storing in single-use volumes prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store Properly: Store the aliquots at -80°C for long-term stability (up to one year).[5]
-
Dilution Strategy (Critical Step):
-
Thaw a single aliquot immediately before use.
-
Perform a serial dilution. Do not dilute the highly concentrated DMSO stock directly into the final large volume of aqueous buffer.
-
First, perform an intermediate dilution into your assay buffer. For example, dilute the 100 mM DMSO stock 1:10 into the assay buffer to get a 10 mM intermediate solution. This intermediate solution will have a higher DMSO concentration (10%), which helps maintain solubility.
-
Use this 10 mM intermediate solution to make your final dilutions for the experiment. This ensures the final concentration of DMSO in your assay is low (typically <0.5%) while preventing precipitation.
-
-
Quality Control: After each dilution step, visually confirm that the solution remains clear.
Data & Reference Tables
For quick reference, the following tables summarize key properties and recommendations for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [1][15] |
| Molecular Weight | 113.11 g/mol | [1] |
| CAS Number | 23235-01-0 | [1][3][15] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 235-239 °C | [3][4] |
| Predicted pKa | 2.04 ± 0.10 | [3][4] |
Table 2: Solubility of this compound and its HCl Salt
| Solvent | Form | Approximate Solubility | Source(s) |
| Water | DL-PPG | Up to 10 mg/mL | [6] |
| DMSO | DL-PPG | Up to 10 mg/mL (Slightly soluble) | [5][6] |
| PBS (pH 7.2) | DL-PPG (HCl) | ~10 mg/mL | [10] |
| Ethanol | DL-PPG (HCl) | ~20 mg/mL | [10] |
| DMF | DL-PPG (HCl) | ~20 mg/mL | [10] |
Table 3: Recommended Storage Conditions
| Form | Condition | Duration | Source(s) |
| Solid | 2-8°C, inert atmosphere, dry | Long-term | [3][4] |
| Solid | -20°C, inert atmosphere, dry | Up to 3 years | [5] |
| In DMSO | -20°C | Up to 3 months | [6] |
| In DMSO | -80°C | Up to 1 year | [5][11] |
| In Aqueous Buffer | 4°C | Not recommended (>24 hours) | [10] |
References
- PubChem. (n.d.). Time in Toronto, CA.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Fmoc-L-Propargylglycine. Retrieved from [Link]
- Johnston, M., et al. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. Biochemistry, 18(22), 4690-4701.
- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems.
- Tateishi, M., et al. (1990). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats. Chemical & Pharmaceutical Bulletin, 38(11), 3063-3066.
-
ResearchGate. (n.d.). Mechanism of inhibition of TgCGL by d,l‐propargylglycine (PPG). Retrieved from [Link]
- European Bioanalysis Forum. (n.d.). Stability Issues in Bioanalysis: New Case Studies.
- DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems.
- PubMed. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine.
-
OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
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- 4. This compound CAS#: 23235-01-0 [m.chemicalbook.com]
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proper handling and storage conditions for L-Propargylglycine
Welcome to the technical support guide for L-Propargylglycine (L-PPG). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and experimental application of L-PPG. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound (L-PPG) is a non-proteinogenic amino acid derivative.[1][2] Its primary and most well-documented application is as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE or CTH).[1][3][4][5] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[3][5]
Therefore, L-PPG is extensively used as a pharmacological tool in research to:
-
Investigate the physiological and pathophysiological roles of H₂S.[1][6]
-
Study sulfur metabolism and its implications in various diseases.[1]
-
Explore potential therapeutic strategies for conditions like hypertension, neurodegenerative diseases, and inflammation where H₂S signaling is implicated.[1]
L-PPG is also utilized in neuroscience research to understand the role of H₂S in neuroprotection and in the development of novel therapeutics targeting metabolic disorders.[1]
What are the different forms of Propargylglycine available and which one should I use?
Propargylglycine is available in several forms, and the choice depends on your specific experimental needs:
-
This compound (L-PPG): This is the biologically active enantiomer that specifically inhibits cystathionine γ-lyase.[6] For studies focused on the enzymatic inhibition of CSE and its downstream effects on H₂S signaling, the L-isomer is the preferred choice.
-
Dthis compound: This is a racemic mixture containing both the L- and D-isomers. It is also a potent inhibitor of CSE and is widely used in studies of hydrogen sulfide synthesis and bioactivity.[3][4][7]
-
Fmoc-L-propargylglycine: This form has a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to incorporate an alkyne-containing amino acid into a peptide sequence.[8][9] The alkyne side chain can then be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or peptide cyclization.[8][10]
What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. As a solid, it is generally stable for years when stored correctly.
| Form | Storage Temperature | Duration | Special Conditions |
| This compound (solid) | 0 - 8 °C[1][8] | ||
| Dthis compound (solid) | -20°C[3] | ≥ 4 years[3] | |
| Stock Solutions (in organic solvent) | -20°C or -80°C | 1 to 6 months[10] | Protect from light[10] |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day[3] | Prepare fresh before use |
How do I properly handle this compound in the lab?
This compound should be handled with care in a laboratory setting. It is recommended to treat it as a potentially hazardous substance.[3]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][11]
-
In case of dust formation, use a dust mask (e.g., N95).[11]
Handling:
-
Avoid contact with skin and eyes.[12]
-
Avoid inhalation of dust.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wash hands thoroughly after handling.[3]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
Experimental Protocols & Troubleshooting Guides
Preparing Stock Solutions
Q: How do I prepare a stock solution of this compound?
The solubility of this compound can vary depending on the specific form and the chosen solvent.
| Form | Solvent | Approximate Solubility |
| Dthis compound (hydrochloride) | Ethanol, DMSO, Dimethylformamide | ~20 mg/mL[3] |
| PBS (pH 7.2) | ~10 mg/mL[3] | |
| Dthis compound | H₂O | 100 mg/mL (requires sonication)[10] |
Protocol for Preparing an Organic Stock Solution:
-
Weigh the desired amount of this compound solid in a sterile conical tube.
-
Add the appropriate volume of organic solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
Protocol for Preparing an Aqueous Solution:
-
Directly dissolve the crystalline this compound in the aqueous buffer of your choice (e.g., PBS).
-
Ensure the pH of the final solution is appropriate for your experiment.
-
It is highly recommended to prepare aqueous solutions fresh on the day of the experiment as their stability is limited.[3]
-
If necessary, sterilize the solution by filtering through a 0.22 µm filter before use in cell culture.[10]
Troubleshooting Stock Solution Preparation
Q: My this compound is not dissolving. What should I do?
-
Verify the solvent and concentration: Double-check that you are using an appropriate solvent and that you have not exceeded the solubility limit.
-
Aid dissolution: Gentle warming or sonication can help dissolve the compound.[10] For aqueous solutions, ensure the pH is compatible with dissolution.
-
Check the form of L-PPG: The hydrochloride salt form of Dthis compound generally has better solubility in aqueous buffers.[4]
Using this compound in Cell Culture
Q: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type, the specific research question, and the duration of the treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, concentrations in the range of 1-10 mM are commonly reported in the literature.
Troubleshooting Cell Culture Experiments
Q: I am not observing the expected inhibitory effect of this compound in my cell culture experiment. What could be the problem?
This is a common issue that can arise from several factors. Here is a systematic approach to troubleshooting:
Troubleshooting L-PPG Experiments
Explanation of the Troubleshooting Flowchart:
-
Freshness of the Solution: Aqueous solutions of this compound have limited stability and should be prepared fresh for each experiment.[3]
-
Stock Solution Integrity: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, exposure to light) can lead to degradation.
-
Concentration and Duration: The effectiveness of L-PPG is dependent on both the concentration and the duration of treatment. These parameters often need to be empirically determined for each cell line and experimental condition.
-
Cellular Factors: The metabolic state of the cells, cell density, and the presence of other components in the culture medium can all influence the apparent activity of this compound.
Q: I am observing unexpected cytotoxicity with this compound treatment. What can I do?
-
Titrate the concentration: The observed toxicity may be dose-dependent. Perform a dose-response curve to find a concentration that effectively inhibits CSE without causing significant cell death.
-
Reduce solvent concentration: If using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1%).
-
Check for contamination: Microbial contamination in your cell culture can cause cell stress and death, which might be exacerbated by the experimental treatment.[]
-
Consider the metabolic consequences: Inhibition of H₂S production can have significant effects on cellular physiology. The observed "toxicity" may be a direct consequence of the biological pathway you are inhibiting.
Mechanism of Action and Inhibition Kinetics
Q: How does this compound inhibit cystathionine γ-lyase (CSE)?
This compound is a "suicide" or mechanism-based inhibitor of CSE.[14][15] This means that the enzyme's own catalytic activity converts L-PPG into a reactive species that then irreversibly inactivates the enzyme.
The proposed mechanism involves the following steps:
-
L-PPG binds to the active site of CSE.
-
The enzyme initiates a reaction with L-PPG, similar to its natural substrate.
-
This catalytic process converts the propargyl group of L-PPG into a highly reactive allene intermediate.[5]
-
This reactive intermediate then forms a covalent bond with a key residue in the enzyme's active site, leading to irreversible inactivation.[16]
Inhibition Mechanism of L-PPG
Troubleshooting Inconsistent Inhibition Data
Q: My in vitro enzyme inhibition assays with this compound are giving variable results. What should I check?
-
Pre-incubation time: As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. Ensure you have a consistent pre-incubation period of the enzyme with the inhibitor before adding the substrate to start the reaction.
-
Enzyme and inhibitor concentrations: The rate of inactivation will depend on the concentrations of both the enzyme and L-PPG. Ensure these are accurately and consistently prepared.
-
Purity of the enzyme: The presence of impurities or other proteins in your enzyme preparation could interfere with the assay.
-
Buffer components: Ensure that no components in your assay buffer are interfering with the inhibitor or the enzyme's activity.
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your experiments with this compound.
References
-
Safety Data Sheet: Fmoc-L-Propargylglycine - Astech Ireland. (n.d.). Astech Ireland. [Link]
-
Cystathionine gamma-lyase - Wikipedia. (n.d.). Wikipedia. [Link]
-
Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC - PubMed Central. (2023-04-01). National Center for Biotechnology Information. [Link]
-
The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed Central. (2025-06-26). National Center for Biotechnology Information. [Link]
-
This compound | C5H7NO2 | CID 168091 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
How to troubleshoot experiments | Careers - Chemistry World. (2024-04-10). Chemistry World. [Link]
-
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Troubleshooting and optimizing lab experiments - The Bumbling Biochemist. (2022-10-12). The Bumbling Biochemist. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). MDPI. [Link]
-
Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC - NIH. (2024-10-22). National Center for Biotechnology Information. [Link]
-
FlyBase Chemical Report: this compound. (n.d.). FlyBase. [Link]
-
Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed. (1979-10-16). National Center for Biotechnology Information. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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- 4. scbt.com [scbt.com]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. L -C-Propargylglycine = 99.0 TLC 23235-01-0 [sigmaaldrich.com]
- 7. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-L-propargylglycine Novabiochem 198561-07-8 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DL-プロパルギルグリシン cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound HCL - Safety Data Sheet [chemicalbook.com]
- 14. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Copper-Catalyzed Click Reactions with L-Propargylglycine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing L-Propargylglycine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome common challenges and achieve optimal results in your experiments.
Introduction to this compound in Click Chemistry
This compound is a non-canonical amino acid that contains a terminal alkyne group, making it an invaluable reagent for click chemistry.[1][2] This reaction allows for the efficient and specific formation of a stable triazole linkage with azide-modified molecules under mild conditions.[3][4] Its applications are vast, ranging from peptide cyclization and bioconjugation to the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]
However, the presence of the free amino acid moiety in this compound can introduce specific challenges not typically encountered with other alkynes. This guide will delve into these nuances and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for click reactions with this compound?
The most convenient and effective method is the in situ generation of the active Copper(I) (Cu(I)) catalyst.[6] This is typically achieved by using a Copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[6] Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[6] While direct Cu(I) sources like CuI or CuBr can be used, they are often less stable and prone to oxidation.[7]
Q2: Why is a ligand necessary when working with this compound?
Ligands are crucial for several reasons:
-
Stabilization of Cu(I): Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[7][8]
-
Acceleration of Reaction Rate: By stabilizing the copper catalyst, ligands can significantly increase the reaction rate.[6][8][9]
-
Preventing Copper Sequestration: The free amino and carboxyl groups of this compound can chelate and deactivate the copper catalyst. Studies have shown that the presence of free α-amino acids can lead to a decrease in the effective Cu(I) concentration.[10][11] A suitable ligand can prevent this sequestration and maintain the catalytic activity.
For aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[7][12] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7][9]
Q3: How can I monitor the progress of my click reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the disappearance of reactants and the formation of the desired product, confirming its mass.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton signal.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for monitoring the disappearance of the characteristic azide peak, which typically appears around 2100-2150 cm⁻¹.[13]
Q4: What are common side reactions and how can they be minimized?
The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).[15] This can be minimized by:
-
Degassing Solvents: Removing dissolved oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) is critical to prevent the oxidation of Cu(I).[7][16]
-
Using a Ligand: A copper-stabilizing ligand can help suppress side reactions by favoring the desired cycloaddition pathway.[6]
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[16]
Another potential issue is the formation of peptide dimers during on-resin cyclization, which can be influenced by peptide length.[5]
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your copper-catalyzed click reactions with this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive Copper Catalyst | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[16] The free amino acid of this compound can also chelate and deactivate the copper.[10] | Ensure in situ generation of Cu(I) using CuSO₄ and a freshly prepared sodium ascorbate solution.[6][16] Crucially, use a copper-stabilizing ligand like THPTA (aqueous) or TBTA (organic) to protect the Cu(I) and prevent chelation by the amino acid.[7][9][12] |
| Reagent Purity/Integrity | Impurities in this compound, the azide partner, or solvents can inhibit the reaction.[16] | Use high-purity reagents and solvents. If necessary, purify starting materials. Ensure your this compound has not degraded during storage. |
| Presence of Oxygen | Dissolved oxygen in the reaction mixture is a primary culprit for catalyst deactivation.[6] | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[7] Maintain an inert atmosphere throughout the reaction. |
| Suboptimal Concentrations | For bioconjugation, there is often a threshold copper concentration (around 50-250 µM) required for efficient reaction.[6][17] | Optimize the concentrations of your reactants and catalyst. A slight excess of one of the click partners (1.1-1.5 equivalents) can help drive the reaction to completion.[7] |
| Incorrect pH | The CuAAC reaction is generally robust over a wide pH range (4-12), but extreme pH values can affect reactant stability or catalyst activity.[18] | For reactions in aqueous buffers, ensure the pH is within a neutral to slightly basic range (pH 7-8) for optimal performance. |
| Contamination with Chelators | Trace amounts of chelating agents like EDTA in buffers or on glassware can sequester the copper catalyst. | Ensure all glassware is thoroughly cleaned and rinsed. Use buffers and reagents that are free from chelating agents.[6] |
Problem 2: Slow Reaction Rate
Even if the reaction proceeds, it may be unacceptably slow.
Caption: Key factors influencing slow reaction rates.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Absence of an Accelerating Ligand | As mentioned, ligands not only protect the catalyst but also significantly accelerate the reaction.[6][8] | The addition of a ligand like THPTA or TBTA is one of the most effective ways to boost the reaction rate.[6] A common ratio is 1:2 to 1:5 of Cu:ligand.[7] |
| Poor Solubility of Reactants | If either this compound or the azide partner has poor solubility in the reaction solvent, it can severely limit the reaction rate. | Use a co-solvent to improve solubility. Mixtures of water with DMSO, t-BuOH, or THF are commonly used.[7] Water itself has been shown to accelerate the reaction rate.[7] |
| Low Temperature | While many click reactions proceed efficiently at room temperature, lower temperatures can slow the kinetics. | If your substrates are stable, gentle heating (e.g., to 37-50 °C) can increase the reaction rate. However, for reactions with free this compound, higher temperatures (e.g., 75°C) might be needed to achieve good yields in some cases.[10] |
Problem 3: Difficulty with Product Purification
Purifying the final triazole product can sometimes be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Residual Copper | Residual copper can interfere with downstream applications, especially in biological systems. | Quench the reaction by adding an excess of a chelating agent like EDTA.[6] For small molecules, purification can be achieved through extraction or filtration if the product precipitates.[7] Copper-adsorbing resins can also be used, but may bind to biomolecules.[17][19] |
| Unreacted Starting Materials | If the reaction does not go to completion, separating the product from the starting materials can be difficult. | Drive the reaction to completion by using a slight excess of one of the reactants.[7] If purification by chromatography is necessary, standard techniques like silica gel chromatography or reverse-phase HPLC are effective. |
| Byproduct Formation | The presence of homocoupled alkyne or other byproducts complicates purification. | Optimize the reaction conditions to minimize byproduct formation (see Problem 1). This will simplify the final purification step. |
Experimental Protocols
General Protocol for a Small-Molecule Click Reaction with this compound
This protocol provides a starting point and may require optimization for your specific substrates.
Caption: Standard experimental workflow for CuAAC.
Detailed Methodology:
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and your azide partner (1.1 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).[11]
-
Prepare stock solutions:
-
-
Reaction Setup:
-
Degas the solution containing the alkyne and azide by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[7]
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 ratio of Cu:ligand is a good starting point.[7] Let this stand for a few minutes.
-
Add the catalyst premix to the degassed reaction mixture. The final concentration of copper is typically in the range of 1-5 mol% for small molecule synthesis.[7]
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is common.[15]
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS) until the limiting starting material is consumed.[7]
-
-
Work-up and Purification:
References
-
“Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra. OPUS. Available at: [Link]
-
Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Publishing. Available at: [Link]
-
quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]
-
Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Mettler Toledo. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UWSpace. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC - NIH. Available at: [Link]
-
Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution. Scirp.org. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
Click chemistry and its application to proteomics. G-Biosciences. Available at: [Link]
-
Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate. Available at: [Link]
-
Yields of the CuAAC with in situ preformed copper complexes. Reaction conditions. ResearchGate. Available at: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click reaction ligands | BroadPharm [broadpharm.com]
- 9. Ligands for Click Chemistry | TCI AMERICA [tcichemicals.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. scirp.org [scirp.org]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
identifying and minimizing non-specific binding of L-Propargylglycine
Technical Support Center: L-Propargylglycine (LPG)
A Guide for Researchers on Identifying and Minimizing Non-Specific Binding
Welcome to the technical support guide for this compound (LPG). As a Senior Application Scientist, my goal is to provide you with the technical insights and practical protocols necessary to overcome common hurdles in your experiments. This guide is designed to give you full editorial control to solve your specific issues, focusing on the critical challenge of non-specific binding.
This compound is a powerful tool, acting as an irreversible inhibitor of enzymes like γ-cystathionase and as a bio-orthogonal amino acid for tracking protein synthesis via click chemistry.[1][2][3] However, its utility can be compromised by non-specific binding, leading to high background signals and confounding results. This guide will walk you through the causes of this issue and provide robust, validated strategies to ensure the specificity and clarity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LPG) and what are its primary applications?
This compound is a non-proteinogenic amino acid, meaning it is not one of the canonical 20 amino acids found in proteins.[1][2] Its key feature is a terminal alkyne group, which makes it highly versatile for two main applications:
-
Enzyme Inhibition: LPG is a well-established irreversible inhibitor of several enzymes, most notably γ-cystathionase, which is involved in hydrogen sulfide (H₂S) biosynthesis.[2][3]
-
Metabolic Labeling: As an analog of methionine, it can be incorporated into newly synthesized proteins. The alkyne group then serves as a "handle" for subsequent detection or purification using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5]
Q2: What is non-specific binding and why is it a problem with LPG?
Non-specific binding refers to the interaction of LPG with proteins or other cellular components that are not the intended target of the study. This is problematic because it generates a background signal that can obscure the true, specific signal from your target, leading to a low signal-to-noise ratio and potentially false-positive results.[6]
Q3: What are the common causes of non-specific binding with LPG?
The primary drivers of non-specific binding are unwanted molecular interactions:
-
Hydrophobic Interactions: The propargyl group is hydrophobic and can stick to hydrophobic patches on abundant proteins.
-
Ionic Interactions: As an amino acid, LPG has charged groups that can interact with oppositely charged residues on other biomolecules.
-
Click Chemistry Reagents: In metabolic labeling experiments, the reagents used for the click reaction (e.g., copper catalyst, azide-fluorophore) can themselves contribute to background signal.[7]
Visualizing the Challenge: Specific vs. Non-Specific Binding
To better understand the core issue, the following diagram illustrates the desired specific interaction versus the problematic non-specific binding that this guide will help you minimize.
Caption: Diagram illustrating specific covalent binding vs. weak non-specific interactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental problems with actionable solutions and explains the scientific reasoning behind each recommendation.
Problem 1: My negative control (no LPG) shows a high background signal.
-
Diagnosis: This strongly suggests that the background is originating from your detection reagents (e.g., the azide-fluorophore or secondary antibodies), not the LPG probe itself.
-
Solution Pathway:
-
Reduce Detection Reagent Concentration: High concentrations of fluorescent probes or antibodies increase the likelihood of non-specific binding.[6][8][9] Titrate your azide-fluorophore or secondary antibody to find the lowest concentration that still provides a robust specific signal.
-
Check for Autofluorescence: Some cells and tissues naturally fluoresce, which can create a high background.[9] Always include an unstained, untreated sample to assess the level of autofluorescence. If it's high, consider switching to a fluorophore in a different part of the spectrum (e.g., near-infrared) where autofluorescence is typically lower.[10]
-
Optimize Blocking: Your blocking buffer may be inadequate for preventing the detection reagents from binding non-specifically. See Protocol 2 for a guide to optimizing your blocking strategy.
-
Problem 2: My blot/gel shows high, generalized background noise, obscuring specific bands.
-
Diagnosis: This classic "dirty blot" issue indicates that the LPG probe is binding promiscuously to many proteins, or that washing steps are insufficient to remove the unbound probe.
-
Solution Pathway:
-
Optimize LPG Concentration: The first and most critical step is to perform a dose-response experiment to find the minimal concentration of LPG required to label your target. Excess probe is a primary cause of high background. See Protocol 1 .
-
Enhance Washing Steps: Increase the stringency and number of your washes.
-
Implement a Robust Blocking Strategy: Before adding the LPG probe, you must saturate potential non-specific binding sites on the membrane and other proteins. See Protocol 2 .
-
Problem 3: I see a signal, but I'm not sure if it's my target protein.
-
Diagnosis: This is a question of specificity. You need to validate that the interaction between LPG and your protein of interest is authentic.
-
Solution Pathway:
-
Perform a Competition Assay: This is the gold standard for demonstrating specificity.[13][14] By pre-incubating your sample with a high concentration of a known, unlabeled inhibitor or substrate for your target enzyme, you can competitively block the active site. A significant reduction in the LPG-derived signal in the presence of the competitor confirms that LPG is binding to the specific site you intended. See Protocol 3 .
-
Use a D-amino Acid Control: this compound is the biologically active stereoisomer for most enzymatic targets. Running a parallel experiment with D-Propargylglycine, which should be inactive, can serve as an excellent negative control. A lack of signal with the D-isomer supports the specificity of the L-isomer.
-
Troubleshooting Workflow Diagram
The following flowchart provides a logical path for diagnosing and solving non-specific binding issues.
Caption: A step-by-step workflow for troubleshooting high background signals.
Experimental Protocols
Protocol 1: Titration of this compound to Determine Optimal Concentration
Rationale: Using an excessive concentration of LPG is a primary cause of non-specific binding. This protocol identifies the lowest concentration that produces a robust specific signal without saturating the system.
Methodology:
-
Prepare a series of dilutions of your LPG stock solution. A good starting range is typically from 1 µM to 500 µM (e.g., 1, 5, 10, 50, 100, 500 µM).
-
Set up parallel experiments, with each receiving a different concentration of LPG. Crucially, include a "zero LPG" control.
-
Incubate your samples (cells, lysates, etc.) with the LPG dilutions for your standard incubation time.
-
Proceed with the downstream processing (e.g., lysis, click chemistry, SDS-PAGE, western blot).
-
Analyze the signal intensity for your target band versus the overall background in each lane.
-
Result Interpretation: Select the lowest concentration of LPG that gives a strong target signal well above the background of the "zero LPG" control. This is your optimal working concentration.
Protocol 2: Implementing a Robust Blocking Strategy
Rationale: Blocking agents are inert proteins or polymers that physically coat surfaces and proteins, preventing the probe from binding non-specifically.[15] The choice of blocking agent can be critical.[12][16]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | Good all-purpose blocker, compatible with most systems.[12][16] | More expensive, can sometimes be less effective at blocking than milk.[10][12] |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive and very effective at blocking.[12][16] | Can interfere with certain antibody interactions (especially phospho-antibodies) and avidin/biotin systems.[12][16] |
| Synthetic Blockers | Per manufacturer | Protein-free, reduces risk of cross-reactivity.[16] | Can be more expensive. |
Methodology:
-
Choose a blocking buffer based on the table above. For a new experiment, 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) is an excellent starting point.
-
After transferring your proteins to a membrane (for western blot) or before adding the probe to your sample, incubate with the blocking buffer for at least 1 hour at room temperature with gentle agitation.[11]
-
For particularly difficult backgrounds, you can perform the blocking step overnight at 4°C.
-
Crucially: Dilute your LPG probe and any subsequent detection reagents (e.g., azide-fluorophore, antibodies) in the same blocking buffer. This ensures that blocking agents are present throughout the experiment to continuously suppress non-specific binding.
Protocol 3: Performing a Competition Assay to Validate Specificity
Rationale: This experiment directly tests if LPG is binding to the active site of your target enzyme. By pre-saturating the active site with a known ligand, you can prevent LPG from binding if the interaction is indeed specific.[13][14][17]
Methodology:
-
Select a Competitor: Choose an unlabeled molecule (a known substrate or inhibitor) that binds specifically to your target protein.
-
Set up Experimental Arms:
-
Negative Control: No LPG, no competitor.
-
Positive Control: Optimal concentration of LPG (from Protocol 1), no competitor.
-
Competition: Pre-incubate the sample with a 100-fold to 1000-fold molar excess of the competitor for 30-60 minutes before adding the optimal concentration of LPG.
-
-
Add LPG to the "Positive Control" and "Competition" samples and incubate for your standard time.
-
Process and analyze all samples in parallel.
-
Result Interpretation: A significant decrease in signal intensity in the "Competition" sample compared to the "Positive Control" sample provides strong evidence that LPG is binding specifically to the intended target site.
References
-
Precision Biosystems. (2023, July 6). How to select the correct blocking buffer for Western Blotting. [Link]
-
LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]
-
Boster Biological Technology. Western Blot Blocking Buffer Optimization. [Link]
-
ResearchGate. (2025, June). Optimization of blocking conditions for fluorescent Western blot. [Link]
-
G-Biosciences. (2017, January 10). Best Blocking Buffer Selection for ELISA & Western Blot. [Link]
-
National Center for Biotechnology Information. (2012, August 2). quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. [Link]
-
Nicoya. The ABC's of Competitive Binding Assays with SPR. [Link]
-
NanoTemper Technologies. Competition Assay - Definition and Relevance. [Link]
-
National Center for Biotechnology Information. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
National Center for Biotechnology Information. (2008, November 24). Alkyne-functionalized chemical probes for assaying the substrate specificities of the adenylation domains in nonribosomal peptide synthetases. [Link]
-
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. [Link]
-
National Center for Biotechnology Information. Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. [Link]
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- 17. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: DL-Propargylglycine In Vivo Applications
Welcome to the technical support center for researchers utilizing DL-propargylglycine (DL-PAG). This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions concerning the in vivo application of this compound, with a specific focus on the inherent toxicity of its D-isoform. Our goal is to equip you with the knowledge to design robust experiments, correctly interpret your findings, and mitigate common experimental pitfalls.
DL-PAG is a widely used irreversible inhibitor of cystathionine γ-lyase (CSE, CGL, or CTH), a critical enzyme in the transsulfuration pathway that produces L-cysteine and hydrogen sulfide (H₂S).[1][2] However, the racemic mixture, DL-PAG, contains both the active L-isoform and a problematic D-isoform. The D-isoform does not significantly inhibit CSE but is metabolized into a nephrotoxic compound, which can introduce significant confounding variables and toxicity in animal models.[3] This guide will help you navigate these challenges.
Troubleshooting Guide: In Vivo Experiments
This section addresses specific issues you may encounter during your experiments with Dthis compound.
Issue 1: Unexpectedly High Toxicity, Morbidity, or Mortality in Animal Subjects
You've administered DL-PAG to your animal model (e.g., mouse, rat) and observed adverse effects such as lethargy, weight loss, or death, even at doses reported in the literature.
Root Cause Analysis:
The most probable cause is nephrotoxicity induced by the D-propargylglycine (D-PAG) isomer present in the racemic mixture. The enzyme D-amino acid oxidase (DAAO), which is highly expressed in the proximal tubules of the kidney, metabolizes D-PAG.[4][5] This enzymatic reaction produces a reactive metabolite and hydrogen peroxide (H₂O₂), leading to oxidative stress and direct cellular injury in the kidneys.[3][4] This damage impairs renal function, causing systemic toxicity.
Diagnostic Workflow:
-
Review Dosing and Administration: Double-check your calculations, concentration, and administration route. Ensure they align with established protocols.
-
Assess Renal Function: If possible, collect urine and blood samples from a satellite group of animals.
-
Urinalysis: Look for signs of kidney damage:
-
Biomarkers: Measure urinary levels of kidney injury markers like N-acetyl-beta-D-glucosaminidase (NAG).[3]
-
-
Histopathology: At the end of the study, perform a histopathological examination of the kidneys. Look for degenerative and necrotic cells, particularly in the straight part of the proximal tubules.[3]
Solutions & Mitigation Strategies:
-
Primary Recommendation: Use Enantiomerically Pure this compound. The most effective solution is to eliminate the toxic agent. Pure this compound (L-PAG) is the active inhibitor of CSE and is not a substrate for DAAO, thereby avoiding the associated nephrotoxicity.[6]
-
Dose Reduction: If using DL-PAG is unavoidable, perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model and strain, which may be lower than published values.
-
Control Groups: To isolate the source of toxicity, include a "D-PAG only" control group in your experimental design. This will allow you to differentiate the toxic effects of the D-isoform from the pharmacological effects of CSE inhibition by the L-isoform.
-
Consider DAAO-deficient Models: For mechanistic studies, using mutant mice that lack D-amino-acid oxidase can confirm that the observed toxicity is DAAO-dependent. In such models, D-PAG does not produce the same nephrotoxic symptoms.[3]
Issue 2: Experimental Results are Confounded by Off-Target Effects
You are studying the role of CSE/H₂S in a specific physiological process, but your results with DL-PAG are ambiguous or suggest mechanisms unrelated to CSE inhibition.
Root Cause Analysis:
The systemic effects of D-PAG-induced renal distress can confound the interpretation of results. Kidney dysfunction can lead to a cascade of secondary effects, including electrolyte imbalance, altered blood pressure, and systemic inflammation, which may obscure or mimic the specific effects of CSE inhibition you intend to study.
Troubleshooting Workflow Diagram:
The following diagram outlines a logical workflow for diagnosing and resolving confounding variables in your experiments.
Caption: Troubleshooting workflow for confounding in vivo results.
Solutions:
-
Implement a Robust Experimental Design: A proper design is crucial for isolating variables.
Caption: Recommended experimental design for isolating variables.
-
Interpretation:
-
If Group 2 (L-PAG) shows effect 'X' and Group 4 (D-PAG) does not, you can confidently attribute the effect to CSE inhibition.
-
If Group 4 (D-PAG) shows adverse effects, this confirms the toxicity model and helps you understand the side effects seen in Group 3 (DL-PAG) .
-
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of D-propargylglycine toxicity?
A1: The toxicity of D-PAG is not caused by the compound itself but by its metabolic product.[3] The enzyme D-amino acid oxidase (DAAO), located primarily in the kidneys, catalyzes the oxidative deamination of D-PAG.[4][7][8] This process generates α-keto-propargylglycine, ammonia, and, critically, hydrogen peroxide (H₂O₂).[5] The accumulation of H₂O₂ induces severe oxidative stress, leading to lipid peroxidation, DNA damage, and apoptosis in the cells of the renal proximal tubules, which ultimately results in kidney failure.[3][4]
Caption: Divergent metabolic fates of L- and D-propargylglycine.
Q2: Why is this compound the desired isomer for CSE inhibition?
A2: Enzymes are chiral molecules with highly specific three-dimensional active sites. This compound is the stereoisomer that correctly fits into the active site of cystathionine γ-lyase, allowing it to act as a suicide inhibitor.[9][10] The D-isoform does not fit the active site of CSE correctly and therefore does not inhibit its activity. This stereospecificity is common in pharmacology, where often only one enantiomer of a drug is biologically active.
Q3: Are there alternatives to Dthis compound for inhibiting H₂S synthesis?
A3: Yes. Besides using pure L-PAG, other compounds can be used to inhibit H₂S synthesis, though they may have different specificities.
-
β-cyano-L-alanine (BCA): Another commonly used inhibitor of CSE.[1]
-
Aminooxyacetic acid (AOAA): Primarily an inhibitor of cystathionine β-synthase (CBS), another H₂S-producing enzyme, but can also inhibit CSE at higher concentrations. It is important to characterize the specificity and potential off-target effects of any inhibitor used. Newer, more selective CSE inhibitors are also under development.[11]
Q4: How can I separate or procure enantiomerically pure propargylglycine?
A4:
-
Procurement: Enantiomerically pure this compound is commercially available from several chemical suppliers.[6] This is the most direct and recommended approach for avoiding D-isoform toxicity.
-
Separation: If you need to separate a DL-mixture or analyze the enantiomeric purity of a sample, chiral chromatography is the standard method.
-
Technique: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is highly effective.[12][13] Crown-ether based CSPs are particularly well-suited for separating D/L amino acid enantiomers.[12]
-
Derivatization: An alternative approach involves pre-column derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[14]
-
Data Summary: D- vs. This compound
| Feature | This compound (L-PAG) | D-Propargylglycine (D-PAG) |
| Primary Target | Cystathionine γ-lyase (CSE/CGL)[6][9] | D-Amino Acid Oxidase (DAAO)[3][7][8] |
| Primary Effect | Inhibition of H₂S & Cysteine Synthesis[1][15] | Oxidative Deamination[5] |
| Metabolic Outcome | Covalent binding to CSE | Production of H₂O₂ & toxic metabolite[3][4] |
| In Vivo Consequence | Pharmacological effects of CSE inhibition | Nephrotoxicity, systemic toxicity[3] |
| Recommended Use | Primary tool for studying CSE function | Toxicity control in experiments using DL-PAG |
Experimental Protocol: Acute In Vivo Toxicity Assessment
This protocol provides a framework for assessing the acute toxicity of D-PAG or DL-PAG in a rodent model, based on established toxicology principles.[16][17][18]
Objective: To determine the acute toxic effects and dose-response relationship of D-propargylglycine following a single administration.
Materials:
-
D-propargylglycine (or Dthis compound)
-
Sterile saline (0.9% NaCl) for vehicle control
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and analysis
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to groups (n=5-8 per group).
-
Group 1: Vehicle (Saline)
-
Group 2: Low Dose D-PAG (e.g., 25 mg/kg)
-
Group 3: Mid Dose D-PAG (e.g., 50 mg/kg)
-
Group 4: High Dose D-PAG (e.g., 100 mg/kg) (Doses should be selected based on literature review and pilot studies.)
-
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
-
Clinical Observation:
-
Monitor animals closely for the first 4 hours post-administration, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress. Use a standardized scoring sheet (e.g., a modified Irwin test).
-
Record body weight daily.
-
-
Sample Collection:
-
Place animals in metabolic cages at 24 hours post-dose to collect urine. Measure urine volume and analyze for glucose and protein content.
-
At the end of the observation period (or at a predetermined endpoint), collect blood via cardiac puncture under terminal anesthesia for serum chemistry analysis (e.g., BUN, creatinine).
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy on all animals.
-
Harvest kidneys and other major organs. Fix in 10% neutral buffered formalin, process, and embed in paraffin.
-
Stain kidney sections with Hematoxylin and Eosin (H&E) and examine for signs of tubular necrosis and degeneration.
-
-
Data Analysis: Analyze data for statistical significance between treated and control groups.
References
-
Miura, R., et al. (1985). Properties of D-amino acid oxidase covalently modified upon its oxidation of D-propargylglycine. The Journal of Biochemistry. [Link]
-
Fernández-Rodríguez, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science. [Link]
-
Fernández-Rodríguez, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(6), e4619. [Link]
-
Konno, R., et al. (2000). Nephrotoxicity of D-propargylglycine in mice. Archives of Toxicology. [Link]
-
Kashfi, K., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Journal of Biological Chemistry. [Link]
-
Miura, R., et al. (1980). Affinity labeling of D-amino acid oxidase with an acetylenic substrate. The Journal of Biochemistry. [Link]
-
Tateishi, M., et al. (1993). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats. Biological & Pharmaceutical Bulletin. [Link]
-
Kodama, H., et al. (1981). Effect of D,this compound on cystathionine metabolism in rats. Hoppe-Seyler's Zeitschrift fur physiologische Chemie. [Link]
-
Yao, T., et al. (1997). Determination of D,this compound and N-acetylpropargylglycine in urine and several tissues of D,this compound-treated rats using liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Mustafa, S. B., et al. (2021). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Pollegioni, L., et al. (2019). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. [Link]
-
Yamaura, M., et al. (1990). Effects of mushroom toxins on glycogenolysis; comparison of toxicity of phalloidin, alpha-amanitin and Dthis compound in isolated rat hepatocytes. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. [Link]
-
Wikipedia. (2023). D-amino acid oxidase. Wikipedia. [Link]
-
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. [Link]
-
Gil-Av, E., et al. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science. [Link]
-
Iwaki, K., et al. (1987). The separation of D/L amino acid pairs by high-performance liquid chromatography after precolumn derivatization with optically active naphthylethyl isocyanate. Analytical Biochemistry. [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Toniazzo, G., et al. (2007). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Archives of Biology and Technology. [Link]
-
ChemHelp ASAP. (2023). in vivo general toxicology studies. YouTube. [Link]
-
Kumar, A., et al. (2020). A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin. Biomedical Chromatography. [Link]
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how to determine the effective dose of L-Propargylglycine in cell culture
A Guide for Researchers on Determining the Effective Dose in Cell Culture
Welcome to the technical support center for L-Propargylglycine (L-PPG). As Senior Application Scientists, we have designed this guide to provide you with both the foundational knowledge and the practical, field-proven methodologies required to successfully determine the optimal working concentration of L-PPG for your specific in vitro experiments. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding L-PPG and its application in cell culture.
Q1: What is this compound (L-PPG) and what is its mechanism of action?
This compound (also known as PAG) is a non-proteinogenic amino acid that acts as a classic, irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, also known as CTH or CGL).[1][2][3] CSE is a key pyridoxal-5'-phosphate (PLP)-dependent enzyme in the reverse transsulfuration pathway, which is responsible for the endogenous production of L-cysteine from L-methionine.[4][5] A primary function of CSE in many cell types is the synthesis of hydrogen sulfide (H₂S) from L-cysteine.[6][7] L-PPG irreversibly binds to the active site of CSE, thereby preventing its catalytic activity and blocking the production of H₂S.[2][5][7]
Q2: What is the primary cellular process affected by L-PPG?
The primary and most studied effect of L-PPG is the inhibition of endogenous hydrogen sulfide (H₂S) synthesis.[6] H₂S is now recognized as a critical gaseous signaling molecule (gasotransmitter), similar to nitric oxide (NO) and carbon monoxide (CO), involved in a wide range of physiological processes, including neuromodulation, inflammation, and cardiovascular regulation.[3][7] By inhibiting CSE, L-PPG serves as an essential pharmacological tool to investigate the roles of endogenously produced H₂S.[6]
Q3: Why can't I use a single, standard concentration of L-PPG for all cell lines?
The response to an enzyme inhibitor like L-PPG is highly dependent on the specific cellular context. Factors that necessitate cell-line-specific dose determination include:
-
Variable Enzyme Expression: Different cell lines express CSE at vastly different levels. Cells with higher CSE expression may require a higher concentration of L-PPG to achieve complete inhibition.
-
Metabolic Rate: The overall metabolic activity and proliferation rate of a cell line can influence drug uptake and processing.[8]
-
Cell Permeability: The ability of L-PPG to cross the cell membrane can differ between cell types.
-
Off-Target Effects: At high concentrations, the risk of off-target effects increases, which can confound experimental results.[1] L-PPG has been reported to also suppress the activity of other PLP-dependent enzymes, such as aspartate aminotransferase and alanine aminotransferase.[1]
Therefore, empirically determining the effective dose for your specific cell model is a critical step for scientific rigor.[8][9]
Q4: What is a reasonable starting concentration range to test for L-PPG?
Based on published literature, the effective concentration of L-PPG can vary widely. For initial range-finding experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude.
| Application Example | Cell/Tissue Type | Reported Concentration | Reference |
| H₂S Inhibition (IC₅₀) | Raw264.7 Macrophages | 370 µM | [1] |
| H₂S Inhibition | Isolated Mouse Pancreatic Acini | 3 mM | [10] |
| General In Vivo Studies | Rats | 25-50 mg/kg | [11][12] |
A sensible starting point for a dose-response experiment in a new cell line would be a logarithmic or semi-logarithmic dilution series, for example, from 10 µM to 5 mM .
Troubleshooting and Experimental Design Guide
Determining the effective dose of L-PPG is a systematic, multi-phase process. This guide provides the logic and step-by-step protocols to navigate this workflow.
Workflow for Determining Effective L-PPG Dose
The process can be broken down into three key phases: establishing the toxicity profile, determining the inhibitory concentration for the target, and finally, selecting a validated working concentration.
Caption: Workflow for determining the effective dose of L-PPG.
Phase 1: Establishing the Cytotoxicity Profile
Objective: To determine the concentration range at which L-PPG is toxic to your cells. This is crucial to ensure that the effects observed in your functional assays are due to specific enzyme inhibition and not simply cell death.
Methodology: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing cell viability.[13][14] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation for 24 hours.[8][17] The ideal seeding density ensures cells are in a logarithmic growth phase throughout the experiment.[8]
-
Prepare L-PPG Dilutions: Prepare a series of L-PPG concentrations in your complete cell culture medium. A good starting range is a serial dilution from 10 mM down to 1 µM. Include a "vehicle control" (medium with the same solvent concentration used for L-PPG, if any) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared L-PPG dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][18]
-
Solubilize Formazan: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[14][16] Mix thoroughly by gentle shaking on an orbital shaker.
-
Measure Absorbance: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Normalize the data by setting the absorbance of the "no treatment" control wells to 100% viability. Plot cell viability (%) versus the log of L-PPG concentration and use non-linear regression to calculate the CC₅₀ (the concentration that causes 50% cell death).[19] The Maximum Non-Toxic Concentration is the highest concentration that does not result in a statistically significant decrease in cell viability.
Phase 2: Determining the Inhibitory Potency (IC₅₀)
Objective: To determine the concentration of L-PPG required to inhibit its target, CSE, by 50%. This is the true measure of its potency in your specific cell system.
Methodology: H₂S Production Assay
This requires a method to quantify the change in H₂S production. While various methods exist, a common approach involves using fluorescent probes that react with H₂S to generate a measurable signal.
Conceptual Pathway:
Caption: L-PPG inhibits CSE-mediated H₂S production.
Step-by-Step Protocol (General Framework):
-
Cell Preparation: Plate cells as you would for the viability assay.
-
L-PPG Treatment: Based on your cytotoxicity data from Phase 1, prepare a dilution series of L-PPG in a non-toxic range . This range should bracket the expected IC₅₀ (e.g., from 10 µM to 1 mM). Treat the cells for a sufficient pre-incubation period to allow for enzyme inhibition (e.g., 1-4 hours).
-
H₂S Measurement:
-
Load the cells with an H₂S-sensitive fluorescent probe according to the manufacturer's protocol.
-
Measure the baseline fluorescence.
-
If necessary, stimulate H₂S production with a substrate like L-cysteine.
-
Measure the fluorescence signal over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of H₂S production for each L-PPG concentration. Normalize the data, setting the rate of the "no inhibitor" control to 100% activity. Plot the percent inhibition versus the log of L-PPG concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[19][20]
Phase 3: Selection and Validation of the Effective Dose
Objective: To choose a final working concentration that is both effective and non-toxic, and to validate its use in your experiments.
Decision-Making Framework:
-
Synthesize Data: Compare the IC₅₀ value (potency) with the CC₅₀ value (toxicity). A good pharmacological tool will have a large window between these two values.
-
Select Concentration: The "effective dose" is the concentration that achieves the desired biological outcome. For maximal inhibition of an enzyme, a concentration 5 to 10 times the IC₅₀ is often used.[20]
-
Crucial Caveat: This selected concentration must be significantly lower than the concentrations that showed any hint of cytotoxicity in Phase 1. If 10x the IC₅₀ causes even a 10% drop in viability, you must use a lower concentration and accept incomplete enzyme inhibition, or reconsider the suitability of the inhibitor for your specific experimental goals.
Validation in Functional Assays:
When you use your chosen L-PPG concentration in a downstream experiment (e.g., measuring inflammation, cell migration, etc.), always include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same solvent used to dissolve L-PPG.
-
L-PPG Treatment Group: Cells treated with your determined effective dose of L-PPG.
By following this comprehensive, three-phase approach, you can confidently determine and validate an effective, non-toxic dose of L-PPG, ensuring the integrity and reliability of your research findings.
References
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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Gallego, D., et al. (2011). Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility. British Journal of Pharmacology, 164(2b), 571-583. Available from: [Link]
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Getsy, P. M., et al. (2020). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Physiological Reports, 8(11), e14470. Available from: [Link]
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Wikipedia. (n.d.). Cystathionine gamma-lyase. Available from: [Link]
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Ibar, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. Available from: [Link]
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American Physiological Society. (2020). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Physiological Reports. Available from: [Link]
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Shatalin, K., et al. (2021). Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. Science, 372(6547), 1169-1175. Available from: [Link]
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BPS Bioscience. (n.d.). Kill Curve Protocol. Available from: [Link]
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Bhatia, M., et al. (2005). Hydrogen sulfide acts as a mediator of inflammation in acute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells. Journal of Cellular and Molecular Medicine, 11(2), 315-326. Available from: [Link]
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Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available from: [Link]
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Ibar, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. Available from: [Link]
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Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. Available from: [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 183-203. Available from: [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available from: [Link]
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Scott, B. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. Available from: [Link]
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National Center for Biotechnology Information. (2018). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. Available from: [Link]
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Fowler, C. J., & Tipton, K. F. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(11), 3183. Available from: [Link]
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ResearchGate. (n.d.). effective in vitro doses and target enzymes of inhibitors. Available from: [Link]
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ResearchGate. (n.d.). effective in vitro doses and target enzymes of inhibitors. Available from: [Link]
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Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available from: [Link]
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Stipanuk, M. H., et al. (1991). Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats. The Journal of Nutrition, 121(6), 785-794. Available from: [Link]
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MDPI. (2023). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]
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ResearchGate. (1963). The Intracellular Amino Acid Concentrations Required for Protein Synthesis in Cultured Human Cells. Available from: [Link]
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Fischer, F. C., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology, 51(20), 11884-11893. Available from: [Link]
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PubMed Central. (2024). Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
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Li, W., et al. (2017). Glyphosate and AMPA inhibit cancer cell growth through inhibiting intracellular glycine synthesis. Drug Design, Development and Therapy, 11, 3173-3182. Available from: [Link]
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Navigating the Nuances of CSE Inhibition: A Technical Guide to Overcoming the Limitations of L-Propargylglycine
FROM THE DESK OF THE SENIOR APPLICATION SCIENTIST
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inhibitors of cystathionine γ-lyase (CSE). This guide is designed to provide in-depth, practical solutions to the challenges associated with using L-Propargylglycine (L-PPG), a widely employed but imperfect tool in the study of hydrogen sulfide (H₂S) biology. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to generate robust and reliable data.
Troubleshooting Guide: Addressing Common Experimental Hurdles with L-PPG
This section is formatted as a series of common issues encountered in the lab, followed by expert analysis and actionable solutions.
Question 1: I'm seeing inconsistent inhibition of H₂S production with L-PPG in my cell-based assays. What could be the cause?
Answer: This is a frequent challenge stemming from the mechanism of L-PPG and cellular factors. L-PPG is a mechanism-based inhibitor, meaning it requires enzymatic processing by CSE to become an active inhibitor.[1] Several factors can influence its efficacy:
-
Pre-incubation is critical: Unlike reversible inhibitors, L-PPG's inhibitory action is time-dependent. A common pitfall is adding L-PPG simultaneously with the substrate (e.g., L-cysteine). For optimal inhibition, pre-incubate your cells or tissue lysates with L-PPG before adding the substrate. The duration of pre-incubation may require optimization (typically 30-60 minutes).
-
Substrate Competition: High intracellular concentrations of the natural substrate, L-cysteine, can compete with L-PPG for access to the CSE active site, reducing its inhibitory efficiency.[1] Consider the baseline cysteine levels in your experimental model. In conditions of high cysteine, you may need to increase the L-PPG concentration or the pre-incubation time.
-
Cellular Uptake and Metabolism: L-PPG must be transported into the cell to reach CSE. Variations in cell type, passage number, and experimental conditions can affect transporter efficiency. Furthermore, L-PPG can be metabolized into other compounds, such as a glutathione analogue, which may reduce its availability to inhibit CSE.[2]
Logical Workflow for Troubleshooting Inconsistent Inhibition
Caption: Troubleshooting inconsistent L-PPG activity.
Question 2: I suspect L-PPG is causing off-target effects in my experiments. How can I confirm this and what are the alternatives?
Answer: Your suspicion is well-founded. While often described as a "selective" CSE inhibitor, L-PPG is known to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as alanine transaminase (ALT) and methionine γ-lyase (MGL).[3][4][5] Off-target effects are a significant concern for data interpretation.
Confirmation Strategy:
-
Use a Structurally Unrelated CSE Inhibitor: The gold standard for validating that an observed effect is due to CSE inhibition is to replicate the finding with a different, structurally unrelated inhibitor. L-aminoethoxyvinylglycine (AVG) is a potent and selective CSE inhibitor that can serve this purpose.[6][7][8]
-
Genetic Knockdown/Knockout: The most definitive approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CSE expression. If the phenotype observed with L-PPG is recapitulated in CSE-deficient cells, it strongly suggests the effect is on-target.
-
Measure Activity of Known Off-Target Enzymes: If you have assays available for other PLP-dependent enzymes like ALT, you can directly test whether L-PPG is inhibiting their activity at the concentrations used in your primary experiments.
Alternative CSE Inhibitors:
| Inhibitor | IC₅₀ for CSE | Selectivity Notes | Reference(s) |
| This compound (L-PPG) | ~40 µM | Inhibits other PLP-dependent enzymes like ALT and MGL. | [6][8] |
| β-cyanoalanine (BCA) | ~14 µM | More potent than L-PPG, but also has off-target effects. | [6][8] |
| L-aminoethoxyvinylglycine (AVG) | ~1 µM | Potent and highly selective for CSE over CBS. | [6][7][8] |
| S-3-carboxypropyl-l-cysteine (CPC) | Ki of 50 µM (cystathionine cleavage) | A reversible inhibitor that does not require pre-incubation. | [1][9] |
Question 3: My results with D,this compound are variable. Does the stereoisomer matter?
Answer: Yes, the stereochemistry is a critical and often overlooked factor. Most commercially available propargylglycine is a racemic mixture of D- and L-isomers (D,L-PPG). While L-PPG is the active inhibitor of CSE, the D-isomer can be a substrate for D-amino acid oxidase, leading to the production of reactive byproducts that may have their own biological effects.[10] For greater consistency and to avoid confounding variables, it is highly recommended to use the pure L-isomer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
L-PPG is a suicide inhibitor of CSE. It enters the active site and is processed by the enzyme, leading to the formation of a reactive allene intermediate. This intermediate then covalently modifies the PLP cofactor, leading to irreversible inactivation of the enzyme.[1]
CSE Inhibition Pathway by L-PPG
Caption: Mechanism of L-PPG suicide inhibition.
Q2: What is a reliable method to measure CSE activity in my samples?
The most common and well-established method is the methylene blue assay.[6][8] This assay measures the H₂S produced by CSE from a substrate like L-cysteine. The H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically. Alternatively, fluorescent probes for H₂S, such as P3 or SF7-AM, can be used for real-time imaging in live cells.[11][12] For a more direct measure of CSE's canonical activity, you can use UPLC-MS to quantify the conversion of cystathionine to cysteine.[13]
Experimental Workflow: Methylene Blue Assay for CSE Activity
-
Prepare Lysates: Homogenize cells or tissues in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add lysate, pyridoxal 5'-phosphate (PLP, a necessary cofactor), and L-cysteine (substrate).
-
Incubation: Incubate at 37°C to allow for H₂S production.
-
Color Development: Add N,N-dimethyl-p-phenylenediamine and ferric chloride.
-
Quantification: Measure absorbance at ~670 nm.
Q3: Are there any non-pharmacological methods to inhibit CSE?
Yes, molecular biology techniques offer a more specific alternative to pharmacological inhibitors. Silencing CSE expression using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a common approach in cell culture. For in vivo studies, genetic knockout models (e.g., CSE-/- mice) provide the most definitive means of studying the physiological roles of CSE.
References
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. [Link]
-
Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Scientific Reports, 13(1), 16428. [Link]
-
Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922–932. [Link]
-
Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. PubMed, 37777558. [Link]
-
University of Texas Medical Branch. (n.d.). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). UTMB Research Experts. [Link]
-
Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). PubMed, 23452033. [Link]
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Hine, C., et al. (2017). Intracellular H2S production is an autophagy dependent adaptive response to DNA damage. PMC, PMC5736412. [Link]
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Yadav, P. K., et al. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis. PubMed, 31189701. [Link]
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Getsy, P. M., et al. (2018). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. PubMed Central, PMC6018114. [Link]
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ResearchGate. (n.d.). CSE inhibitor propargylglycine (PPG) had no effect on Na ϩ current. [Link]
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Hine, C., & Mitchell, J. R. (2017). Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts. Bio-protocol, 7(13), e2382. [Link]
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Pluth, M. D., et al. (2019). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au, 1(1), 6-20. [Link]
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ResearchGate. (n.d.). Inhibition of human CSE activity by substrate analogs. [Link]
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Lippert, A. R., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. PNAS, 110(19), 7533-7538. [Link]
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ResearchGate. (n.d.). Detection of cellular H2S using a multi-well plate reader. [Link]
-
Ogasawara, Y., et al. (2002). Enzymatic assay of gamma-cystathionase activity using pyruvate oxidase-peroxidase sequential reaction. Journal of Biochemical and Biophysical Methods, 51(2), 139-150. [Link]
-
Yadav, P. K., et al. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry, 294(28), 10833-10845. [Link]
-
Ida, T., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10008. [Link]
-
Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. PMC, PMC10543948. [Link]
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Tateishi, M., et al. (1993). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats. PubMed, 8408372. [Link]
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ResearchGate. (n.d.). Enzymatic activities of cystathionine γ-lyase (CSE) and cystathionine... [Link]
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ResearchGate. (n.d.). Assessment of cystathionine (Cth) γ-lyase activity among... [Link]
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Ishikawa, T., et al. (2022). Characterization of human cystathionine γ-lyase enzyme activities toward d-amino acids. Bioscience, Biotechnology, and Biochemistry, 86(8), 1083-1089. [Link]
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Stipanuk, M. H., et al. (1990). Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats. PubMed, 2141042. [Link]
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Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed, 1271033. [Link]
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Pandhare, J., et al. (2020). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC, PMC7212211. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Ellutia. (n.d.). Struggling with Inconsistent GC Results? It Could Be Your Flow. [Link]
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Technical Support Center: Ensuring Complete Inhibition of Cystathionine γ-Lyase (CSE/CGL)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cystathionine γ-lyase (CSE), a key enzyme in hydrogen sulfide (H₂S) biosynthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve and verify complete CSE inhibition in your experiments. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and validity of your results.
Troubleshooting Guide: Overcoming Incomplete CSE Inhibition
This section addresses common challenges encountered when aiming for complete inhibition of CSE activity. The question-and-answer format is designed to help you quickly identify and resolve issues in your experimental workflow.
Question 1: I've treated my cells with a CSE inhibitor, but I'm still detecting H₂S production. Why is the inhibition incomplete?
Answer:
Several factors can contribute to incomplete CSE inhibition. Let's break down the potential causes and solutions:
-
Inhibitor Concentration and Potency: The concentration of the inhibitor might be insufficient to fully block CSE activity. It's crucial to consider the inhibitor's IC₅₀ value, which is the concentration required to reduce enzyme activity by 50%. For complete inhibition, a concentration of 5 to 10 times the IC₅₀ is often a good starting point for in vitro assays.[1] However, this can vary depending on the cell type and experimental conditions.
-
Inhibitor Selectivity and Off-Target Effects: Not all inhibitors are created equal. While DL-propargylglycine (PAG) and β-cyano-L-alanine (BCA) are commonly used as CSE inhibitors, they have different potencies.[2][3][4] Furthermore, some inhibitors lack specificity. For instance, aminooxyacetic acid (AOAA), often used as a cystathionine β-synthase (CBS) inhibitor, can also potently inhibit CSE.[2][3][4][5] If your experimental system expresses both CSE and CBS, the residual H₂S production might be from CBS activity.
-
Cellular Uptake and Bioavailability: For cell-based assays, the inhibitor must effectively cross the cell membrane to reach its target. Poor cell permeability can lead to a lower intracellular concentration of the inhibitor than what is applied externally.
-
Presence of Alternative H₂S Production Pathways: Mammalian cells have other enzymes capable of producing H₂S, primarily cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[2][6] If your inhibitor is specific to CSE, H₂S production from these other pathways will persist.
Solutions and Experimental Validation:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal inhibitor concentration for your specific experimental setup. This involves treating your cells or enzyme preparation with a range of inhibitor concentrations and measuring the corresponding H₂S production.[1]
-
Verify Inhibitor Specificity:
-
If you suspect off-target inhibition of CBS, consider using a more selective CSE inhibitor or using a combination of inhibitors to block multiple H₂S-producing enzymes.[7]
-
-
Validate Inhibition with a Functional Assay: The most direct way to confirm CSE inhibition is to measure the end product of the enzymatic reaction, H₂S. The methylene blue assay is a classic colorimetric method for H₂S detection.[2][8] However, due to the volatile nature of H₂S, methods that trap the gas, such as the agar trap method, can provide more accurate quantification in cell culture.[9][10]
Question 2: How can I be sure that the observed effect is due to CSE inhibition and not a non-specific or toxic effect of the inhibitor?
Answer:
-
Assess Cell Viability: Always perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your inhibition experiment.[7] This will help you distinguish between a reduction in H₂S production due to enzymatic inhibition versus a general decline in cell health.
-
Use Appropriate Controls:
-
Vehicle Control: This is essential to control for any effects of the solvent (e.g., DMSO) used to dissolve the inhibitor.[1]
-
Inactive Enantiomer/Analog Control: If available, use an inactive form of the inhibitor as a negative control.
-
Positive Control: A known CSE inhibitor with a well-characterized mechanism, such as PAG, can serve as a positive control.[11][12]
-
-
Rescue Experiments: To confirm that the observed phenotype is indeed due to the lack of H₂S, try to "rescue" the effect by providing an exogenous source of H₂S, such as sodium hydrosulfide (NaHS).
Experimental Workflow for Validating CSE Inhibition
Here is a detailed workflow to ensure and validate the complete inhibition of CSE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors for cystathionine γ-lyase (CSE), and what are their mechanisms of action?
A1: The most frequently used CSE inhibitors are:
-
Dthis compound (PAG): An irreversible inhibitor that covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[12][13][14]
-
β-cyano-L-alanine (BCA): A reversible inhibitor of CSE.[15][16][17]
-
Aminooxyacetic acid (AOAA): While often used as a CBS inhibitor, it also potently inhibits CSE.[2][3][4][18]
Q2: What is the recommended starting concentration for these inhibitors?
A2: The optimal concentration is system-dependent. However, a general guideline is to start with a concentration range that brackets the known IC₅₀ value. For initial screening, a broad range (e.g., 1 µM to 100 µM) is advisable.[1]
Q3: How do I measure hydrogen sulfide (H₂S) production accurately?
A3: Several methods are available, each with its advantages and limitations:
-
Methylene Blue Assay: A simple and cost-effective colorimetric method.[2][8]
-
Fluorescent Probes: Offer high sensitivity and are suitable for high-throughput screening.[19][20][21]
-
Gas Chromatography: Provides high specificity and sensitivity for H₂S detection.[22]
-
H₂S-selective Electrodes: Allow for real-time monitoring of H₂S levels.[8][23]
Given the volatility of H₂S, it's crucial to use a method that minimizes its escape from the sample, such as the agar trap method for cell culture experiments.[9][10]
Q4: Can I use a CSE inhibitor from one species on cells from another species?
A4: Generally, yes. The active site of CSE is relatively conserved across mammalian species. However, there might be subtle differences in potency. It is always recommended to perform a dose-response experiment to validate the inhibitor's efficacy in your specific model system.
Data Summary: Common CSE Inhibitors
| Inhibitor | Abbreviation | Mechanism of Action | IC₅₀ for CSE | Selectivity Notes |
| Dthis compound | PAG | Irreversible | ~40 µM | Selective for CSE over CBS.[2][3][4] |
| β-cyano-L-alanine | BCA | Reversible | ~14 µM | More potent than PAG for CSE inhibition.[2][3][4][16] |
| Aminooxyacetic acid | AOAA | Reversible | ~1.1 µM | Potently inhibits both CSE and CBS.[2][3][4] |
Detailed Experimental Protocols
Protocol 1: Methylene Blue Assay for H₂S Measurement in Cell Lysates
This protocol is adapted from Stipanuk and Beck (1982) and is suitable for measuring H₂S production in cell or tissue homogenates.[2]
Materials:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (pH 8.2)
Procedure:
-
Prepare cell lysates in ice-cold phosphate buffer.
-
In a microcentrifuge tube, add the following in order:
-
Cell lysate (containing a specific amount of protein)
-
Phosphate buffer
-
PLP (final concentration 0.01 mM)
-
Inhibitor or vehicle
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding L-cysteine (final concentration 1 mM).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Add zinc acetate to trap the H₂S.
-
Add N,N-dimethyl-p-phenylenediamine sulfate followed by ferric chloride.
-
Incubate in the dark for 20 minutes.
-
Centrifuge to pellet the protein precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
Quantify H₂S concentration using a standard curve prepared with NaHS.
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the CSE inhibitor at various concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the vehicle-treated control.
References
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Wikipedia. (n.d.). Cystathionine gamma-lyase. Retrieved from [Link]
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Kartha, S., et al. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. Analytical Biochemistry, 423(1), 1-7. Retrieved from [Link]
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Kartha, S., et al. (2012). Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. ResearchGate. Retrieved from [Link]
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[A new methods for determining hydrogen sulfide release in cultured cells]. PubMed. (2013). Retrieved from [Link]
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Aslami, M., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. Retrieved from [Link]
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Aslami, M., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). UTMB Research Experts. Retrieved from [Link]
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Pluth, M. D., et al. (2020). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au, 1(1), 6-18. Retrieved from [Link]
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Pluth, M. D., et al. (2020). Advances and Opportunities in H2S Measurement in Chemical Biology. JACS Au. Retrieved from [Link]
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Kim, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 14(1), 3241. Retrieved from [Link]
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Pluth, M. D., et al. (2020). Advances and Opportunities in H2S Measurement in Chemical Biology. ResearchGate. Retrieved from [Link]
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Cystathionine-beta-synthase inhibition for colon cancer: Enhancement of the efficacy of aminooxyacetic acid via the prodrug approach. ResearchGate. (2021). Retrieved from [Link]
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Szabo, C., et al. (2014). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. Cancer Research, 74(4), 931-936. Retrieved from [Link]
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Hine, C., et al. (2017). Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts. Journal of Visualized Experiments, (125), 55862. Retrieved from [Link]
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Analytical Measurement of Discrete Hydrogen Sulfide Pools in Biological Specimens. NIH. (n.d.). Retrieved from [Link]
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Kabil, O., & Banerjee, R. (2014). H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection. Methods in Enzymology, 554, 149-160. Retrieved from [Link]
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Sun, Q., et al. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. Journal of Biological Chemistry, 284(5), 3076-3085. Retrieved from [Link]
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Kim, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. ResearchGate. Retrieved from [Link]
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Dthis compound, cystathio. SLS. (n.d.). Retrieved from [Link]
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Aslami, M., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). PubMed. Retrieved from [Link]
-
Effect of the CBS/CSE inhibitor, aminooxyacetic acid (AOA; 3 mM) on... ResearchGate. (n.d.). Retrieved from [Link]
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β-cyano-L-Alanine. Cambridge Bioscience. (n.d.). Retrieved from [Link]
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Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. (2013). Retrieved from [Link]
-
Zhao, Y., et al. (2017). Time-gated detection of cystathionine γ-lyase activity and inhibition with a selective, luminogenic hydrogen sulfide sensor. Chemistry, 23(1), 121-125. Retrieved from [Link]
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Zhao, Y., et al. (2017). Time-Gated Detection of Cystathionine γ-Lyase Activity and Inhibition with a Selective, Luminogenic Hydrogen Sulfide Sensor. PubMed. Retrieved from [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. (2021). Retrieved from [Link]
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Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. MDPI. (2021). Retrieved from [Link]
-
Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells. MDPI. (2021). Retrieved from [Link]
-
Iantomasi, T., et al. (2016). Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production. Scientific Reports, 6, 34882. Retrieved from [Link]
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Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. NIH. (2023). Retrieved from [Link]
-
Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. MDPI. (2023). Retrieved from [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. (2012). Retrieved from [Link]
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Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS. PubMed. (2002). Retrieved from [Link]
-
(PDF) Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. ResearchGate. (2023). Retrieved from [Link]
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Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. NIH. (2021). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating L-Propargylglycine Inhibition of Cystathionine γ-lyase
This guide provides an in-depth, objective comparison of L-Propargylglycine (PAG) and its alternatives for inhibiting cystathionine γ-lyase (CSE), supported by detailed experimental protocols and mechanistic insights. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor validation.
Introduction: The Significance of Cystathionine γ-lyase (CSE) and its Inhibition
Cystathionine γ-lyase (CSE, also known as CTH) is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme in sulfur metabolism.[1] While it canonically catalyzes the final step in the reverse transsulfuration pathway—converting cystathionine to cysteine—its broader significance in cellular signaling stems from its role as a major endogenous producer of hydrogen sulfide (H₂S).[2][3][4] H₂S, now recognized as the third gasotransmitter alongside nitric oxide and carbon monoxide, is a critical signaling molecule involved in vasorelaxation, neuromodulation, and inflammatory processes.[5][6]
Given the profound physiological effects of H₂S, dysregulation of CSE activity is implicated in numerous pathologies, including hypertension and inflammation.[1][7] This has positioned CSE as a compelling therapeutic target. This compound (PAG), a naturally occurring amino acid, is a well-established, mechanism-based inhibitor of CSE and has been instrumental in elucidating the enzyme's function.[8][9][10] Validating its inhibitory effect with precision is a critical first step in any research or drug development program targeting the CSE/H₂S pathway.
The Molecular Logic: Mechanism of PAG Inhibition
To validate inhibition, one must first understand the mechanism. CSE catalyzes the α,β-elimination of L-cysteine to produce H₂S.[11] this compound functions as an irreversible "suicide" inhibitor.[8] This classification is key: PAG initially binds to the CSE active site like a normal substrate. However, the enzyme's own catalytic machinery processes PAG into a reactive intermediate. This intermediate then covalently binds to the enzyme, often to a key residue like Tyr114 and the PLP cofactor, permanently inactivating it through steric hindrance.[1][8][12] This irreversible, covalent modification is a crucial detail, as it implies that the inhibitory effect is time-dependent and not readily reversible by dilution.
Caption: Mechanism of CSE action and its irreversible inhibition by PAG.
Experimental Validation: A Step-by-Step Protocol
The most direct method to validate CSE inhibition is to measure its H₂S-producing activity in a controlled in vitro setting. The lead sulfide (PbS) method is a robust and widely used continuous spectrophotometric assay.[11][13] It relies on the reaction of H₂S with lead acetate to form lead sulfide, a precipitate that can be quantified by measuring the increase in absorbance at 390 nm.[13]
Core Principle & Causality
The rate of increase in absorbance at 390 nm is directly proportional to the rate of H₂S production by CSE. By comparing this rate in the presence and absence of PAG, we can quantify the inhibitor's potency. Pre-incubating the enzyme with the inhibitor is critical for irreversible inhibitors like PAG to allow time for the inactivation reaction to occur before the substrate is introduced.[14]
Detailed Protocol: CSE Inhibition Assay (Lead Sulfide Method)
1. Reagent Preparation:
-
HEPES Buffer (100 mM, pH 7.4): The physiological pH ensures optimal enzyme activity.
-
Purified Human CSE: Recombinant enzyme should be of high purity. Prepare a stock solution (e.g., 1 mg/mL) in HEPES buffer.
-
L-Cysteine (Substrate): Prepare a 1 M stock solution. The final concentration in the assay will typically be around 10 mM.[13]
-
Lead Acetate: Prepare a 40 mM stock solution. The final concentration will be approximately 0.4 mM.[11]
-
This compound (PAG): Prepare a stock solution (e.g., 100 mM) and create serial dilutions to test a range of concentrations (e.g., 0 µM to 500 µM).
2. Experimental Workflow: The following workflow outlines the setup for a single concentration point in a 1 mL cuvette-based assay. This should be performed for each PAG concentration and a vehicle control (0 µM PAG).
Caption: Experimental workflow for validating PAG inhibition of CSE.
3. Assay Execution (per 1 mL reaction): i. In a polystyrene cuvette, add 855 µL of 100 mM HEPES buffer (pH 7.4) and 10 µL of 40 mM lead acetate. ii. Add 10 µL of the appropriate PAG dilution (or vehicle for the control). iii. Add 20 µL of the CSE enzyme solution (e.g., final concentration of 20 µg/mL). iv. Mix gently and pre-incubate the mixture for 10-15 minutes at 37°C. This step is crucial for allowing the time-dependent inactivation by PAG. v. Initiate the reaction by adding 100 µL of 100 mM L-Cysteine (for a final concentration of 10 mM). vi. Immediately place the cuvette in a spectrophotometer maintained at 37°C and monitor the increase in absorbance at 390 nm for 3-5 minutes, recording data every 15-30 seconds.
4. Data Analysis: i. Calculate the Reaction Rate: For each concentration of PAG, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). ii. Determine Percent Inhibition:
- % Inhibition = [1 - (Rate with PAG / Rate of Vehicle Control)] * 100 iii. Calculate IC₅₀: Plot the Percent Inhibition against the logarithm of the PAG concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of PAG that causes 50% inhibition of CSE activity).
Comparative Analysis: PAG vs. Alternative CSE Inhibitors
While PAG is a cornerstone tool, no single inhibitor is perfect. Its limitations include off-target effects on other PLP-dependent enzymes.[15][16] A thorough validation process involves understanding how it compares to other available inhibitors.
| Inhibitor | Primary Target(s) | Mechanism | Reversibility | Typical IC₅₀ for CSE (μM) | Key Considerations |
| This compound (PAG) | CSE | Suicide Inactivation | Irreversible | 40 - 55[8] | The "classic" irreversible inhibitor. Higher concentrations needed for cellular assays.[8] Can inhibit other PLP-enzymes.[15][16] |
| β-cyano-L-alanine (BCA) | CSE | Allosteric | Reversible | ~14[8][17] | More potent than PAG in vitro.[8] Reversibility can be advantageous for certain experimental designs. May inhibit CBS at high concentrations (>1 mM).[8] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Not fully elucidated | Irreversible | <10 (Potent)[8][17] | Highly potent and selective for CSE over CBS.[8] |
| Aminooxyacetic Acid (AOAA) | CBS, CSE | PLP-reactive agent | Reversible | ~1.1 (for CSE) | Often used as a CBS inhibitor, but is actually a more potent inhibitor of CSE in vitro.[8][17] Lacks selectivity. |
| S-3-Carboxypropyl-L-cysteine (CPC) | CSE | Competitive | Reversible | ~180 (for H₂S synthesis)[14] | A newer, selective inhibitor that spares other H₂S-producing enzymes like CBS and MST.[14] |
IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration) and enzyme source. The values presented are for purified, recombinant human CSE where specified.
Conclusion and Best Practices
Validating the inhibition of cystathionine γ-lyase by this compound is a foundational experiment for studying H₂S biology. A successful validation hinges on a deep understanding of PAG's irreversible mechanism, which necessitates a pre-incubation step in the experimental protocol. The lead sulfide assay offers a direct and continuous method for quantifying enzyme activity and inhibition.
For robust, trustworthy data, it is crucial to:
-
Confirm Linearity: Ensure your enzyme concentration and reaction time fall within the linear range of the assay.
-
Run Controls: Always include a "no enzyme" control to check for non-enzymatic H₂S production and a "vehicle" control (0 µM PAG) to establish 100% enzyme activity.
-
Consider Alternatives: Be aware of the comparative strengths and weaknesses of other inhibitors. While PAG is a powerful tool, its off-target potential may warrant the use of more selective inhibitors like AVG or CPC for specific research questions.[8][14]
By following the principles and protocols outlined in this guide, researchers can confidently and accurately validate PAG's inhibitory effects, paving the way for more complex investigations into the therapeutic potential of modulating the CSE/H₂S signaling pathway.
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comparing the efficacy of L-Propargylglycine to other CSE inhibitors
<_ A Comparative Guide to the Efficacy of L-Propargylglycine and Other Cystathionine γ-Lyase (CSE) Inhibitors
For researchers in cellular metabolism, cardiovascular physiology, and drug development, the modulation of hydrogen sulfide (H₂S) signaling pathways presents a compelling therapeutic frontier. Cystathionine γ-lyase (CSE, EC 4.4.1.1), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a principal catalyst for endogenous H₂S production in the cardiovascular system and other peripheral tissues.[1][2] Consequently, the pharmacological inhibition of CSE is a critical tool for elucidating the role of H₂S in pathophysiology and for developing novel therapeutic strategies.
This guide provides an in-depth comparison of this compound (L-PPG or PAG), a widely utilized CSE inhibitor, with other common and emerging inhibitors. We will delve into their mechanisms, comparative potencies, and the critical experimental considerations for their effective use in research.
The Central Role of CSE in H₂S Biogenesis
Hydrogen sulfide, alongside nitric oxide (NO) and carbon monoxide (CO), is recognized as a gasotransmitter, a gaseous signaling molecule that modulates a vast array of physiological processes, from vasodilation to inflammation and apoptosis.[1][3] CSE is a key enzyme in the transsulfuration pathway, where it primarily catalyzes the conversion of cystathionine to cysteine.[1] However, it also generates H₂S through several reactions involving L-cysteine.[4] Given its significant expression in the vasculature, liver, and kidneys, CSE has become a primary target for studies aiming to modulate H₂S levels.[2]
Below is a diagram illustrating the central role of CSE in the H₂S signaling pathway.
Caption: Role of CSE in the H₂S signaling pathway.
Profiling the Inhibitors: A Head-to-Head Comparison
The selection of an appropriate inhibitor is paramount for the success of any experiment. The choice depends on the required potency, specificity, and the nature of the inhibition (reversible vs. irreversible). This compound (PAG) is perhaps the most widely used CSE inhibitor, valued for its relative specificity for CSE over the other major H₂S-producing enzyme, cystathionine β-synthase (CBS).[5][6]
This compound (PAG): The Workhorse Inhibitor
PAG is a mechanism-based, irreversible inhibitor of CSE.[4][7] Its inhibitory action involves the formation of a covalent bond within the enzyme's active site, leading to time-dependent inactivation.[8] While widely used, it's crucial to recognize that PAG is not perfectly specific and can inhibit other PLP-dependent enzymes, such as alanine transaminase (ALT) and methionine γ-lyase (MGL), at higher concentrations.[9][10]
Other Key CSE Inhibitors
-
β-Cyanoalanine (BCA): A reversible inhibitor that has been reported to be more potent than PAG in some preparations.[5][11] However, its selectivity is a concern, as it can inhibit CBS at concentrations above 1 mM.[5][7]
-
L-Aminoethoxyvinylglycine (AVG): This compound is a potent, slow-binding reversible inhibitor of CSE and shows good selectivity against CBS.[4][5][11] Its primary targets outside of mammalian CSE are often microbial or plant enzymes, making it a potentially more specific tool.[4]
-
Aminooxyacetic Acid (AOAA): Often used as a "selective" CBS inhibitor, AOAA is paradoxically a more potent inhibitor of CSE than it is of CBS.[5][11] This lack of selectivity is a critical consideration and highlights the importance of empirical validation.[7]
-
S-3-Carboxypropyl-l-cysteine (CPC): A newer, reversible competitive inhibitor that shows high specificity for CSE over CBS and other enzymes involved in H₂S synthesis.[4]
Quantitative Efficacy Comparison
To provide a clear, data-driven comparison, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for these key inhibitors against human CSE and CBS. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Mechanism | Selectivity Notes |
| This compound (PAG) | CSE | 40 ± 8[5][11] | Irreversible | No effect on CBS up to 10 mM.[5][6] Can inhibit ALT and MGL.[9] |
| β-Cyanoalanine (BCA) | CSE | 14 ± 0.2[5][11] | Reversible | More potent than PAG for CSE.[5] Inhibits CBS at >1 mM.[5] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Very low (not specified)[11] | Reversible (slow-binding) | Highly potent and selective for CSE over CBS.[5][11] |
| Aminooxyacetic Acid (AOAA) | CSE | 1.1 ± 0.1[5][11] | Reversible | More potent against CSE than CBS. Often misused as a CBS-selective inhibitor.[5][11] |
| Aminooxyacetic Acid (AOAA) | CBS | 8.5 ± 0.7[5][11] | Reversible | - |
| Hydroxylamine | CSE | - | - | 60-fold more selective against CSE vs. CBS.[5][11] |
| Oxamic hydrazide 1 | CSE | 13 ± 1[10][12] | Reversible (Schiff base) | High selectivity over CBS, 3MST, MGL, and ALT.[9][13] |
| Compound 2a (Fragment-derived) | CSE | 6.3 ± 1.0[14] | Competitive | More potent than PAG.[14] |
| S-3-Carboxypropyl-l-cysteine (CPC) | CSE | Kᵢ = 50 ± 3 (cystathionine)[4] | Competitive | Spares CBS and MST activity.[4] |
Data compiled from studies on purified recombinant human enzymes.[4][5][10][11][12][14]
Experimental Protocol: Measuring CSE Inhibitor Efficacy
To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following is a standardized, step-by-step methodology for assessing the IC₅₀ of a test compound against purified CSE using the Methylene Blue method, which detects H₂S.
Workflow for CSE Inhibition Assay
Caption: Workflow for determining CSE inhibitor IC₅₀.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Enzyme Solution: Prepare a working solution of purified human CSE in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.[15][16]
-
Cofactor: 100 µM Pyridoxal-5'-phosphate (PLP) in assay buffer.[5]
-
Substrate: 10 mM L-cysteine in assay buffer. Prepare fresh.
-
Inhibitor Stock: Prepare a serial dilution of the test inhibitor (e.g., L-PPG) in the appropriate solvent (e.g., water or DMSO).
-
Detection Reagents: 1% Zinc Acetate, 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, 30 mM FeCl₃ in 1.2 M HCl.
-
-
Assay Procedure:
-
Expert Insight: The order of addition is critical, especially for irreversible inhibitors. For PAG, a pre-incubation step with the enzyme is necessary to allow for time-dependent inactivation.[4] For reversible inhibitors, this may not be required.
-
In a 96-well plate, add 5 µL of inhibitor dilution or vehicle control.
-
Add 85 µL of a master mix containing the assay buffer, CSE enzyme, and PLP.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial for inhibitors like PAG.[14]
-
Reaction Initiation: Add 10 µL of 10 mM L-cysteine to each well to start the reaction.
-
Reaction Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination & Color Development:
-
Add 50 µL of 1% Zinc Acetate to trap the H₂S gas.
-
Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 50 µL of the FeCl₃ solution.
-
-
Incubate at room temperature for 20 minutes in the dark to allow for methylene blue formation.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 670 nm using a microplate reader.[14]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
-
Conclusion and Future Directions
While this compound remains a valuable and widely-used tool for studying CSE, its limitations in terms of potency and absolute specificity necessitate careful experimental design and data interpretation. For researchers requiring higher potency, β-Cyanoalanine or L-Aminoethoxyvinylglycine may be superior alternatives, though their own off-target effects must be considered. The development of novel, highly selective inhibitors like S-3-Carboxypropyl-l-cysteine and fragment-derived compounds represents an exciting advancement in the field.[4][14] The choice of inhibitor should always be guided by the specific experimental context, and where possible, validated using multiple compounds or genetic approaches to confirm findings.
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Bibliowicz, A., et al. (2012). Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? Antioxidants & Redox Signaling, 17(1), 106–118. Retrieved from [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 924–932. Retrieved from [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). PubMed. Retrieved from [Link]
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Cai, W. J., et al. (2014). Hydrogen sulfide (H2S)/cystathionine γ-lyase (CSE) pathway contributes to the proliferation of hepatoma cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 763-764, 10-18. Retrieved from [Link]
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Mani, S., et al. (2013). Dysregulation of cystathionine γ-lyase (CSE)/hydrogen sulfide pathway contributes to ox-LDL-induced inflammation in macrophage. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(11), 1613-1624. Retrieved from [Link]
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Olson, K. R. (2011). Hydrogen Sulfide and Cell Signaling. Annual Review of Pharmacology and Toxicology, 51, 169-187. Retrieved from [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. Retrieved from [Link]
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Orry, A., et al. (2022). Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine. The FEBS Journal, 289(8), 2201-2220. Retrieved from [Link]
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Szabo, C., et al. (2014). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. Antioxidants & Redox Signaling, 20(5), 827–844. Retrieved from [Link]
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Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. Scientific Reports, 13(1), 16456. Retrieved from [Link]
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Yadav, P. K., et al. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry, 294(6), 2136–2147. Retrieved from [Link]
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Lee, H., et al. (2016). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Journal of Neurophysiology, 115(5), 2634–2643. Retrieved from [Link]
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Unno, S., et al. (2023). Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. International Journal of Molecular Sciences, 24(12), 10007. Retrieved from [Link]
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Grambow, E., et al. (2016). Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production. Scientific Reports, 6, 34893. Retrieved from [Link]
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Echizen, H., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. ResearchGate. Retrieved from [Link]
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Oster, A., et al. (2022). Cystathionine-γ-lyase drives antioxidant defense in cysteine-restricted IDH1-mutant astrocytomas. Neuro-Oncology Advances, 4(1), vdac012. Retrieved from [Link]
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protocols.io. (2019). Determination of Enzyme Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental Measures of Enzyme Activity. Retrieved from [Link]
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Patsnap Synapse. (n.d.). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]
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Slanina, H. M., & Heien, M. L. (2017). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry, 89(13), 6986–7001. Retrieved from [Link]
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Chemistry For Everyone. (2024, April 19). How Is Enzyme Activity Measured? [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to L-Propargylglycine and Aminoethoxyvinylglycine as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Section 1: At a Glance - Core Mechanistic Differences
L-Propargylglycine (L-PPG) and Aminoethoxyvinylglycine (AVG) are both potent enzyme inhibitors, but their primary targets and mechanisms of action diverge significantly, dictating their distinct applications in scientific research.
| Feature | This compound (L-PPG) | Aminoethoxyvinylglycine (AVG) |
| Primary Enzyme Target | Cystathionine γ-lyase (CSE/CGL) | 1-aminocyclopropane-1-carboxylic acid (ACC) synthase |
| Metabolic Pathway | Transsulfuration Pathway (Hydrogen Sulfide & Cysteine Metabolism) | Ethylene Biosynthesis Pathway |
| Mechanism of Inhibition | Irreversible, mechanism-based ("suicide") inhibitor | Competitive, reversible inhibitor |
| Primary Research Area | Neuroscience, cardiovascular research, cancer metabolism, metabolic disorders | Plant biology, agriculture, post-harvest physiology |
| Key Cellular Impact | Modulation of hydrogen sulfide (H₂S) production and cysteine metabolism.[1] | Inhibition of ethylene production.[2][3][4] |
Section 2: Deep Dive - Mechanisms of Action
A nuanced understanding of how these inhibitors interact with their target enzymes is paramount for experimental design and interpretation of results.
This compound (L-PPG): An Irreversible Inhibitor of Cystathionine γ-lyase
L-PPG is a classic example of a mechanism-based inactivator, often referred to as a "suicide inhibitor."[5] Its inhibitory action on cystathionine γ-lyase (CGL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a multi-step process.[6]
-
Enzyme Recognition and Binding : L-PPG, as an amino acid analog, enters the active site of CGL.
-
Enzymatic Conversion : The enzyme initiates its normal catalytic cycle, attempting to process L-PPG as a substrate.
-
Formation of a Reactive Intermediate : This enzymatic processing converts the relatively inert propargyl group of L-PPG into a highly reactive allene.
-
Covalent Modification : The reactive allene then covalently bonds with the PLP cofactor and/or active site residues, leading to the irreversible inactivation of the enzyme.[6]
This irreversible inhibition makes L-PPG a powerful tool for studying the physiological roles of CGL and the downstream effects of hydrogen sulfide (H₂S) depletion.[1][5] H₂S is a critical signaling molecule involved in various physiological processes, including vasorelaxation and neuromodulation.[7] Consequently, L-PPG is extensively used in research concerning hypertension, neurodegenerative diseases, and certain cancers.[1][8] It's important to note that L-PPG can also inhibit other PLP-dependent enzymes, such as alanine transaminase, although its primary and most potent activity is against CGL.[9][10]
Aminoethoxyvinylglycine (AVG): A Competitive Inhibitor of ACC Synthase
In contrast to the irreversible action of L-PPG, AVG functions as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[3] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, a key committed step in the biosynthesis of ethylene, a crucial plant hormone.[2][11][12]
-
Structural Mimicry : AVG's structure closely resembles that of the natural substrate, SAM.
-
Active Site Competition : Due to this structural similarity, AVG binds to the active site of ACC synthase, preventing SAM from binding.
-
Reversible Inhibition : The binding of AVG is reversible, meaning that increasing the concentration of the natural substrate (SAM) can overcome the inhibition.
By blocking ACC synthase, AVG effectively halts the production of ethylene.[2][4] This has significant applications in agriculture and horticulture, where ethylene is known to promote fruit ripening, senescence, and abscission (shedding of leaves, flowers, and fruit).[13][14][15] Commercial formulations of AVG are used to delay fruit ripening, extend the harvest window, and improve the storage life of various fruits and flowers.[2][13]
Section 3: Visualizing the Pathways
To further elucidate the distinct roles of L-PPG and AVG, the following diagrams illustrate their points of intervention in their respective metabolic pathways.
Caption: L-PPG's inhibition of Cystathionine γ-lyase.
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer. Keep on ice.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor (L-PPG or AVG) in the assay buffer to cover a wide range of concentrations. [16]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer, enzyme solution, and a vehicle control (the solvent used for the inhibitor).
-
Inhibitor wells: Assay buffer, enzyme solution, and the desired concentrations of the inhibitor.
-
-
Pre-incubation:
-
Add the enzyme to the control and inhibitor wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. [17]This allows the inhibitor to bind to the enzyme before the reaction starts. For irreversible inhibitors like L-PPG, this pre-incubation step is critical.
-
-
Initiation of the Enzymatic Reaction:
-
Add the substrate solution to all wells (except the blank) to start the reaction. [17]
-
-
Measurement:
-
Immediately place the microplate in a reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength. [16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Normalize the velocities of the inhibitor wells to the average velocity of the control wells (representing 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Section 6: Concluding Remarks for the Practicing Scientist
The choice between this compound and Aminoethoxyvinylglycine is fundamentally dictated by the biological question at hand.
-
For researchers investigating the roles of hydrogen sulfide, cysteine metabolism, and the transsulfuration pathway in mammalian systems, this compound is the inhibitor of choice. Its irreversible mechanism of action provides a robust method to deplete CGL activity and study the resulting physiological consequences.
-
For scientists in the fields of plant biology, agriculture, and post-harvest technology, Aminoethoxyvinylglycine is the definitive tool for probing the effects of ethylene. Its competitive and reversible inhibition of ACC synthase allows for the precise modulation of ethylene biosynthesis, with significant practical applications in crop management and preservation.
This guide has provided a comparative framework, grounded in mechanistic and experimental detail, to empower researchers to make informed decisions in their selection and application of these powerful enzyme inhibitors.
References
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The Effect of Floral ReTain™ (Aminoethoxyvinylglycine, AVG) Application on Flower Longevity, Ethylene Generation, Pollen Tub - eScholarship. Available at: [Link]
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(PDF) Aminoethoxyvinylglycine (AVG): Past, Present, and Future - ResearchGate. Available at: [Link]
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Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC - PubMed Central. Available at: [Link]
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Mechanism-based inactivation of pig heart L-alanine transaminase by this compound. Half-site reactivity - PubMed. Available at: [Link]
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This compound | C5H7NO2 | CID 168091 - PubChem - NIH. Available at: [Link]
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Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC - NIH. Available at: [Link]
-
Effects of Aminoethoxyvinylglycine (AVG) and Naphthalene acetic acid (NAA) on Pre-harvest Fruit Drop and Quality - CURRENT RESEARCH WEB. Available at: [Link]
-
Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC - NIH. Available at: [Link]
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N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC - NIH. Available at: [Link]
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Effects of Preharvest Aminoethoxyvinylglycine (AVG) Treatment on Fruit Ripening, Core Browning and Related Gene Expression in 'Huangguan' Pear (Pyrus bretschneideri Rehd.) - MDPI. Available at: [Link]
-
Doses of aminoethoxyvinylglycine (AVG) in tomato postharvest storage. Available at: [Link]
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Doses of aminoethoxyvinylglycine (AVG) in tomato postharvest storage - Maximum Academic Press. Available at: [Link]
-
Economic evaluation of aminoethoxyvinylglycine (AVG) applications in 'Williams' pear cultivar - ResearchGate. Available at: [Link]
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Dthis compound reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
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A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed. Available at: [Link]
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-
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- 17. benchchem.com [benchchem.com]
A Comparative Guide to L-Propargylglycine and β-cyano-L-alanine for H₂S Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of gasotransmitter research, hydrogen sulfide (H₂S) has emerged as a critical signaling molecule with profound implications in both physiological and pathological processes. The enzymatic synthesis of H₂S is predominantly carried out by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). The pharmacological inhibition of these enzymes is a cornerstone of H₂S research, enabling the elucidation of its biological roles and offering potential therapeutic avenues. Among the most commonly employed inhibitors are L-Propargylglycine (PAG) and β-cyano-L-alanine (BCA). This guide provides an in-depth, objective comparison of these two inhibitors, supported by experimental data, to aid researchers in making informed decisions for their experimental designs.
The Endogenous H₂S Synthesis Pathway: A Brief Overview
Endogenous H₂S is primarily synthesized from L-cysteine by CSE and CBS. While both enzymes contribute to the total H₂S pool, their tissue distribution and substrate preferences differ, leading to distinct physiological roles. CSE is the principal H₂S-producing enzyme in the cardiovascular system, whereas CBS is the dominant isoform in the central nervous system. Understanding the nuances of these enzymes is critical when selecting an inhibitor for a specific biological context.
Caption: Irreversible inhibition of CSE by this compound.
β-cyano-L-alanine (BCA): The Reversible Competitor
In contrast to PAG, BCA acts as a reversible inhibitor of CSE. [1]It competes with the endogenous substrate, L-cysteine, for binding to the active site of the enzyme. By occupying the active site, BCA prevents the binding and subsequent conversion of L-cysteine to H₂S. This inhibition is concentration-dependent and can be overcome by increasing the substrate concentration. The reversible nature of BCA's inhibition allows for a more dynamic and transient modulation of H₂S synthesis.
Caption: Reversible competitive inhibition of CSE by β-cyano-L-alanine.
Head-to-Head Comparison: Potency and Specificity
The choice between PAG and BCA often hinges on their relative potency and specificity towards the H₂S-producing enzymes.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Reference(s) |
| This compound (PAG) | CSE | 40 ± 8 | Irreversible | [2][3][4][5] |
| CBS | Not a primary inhibitor | [2][3][4][5] | ||
| β-cyano-L-alanine (BCA) | CSE | 6.5 - 14 ± 0.2 | Reversible | [2][1][3][4][5] |
| CBS | Not a primary inhibitor | [2][3][4][5] |
As the data indicates, BCA is a more potent inhibitor of CSE than PAG, exhibiting a lower IC₅₀ value. [2][3][4][5]Both inhibitors show a preference for CSE over CBS, making them useful tools for studying the physiological roles of CSE-derived H₂S.
Off-Target Effects: A Critical Consideration
A crucial aspect of pharmacological research is the potential for off-target effects, which can lead to misinterpretation of experimental results.
β-cyano-L-alanine (BCA) and Neurotoxicity
A significant concern with the use of BCA is its documented neurotoxicity. This toxicity is not related to the release of cyanide but is instead mediated through an excitotoxic mechanism involving the N-methyl-D-aspartate (NMDA) receptor. At higher concentrations, BCA can induce neuronal vacuolation, chromatin clumping, and cell death. This neurotoxic potential necessitates careful dose-response studies and consideration of the experimental model, particularly in neuroscience research.
This compound (PAG) and PLP-Dependent Enzymes
While generally considered more specific than BCA, PAG is not without off-target effects. As a PLP-dependent enzyme inhibitor, it has the potential to inhibit other enzymes that utilize this cofactor. Studies have shown that PAG can also inhibit alanine aminotransferase (ALT) and aspartate aminotransferase (AST), albeit at higher concentrations than those required for CSE inhibition. [6][7]Researchers should be mindful of these potential off-target interactions, especially in studies where the metabolic pathways involving these aminotransferases are of interest.
Experimental Protocols: Measuring H₂S Synthesis Inhibition
The accurate measurement of H₂S production is fundamental to validating the efficacy of inhibitors. Below are two widely used methods for quantifying H₂S in vitro and in cell-based assays.
In Vitro H₂S Synthesis Assay (Methylene Blue Method)
This colorimetric assay is a classic method for measuring H₂S production from purified enzymes or tissue homogenates.
Materials:
-
Purified CSE or tissue homogenate
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffered saline (PBS)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃, 30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
This compound (PAG) or β-cyano-L-alanine (BCA) stock solutions
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing PBS, PLP (2 mM), and the desired concentration of PAG or BCA.
-
Add the purified enzyme or tissue homogenate to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the H₂S synthesis reaction by adding L-cysteine (10 mM).
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1% zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
Add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate followed by 133 µL of FeCl₃ to the mixture.
-
Incubate at room temperature for 20 minutes to allow for the formation of methylene blue.
-
Add 250 µL of 10% TCA to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.
-
Quantify the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).
Cellular H₂S Production Assay (Fluorescent Probe Method)
Fluorescent probes offer a sensitive and real-time method for detecting H₂S production in living cells. Washington-Sulfide-Probe-1 (WSP-1) is a commonly used probe for this purpose.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Washington-Sulfide-Probe-1 (WSP-1)
-
L-cysteine
-
This compound (PAG) or β-cyano-L-alanine (BCA)
-
Phosphate buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of PAG or BCA in fresh cell culture medium for the desired duration (e.g., 1-24 hours).
-
Wash the cells with PBS.
-
Load the cells with WSP-1 (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh medium containing L-cysteine to stimulate H₂S production.
-
Immediately acquire fluorescent images using a microscope with appropriate filters (e.g., Ex/Em = 465/515 nm for WSP-1) or measure the fluorescence intensity over time using a plate reader.
-
Analyze the fluorescence intensity to determine the relative levels of H₂S production in control versus inhibitor-treated cells.
Conclusion and Recommendations
The choice between this compound and β-cyano-L-alanine for inhibiting H₂S synthesis depends critically on the specific experimental objectives and model system.
-
For potent and reversible inhibition of CSE , β-cyano-L-alanine is the superior choice due to its lower IC₅₀. However, its significant neurotoxicity at higher concentrations must be carefully considered, especially in neurological studies.
-
For irreversible and sustained inhibition of CSE , this compound is the preferred inhibitor. While less potent than BCA, its irreversible mechanism ensures a long-lasting effect. Researchers should remain aware of its potential off-target effects on other PLP-dependent enzymes.
Ultimately, a thorough understanding of the mechanisms, potency, and potential pitfalls of each inhibitor, coupled with rigorous experimental validation, is paramount for generating reliable and interpretable data in the dynamic field of H₂S biology.
References
Sources
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- 5. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying the Effects of L-Propargylglycine
For researchers, scientists, and drug development professionals investigating the physiological and pathophysiological roles of hydrogen sulfide (H₂S), L-Propargylglycine (L-PPG) is an indispensable tool. As a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for endogenous H₂S production, L-PPG allows for the targeted interrogation of H₂S-mediated signaling pathways.[1][2][3] However, the scientific rigor of any study utilizing L-PPG hinges on the implementation of meticulously designed control experiments. This guide provides an in-depth technical overview of the essential controls, compares L-PPG with alternative inhibitors, and offers detailed protocols for key validation assays.
The Criticality of Controls: Ensuring Scientific Integrity
Negative Controls: Establishing a Baseline
Negative controls are designed to show that the experimental manipulation itself, absent the specific inhibitory action of L-PPG, does not cause the observed effect.[4][5]
-
Vehicle Control: This is the most fundamental control. The vehicle is the solvent used to dissolve the L-PPG (e.g., saline).[2] Administering the vehicle alone to a parallel experimental group ensures that any observed effects are not due to the solvent's properties or the stress of the administration procedure.
-
Inactive Enantiomer Control (D-Propargylglycine): While L-PPG is the active inhibitor of CSE, D-propargylglycine (D-PPG) is often considered to have minimal to no inhibitory effect on the enzyme.[6] Using D-PPG as a control can help to distinguish effects specific to CSE inhibition from other potential non-specific effects of the propargylglycine molecule.
-
Scrambled Peptide/Non-targeting siRNA Control (for genetic knockdown studies): When using genetic approaches like siRNA to complement pharmacological inhibition, a non-targeting or scrambled sequence is crucial to control for the effects of the transfection process itself.
Positive Controls: Validating the System
Positive controls confirm that the experimental system is capable of producing the expected effect, thereby validating the methodology.[4][5]
-
H₂S Donor Treatment: To confirm that the biological system is responsive to H₂S, a known H₂S donor, such as sodium hydrosulfide (NaHS), can be administered. If L-PPG treatment abolishes an effect, and that effect can be rescued or mimicked by an H₂S donor, it provides strong evidence for the involvement of H₂S.
This compound in Context: A Comparative Look at H₂S Synthesis Inhibitors
While L-PPG is a widely used CSE inhibitor, it is not the only tool available. Understanding its properties in relation to other inhibitors is crucial for selecting the most appropriate compound for a given experiment and for interpreting the results. The primary enzymes responsible for endogenous H₂S production are CSE and cystathionine β-synthase (CBS).[7]
| Inhibitor | Primary Target(s) | IC₅₀ for human CSE | IC₅₀ for human CBS | Notes |
| This compound (L-PPG) | CSE (irreversible) | ~40 µM[8][9] | No significant inhibition[8][9] | The L-isoform is the active inhibitor. |
| Dthis compound (DL-PPG) | CSE (irreversible) | Not directly reported for the mix, but inhibition is attributed to the L-isoform. | No significant inhibition | Often used in studies, but the D-isoform may have off-target effects.[10][11][12][13] |
| Aminooxyacetic Acid (AOAA) | CBS and CSE | ~1.1 µM[8][9] | ~8.5 µM[8][9] | Often described as a CBS inhibitor, but it is a potent inhibitor of both enzymes.[10][11][14] |
Note: IC₅₀ values can vary depending on the experimental conditions and the source of the enzyme.
The data clearly indicates that while L-PPG is selective for CSE over CBS, AOAA potently inhibits both enzymes. This lack of selectivity for AOAA is a critical consideration when interpreting data from studies that use it as a "selective" CBS inhibitor.
Experimental Workflows and Protocols
To ensure the validity of findings, direct measurement of H₂S production and CSE activity is paramount. The following diagrams and protocols outline the essential steps.
Visualizing the Experimental Logic
Caption: A typical experimental workflow for studying the effects of L-PPG.
Biochemical Pathway of H₂S Production and Inhibition
Caption: The enzymatic production of H₂S by CSE and its inhibition by L-PPG and AOAA.
Detailed Experimental Protocols
Protocol 1: Measurement of H₂S Concentration using the Methylene Blue Assay
This spectrophotometric assay is a widely used method for the quantification of H₂S in biological samples.[3][7][8][15][16][17]
Materials:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA; 10% w/v)
-
Sodium hydroxide (NaOH)
-
H₂S concentration standards (e.g., NaHS)
-
Spectrophotometer
Procedure:
-
Sample Collection and Trapping of H₂S:
-
For cell culture: Add 100 µL of cell lysate or conditioned media to a microcentrifuge tube containing 100 µL of 1% zinc acetate.
-
For tissue homogenates: Homogenize tissue in ice-cold buffer and centrifuge. Add 100 µL of the supernatant to 100 µL of 1% zinc acetate.
-
The zinc acetate traps H₂S as zinc sulfide (ZnS).
-
-
Color Development:
-
To the sample-zinc acetate mixture, add 50 µL of N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 50 µL of ferric chloride solution.
-
Mix thoroughly and incubate at room temperature for 20 minutes in the dark. The reaction of H₂S with the reagents in an acidic environment forms methylene blue.
-
-
Protein Precipitation:
-
Add 100 µL of 10% TCA to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Spectrophotometric Measurement:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 670 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of NaHS.
-
Calculate the H₂S concentration in the samples based on the standard curve.
-
Protocol 2: Determination of CSE Activity using the Lead Sulfide Assay
This assay measures the rate of H₂S production from the substrate L-cysteine by monitoring the formation of lead sulfide (PbS).[1][6][18][19]
Materials:
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP; co-factor for CSE)
-
Lead acetate
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Reaction Mixture:
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, PLP, and lead acetate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add the protein sample (cell lysate or tissue homogenate) to the cuvette.
-
Initiate the enzymatic reaction by adding L-cysteine.
-
-
Monitoring the Reaction:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at 390 nm over time (e.g., for 10-15 minutes). The formation of PbS from the reaction of H₂S with lead acetate results in an increase in absorbance.
-
-
Calculation of CSE Activity:
-
Determine the rate of reaction from the linear portion of the absorbance versus time plot.
-
Calculate the specific activity of CSE using the molar extinction coefficient of PbS (5500 M⁻¹cm⁻¹).[1] Activity is typically expressed as nmol of H₂S produced per minute per milligram of protein.
-
By diligently applying these control strategies and validation assays, researchers can confidently elucidate the specific roles of CSE and H₂S in their biological systems of interest, contributing to the advancement of knowledge in this exciting and rapidly evolving field.
References
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922–932. [Link]
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Kabil, O., & Banerjee, R. (2014). Assay Methods for H2S Biogenesis and Catabolism Enzymes. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1844(8), 1344-1353. [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922–932. [Link]
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ResearchGate. (2023). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). [Link]
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Scott, D. A., et al. (2019). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Aging, 11(12), 3958–3981. [Link]
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Shatalin, K., et al. (2021). Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. Science, 372(6547), 1169-1175. [Link]
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ResearchGate. (2023). AOAA inhibited the synthesis of H2S and decreased the IC50 values of... [Link]
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Ida, T., et al. (2021). Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. Antioxidants, 10(11), 1833. [Link]
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d'Emmanuele di Villa Bianca, R., et al. (2011). Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility. British Journal of Pharmacology, 164(2b), 573–585. [Link]
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ResearchGate. (2023). Catalytic mechanism of CSE and the step inhibited by 1. [Link]
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Standard Methods. (n.d.). 4500-S2- D: Sulfide by Methylene Blue. [Link]
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Elabscience. (n.d.). Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method). [Link]
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ResearchGate. (2023). Experimental biofilter flow diagram to determine sulfur toxicity and media capacity for H 2 S removal. [Link]
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Alpha Analytical, Inc. (2012). Total Sulfide, Methylene Blue Method. [Link]
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Sarfraz, M., et al. (2022). Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression. International Journal of Molecular Sciences, 23(13), 6989. [Link]
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ResearchGate. (2016). A practical guide to working with H2S at the interface of chemistry and biology. [Link]
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Shen, X., et al. (2011). Modified methylene blue method for measurement of hydrogen sulfide level in plasma. Journal of Pharmacological and Toxicological Methods, 63(2), 167-171. [Link]
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ResearchGate. (2023). CSE inhibitor propargylglycine (PPG) had no effect on Na ϩ current. [Link]
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Keio University. (n.d.). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. [Link]
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ResearchGate. (2023). Inhibitors of H2S-releasing enzymes accelerate meiosis resumption. [Link]
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Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]
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ResearchGate. (2023). Flowchart of the experimental work. [Link]
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Taylor & Francis Online. (2015). A Simple Semi-Quantitative in Vivo Method Using H2S Detection to Monitor Sulfide Metabolizing Enzymes. [Link]
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Microbe Notes. (2022). Lead Sulfide Test- Definition, Principle, Procedure, Result, Uses. [Link]
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Viña, J. R., et al. (1993). Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats. The Biochemical journal, 294 ( Pt 3)(Pt 3), 771–775. [Link]
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Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
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Kabil, O., et al. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. Journal of Biological Chemistry, 294(45), 16845-16856. [Link]
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Sun, Q., et al. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S. The Journal of biological chemistry, 284(5), 3076–3085. [Link]
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Nishimura, A., et al. (2023). The Supersulfide-Producing Activity of Rat Cystathionine γ-Lyase Is Irreversibly Inactivated by L-CysNO but Not by L-GSNO. International Journal of Molecular Sciences, 24(12), 10078. [Link]
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Baby, S. M., et al. (2023). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. American journal of physiology. Lung cellular and molecular physiology, 328(6), L809–L825. [Link]
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Johnston, M., et al. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. Biochemistry, 18(21), 4690–4701. [Link]
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Konno, R., et al. (1993). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats. Bioscience, biotechnology, and biochemistry, 57(7), 1102–1106. [Link]
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Pinza, M., et al. (2014). Pharmacological Actions of the Slow Release Hydrogen Sulfide Donor GYY4137 on Phenylephrine-Induced Tone in Isolated Bovine Ciliary Artery. Current eye research, 39(2), 147–154. [Link]
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Szabo, C. (2016). Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. Nitric oxide : biology and chemistry, 55-56, 1–5. [Link]
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Reddit. (2019). Positive and Negative Control in Experiments. [Link]
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Gallego-García, A., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein science : a publication of the Protein Society, 32(4), e4619. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by propargylglycine. Journal of the American Chemical Society, 95(18), 6124–6125. [Link]
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Szabo, C. (2015). A timeline of hydrogen sulfide (H2S) research: from environmental toxin to biological mediator. Gasotransmitter Biology, 1, 1-21. [Link]
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Scott, D. A., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. GeroScience, 43(3), 1139–1155. [Link]
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For researchers in cellular metabolism, neuroscience, and cardiovascular physiology, the precise modulation of enzymatic pathways is paramount. Hydrogen sulfide (H₂S), a critical gaseous signaling molecule, has its biosynthesis primarily regulated by a trio of enzymes, with cystathionine γ-lyase (CSE or CGL) playing a central role in the cardiovascular system.[1][2] L-Propargylglycine (L-PPG), a classic irreversible inhibitor of CSE, has been an invaluable tool for dissecting the physiological roles of this enzyme.[3]
The Key Players in Endogenous H₂S Biosynthesis
Understanding the specificity of L-PPG requires a foundational knowledge of the enzymes it targets and those it may inadvertently affect. H₂S is generated endogenously from L-cysteine and other sulfur-containing amino acids by three key pyridoxal-5'-phosphate (PLP)-dependent enzymes.[4]
-
Cystathionine γ-lyase (CSE/CGL): This cytoplasmic enzyme is the primary catalyst for H₂S production in the cardiovascular system, including vascular smooth muscle and endothelial cells.[1][2] It catalyzes the α,γ-elimination of cystathionine to produce cysteine, but more importantly for H₂S biology, it can also directly generate H₂S from L-cysteine.[5][6]
-
Cystathionine β-synthase (CBS): Predominantly found in the central nervous system, CBS catalyzes the condensation of homocysteine and serine to form cystathionine.[1] While it can produce H₂S, its contribution outside of the nervous system under normal physiological conditions is considered less significant than CSE's.[1]
-
Methionine γ-lyase (MGL): This enzyme is involved in methionine metabolism and can also produce H₂S. While less studied in mammals compared to CSE and CBS, its structural and mechanistic similarities make it a potential off-target for inhibitors like L-PPG.[7][8]
The tissue-specific expression of these enzymes is a critical factor. For instance, in cardiovascular tissues where CSE is the dominant H₂S-producing enzyme, a CSE-selective inhibitor is essential.[2] The diagram below illustrates the transsulfuration pathway and the central role of these enzymes.
Caption: The transsulfuration pathway showing points of H₂S production and L-PPG inhibition.
Mechanism of Action: A Suicide Inhibitor
This compound is a mechanism-based, or "suicide," inhibitor.[9] Its inhibitory action is not merely competitive binding but a chemical reaction within the enzyme's active site.
-
Entry into the Active Site: L-PPG, as an amino acid analog, enters the active site of PLP-dependent enzymes like CSE.
-
Formation of an Adduct: It forms a Schiff base with the PLP cofactor, a common step for all substrates of these enzymes.[10]
-
Irreversible Inactivation: The propargyl group of L-PPG is an alkyne. Within the catalytic environment of the active site, this group is converted into a highly reactive allene intermediate.[10] This allene then covalently and irreversibly binds to a nucleophilic residue in the active site, permanently inactivating the enzyme.[10][11]
This covalent modification is the reason for its potent and irreversible nature. However, this mechanism is not unique to CSE. Other PLP-dependent enzymes that can process L-PPG as a substrate are also susceptible to this suicide inactivation, which is the root of its potential for off-target effects.[7][12]
Comparative Inhibitor Specificity: The Data
The critical question for any researcher is quantitative: how specific is L-PPG for CSE compared to other key enzymes? The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison. A lower IC₅₀ value indicates a higher inhibitory potency.
Recent studies have systematically evaluated the selectivity of commonly used inhibitors against purified human CSE and CBS. The results clearly demonstrate that while L-PPG (often used as the D,L-racemic mixture, PAG) is selective for CSE over CBS, its potency is modest, and other inhibitors show different profiles.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Selectivity Profile |
| D,this compound (PAG) | CSE | 40 ± 8 | Selective for CSE vs. CBS |
| CBS | > 1000 | ||
| β-Cyanoalanine (BCA) | CSE | 14 ± 0.2 | More potent than PAG on CSE; selective vs. CBS |
| CBS | > 1000 | ||
| L-Aminoethoxyvinylglycine (AVG) | CSE | < 10 | Potent CSE inhibitor; selective vs. CBS |
| CBS | > 1000 | ||
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | Potent CSE inhibitor (unexpectedly) |
| CBS | 8.5 ± 0.7 | Non-selective; more potent on CSE than CBS |
Data synthesized from Asimakopoulou et al. (2013).[13]
Key Insights from the Data:
-
L-PPG is indeed selective for CSE over CBS. This validates its use in contexts where distinguishing between these two enzymes is the primary goal.[13]
-
AOAA is not a selective CBS inhibitor. Contrary to its common use in the literature, AOAA is a more potent inhibitor of CSE than CBS.[13] This is a critical finding that necessitates re-evaluation of past studies that used AOAA to selectively block CBS.
-
L-PPG is not the most potent CSE inhibitor. Both BCA and AVG show higher potency for CSE.[13]
-
Off-target effects on MGL are known. While the table focuses on CSE and CBS, it is documented that L-PPG also inhibits other PLP-dependent enzymes like methionine γ-lyase (MGL) and cystathionine γ-synthase.[7][8][12] Researchers studying methionine metabolism must exercise caution.
Experimental Workflow: Validating Inhibitor Specificity in Your System
Trust in a pharmacological tool should not be absolute; it must be validated within the specific context of your experimental system. Here, we provide a detailed, self-validating protocol for assessing inhibitor specificity by measuring H₂S production from purified enzymes or cell/tissue lysates.
Caption: Workflow for determining the IC₅₀ of an inhibitor on an H₂S-producing enzyme.
Detailed Protocol: In Vitro H₂S Production and Inhibition Assay
This protocol is based on the widely used methylene blue method for H₂S detection.[14][15]
1. Preparation of Reagents:
-
Enzyme Source: Purified recombinant CSE, CBS, or MGL. Alternatively, use tissue homogenates or cell lysates known to express the target enzyme.
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate Solution: 10 mM L-cysteine in assay buffer (prepare fresh).
-
Cofactor Solution: 100 µM Pyridoxal-5'-phosphate (PLP) in assay buffer.
-
Inhibitor Stock: 10 mM this compound in water or buffer. Prepare serial dilutions to cover a range from 1 µM to 10 mM.
-
Stop Solution (A): 1% (w/v) Zinc Acetate.
-
Color Reagent (B): 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.[15]
-
Color Reagent (C): 30 mM FeCl₃ in 1.2 M HCl.[15]
2. Assay Procedure:
-
Step 1: Pre-incubation with Inhibitor: In a microcentrifuge tube, combine:
-
50 µL Assay Buffer
-
10 µL Cofactor Solution (PLP)
-
10 µL Enzyme Source
-
10 µL of inhibitor dilution (or buffer for the 0% inhibition control).
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]
-
-
Step 2: Start the Reaction: Add 20 µL of the Substrate Solution (L-cysteine) to each tube to start the reaction. The final volume is 100 µL.
-
Step 3: Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The exact time should be optimized to ensure the reaction is in the linear range for the uninhibited control.
-
Step 4: Stop the Reaction: Add 50 µL of Stop Solution (A) (Zinc Acetate) to trap the H₂S gas as Zinc Sulfide (ZnS).
3. H₂S Detection:
-
Step 5: Color Development: To each tube, add 50 µL of Color Reagent (B) followed immediately by 50 µL of Color Reagent (C).
-
Step 6: Incubation: Mix and incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.
-
Step 7: Measurement: Centrifuge the tubes to pellet any precipitate. Transfer 100-200 µL of the supernatant to a 96-well plate and measure the absorbance at 670 nm.
4. Data Analysis:
-
Step 8: Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
-
Where Abs_inhibitor is the absorbance with the inhibitor, Abs_control is the absorbance without inhibitor, and Abs_blank is a no-enzyme control.
-
-
Step 9: Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic curve and determine the IC₅₀ value.[17]
By performing this assay with CSE, CBS, and MGL, you can generate a comprehensive specificity profile for L-PPG and other inhibitors in your own laboratory setting, ensuring the highest level of confidence in your subsequent experiments.
Conclusion and Best Practices
This compound remains a valuable and effective tool for studying the roles of cystathionine γ-lyase, particularly due to its established selectivity over cystathionine β-synthase. However, researchers must proceed with an informed perspective, recognizing its limitations.
Recommendations for Researchers:
-
Acknowledge Off-Target Potential: Be aware of the documented inhibitory activity of L-PPG against other PLP-dependent enzymes, especially MGL.[7][8] If your biological system has high expression of these enzymes, consider alternative or supplementary approaches.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of L-PPG required to achieve the desired inhibition of CSE in your system to minimize the risk of off-target effects.
-
Validate with Multiple Tools: When possible, confirm findings obtained with L-PPG using complementary techniques, such as siRNA/shRNA-mediated knockdown of the target enzyme.
-
Avoid Misusing AOAA: Do not use aminooxyacetic acid (AOAA) as a selective CBS inhibitor without empirical validation, as evidence shows it is a more potent inhibitor of CSE.[13]
-
Cite with Precision: When publishing, clearly state the inhibitor used, its concentration, and acknowledge its known specificity profile, citing appropriate literature.
By adhering to these principles of scientific integrity and rigorous validation, the scientific community can continue to leverage pharmacological inhibitors like this compound to unravel the complex and vital roles of H₂S signaling in health and disease.
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Yang, G., & Wu, L. (2013). The role of cystathionine γ-lyase/hydrogen sulfide pathway in cardiovascular disease. Antioxidants & Redox Signaling, 19(15), 1886-1901. [Link]
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Chiku, T., Padovani, D., Zhu, W., Singh, S., Vitvitsky, V., & Banerjee, R. (2009). H2S biogenesis by human cystathionine γ-lyase leads to the novel sulfur metabolites lanthionine and homolanthionine and is responsive to the grade of hyperhomocysteinemia. Journal of Biological Chemistry, 284(17), 11601-11612. [Link]
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Sun, Q., Collins, R., Huang, S., Holmberg-Schiavone, L., Stamford, A. W., & Tang, W. (2009). Regulation of cystathionine gamma-lyase/H₂S system and its pathological implication. Journal of Cellular and Molecular Medicine, 13(8a), 1451-1460. [Link]
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Gasperi, T., Finamore, C., Macone, A., & Paiardini, A. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. [Link]
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Li, H., Wang, Y., Liu, H., & Wang, H. (2022). Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. International Journal of Molecular Sciences, 23(22), 14207. [Link]
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Aryal, S. (2022). Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. Microbe Notes. [Link]
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Gasperi, T., Finamore, C., Macone, A., & Paiardini, A. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. IRIS. [Link]
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Basic, A., Dahlen, G., & Basic, N. (2015). Estimation of bacterial hydrogen sulfide production in vitro. Journal of Oral Microbiology, 7(1), 27958. [Link]
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Shen, X., Pattillo, C. B., Pardue, S., Bir, S. C., Wang, R., & Kevil, C. G. (2011). Measurement of plasma hydrogen sulfide in vivo and in vitro. Nitric Oxide, 24(4), 227-234. [Link]
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Echizen, H., Ida, T., Yamamoto, H., Sawa, T., Okamoto, T., & Akaike, T. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation. Journal of Biological Chemistry, 299(11), 105317. [Link]
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Shimeld, L. (2015). Hydrogen Sulfide Production Test: 1 Minute Micro Techniques. YouTube. [Link]
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Nishimura, H., & Ueno, H. (1990). Effect of cysteine on the inactivation of cystathionine gamma-lyase by D,this compound. Archives of Biochemistry and Biophysics, 281(2), 299-304. [Link]
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ResearchGate. (n.d.). Catalytic mechanism of CSE and the step inhibited by 1. [Link]
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ResearchGate. (n.d.). Mechanism of PAG inhibition on hCSE. [Link]
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Getsy, P. M., Coffee, G. A., Baby, S. M., May, W. J., Henderson, F., Knauss, Z. T., & Lewis, S. J. (2021). The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing. Respiratory Physiology & Neurobiology, 293, 103729. [Link]
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Fowler, C. J., & Tipton, K. F. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 27(19), 6566. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Johnston, M., Marcotte, P., Donovan, J., & Walsh, C. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. Biochemistry, 18(9), 1729-1738. [Link]
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Michael, S., La, H., & Auld, D. S. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., Coletta, C., Zhou, Z., & Szabo, C. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 924-932. [Link]
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Marcotte, P. A., & Walsh, C. (1979). Suicide inactivation of bacterial cystathionine .gamma.-synthase and methionine .gamma.-lyase during processing of this compound. Biochemistry, 18(9), 1729-1738. [Link]
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Thompson, G. A., Datko, A. H., Mudd, S. H., & Giovanelli, J. (1982). Methionine Synthesis in Lemna: Inhibition of Cystathionine -Synthase by Propargylglycine. Plant Physiology, 69(5), 1077-1083. [Link]
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Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., Coletta, C., Zhou, Z., & Szabo, C. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 924–932. [Link]
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Quantitative Analysis of L-Propargylglycine's Inhibitory Constant (Ki): A Comparative Guide for Drug Discovery Professionals
Abstract
L-Propargylglycine (L-PPG) is a cornerstone tool for researchers investigating the physiological roles of cystathionine γ-lyase (CSE) and its product, hydrogen sulfide (H₂S). As a mechanism-based irreversible inhibitor, understanding its potency, defined by the inhibitory constant (Ki), is paramount for accurate experimental design and interpretation. This guide provides a comprehensive, technically-grounded framework for the quantitative analysis of L-PPG's Ki. We will delve into the underlying principles of irreversible inhibition, present a detailed, step-by-step experimental protocol, and offer a comparative analysis with other common CSE inhibitors, supported by experimental data.
Introduction: The Critical Role of Ki in Inhibitor Characterization
In the realm of drug discovery and chemical biology, the inhibitory constant (Ki) is a fundamental parameter that quantifies the potency of an inhibitor. A lower Ki value signifies a more potent inhibitor, requiring a lower concentration to achieve a desired level of enzyme inhibition. For irreversible inhibitors like this compound, which form a stable, covalent bond with the target enzyme, the kinetic analysis is nuanced but crucial for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Precise Ki values are essential for comparing the efficacy of different inhibitor analogs, thereby guiding the rational design of more potent and selective compounds.
-
Pharmacological Relevance: The Ki, in conjunction with the rate of inactivation (k_inact), provides a comprehensive picture of an inhibitor's pharmacological potential, influencing dosing strategies and therapeutic windows.
-
Mechanistic Insights: The kinetic characterization of irreversible inhibitors can elucidate the catalytic mechanism of the target enzyme and the specifics of the inhibitor's interaction with the active site.
This compound is a widely utilized inhibitor of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a key role in sulfur amino acid metabolism and the production of the gasotransmitter hydrogen sulfide (H₂S).[1][2]
The Mechanism of this compound: A Suicide Inhibitor
This compound is classified as a mechanism-based or "suicide" inhibitor.[3] This means that the enzyme itself catalyzes the conversion of the inhibitor into a reactive species, which then irreversibly inactivates the enzyme. The catalytic process of CSE involves the formation of an external aldimine with L-PPG. Subsequent enzymatic steps lead to the formation of a reactive allene intermediate, which is then attacked by a nucleophilic residue in the active site, forming a covalent adduct and rendering the enzyme inactive.[4]
Figure 2: A comprehensive workflow for the determination of the inhibitory constant (Ki) of this compound for cystathionine γ-lyase.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
CSE Working Solution: Dilute purified CSE in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.
-
L-PPG Stock Solutions: Prepare a serial dilution of L-PPG in assay buffer.
-
Substrate Solution: Prepare a stock solution of L-Cystathionine in assay buffer.
-
Coupling System: Prepare a solution containing LDH and NADH in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, CSE working solution, and varying concentrations of L-PPG. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the time-dependent inactivation of the enzyme.
-
Initiate the reaction by adding the substrate solution and the coupling system to all wells.
-
Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of remaining enzyme activity at each L-PPG concentration relative to the uninhibited control.
-
Plot the natural logarithm of the percent remaining activity against the pre-incubation time for each L-PPG concentration. The negative of the slope of this line yields the apparent pseudo-first-order rate constant of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding L-PPG concentrations.
-
Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine k_inact and Ki: k_obs = (k_inact * [I]) / (Ki + [I]), where [I] is the inhibitor concentration.
-
Comparative Analysis of CSE Inhibitors
A quantitative comparison of L-PPG with other commonly used inhibitors of CSE is essential for selecting the appropriate tool for a given research question. The table below summarizes the inhibitory potency of several compounds against human CSE.
| Inhibitor | Type of Inhibition | Target Enzyme | IC₅₀ / Ki Value | Reference(s) |
| Dthis compound (PAG) | Irreversible (Mechanism-based) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 40 ± 8 µM | [5][6][7] |
| Aminooxyacetic acid (AOAA) | Reversible | Human Cystathionine γ-lyase (CSE) | IC₅₀: 1.1 ± 0.1 µM | [5][6][7] |
| β-Cyano-L-alanine (BCA) | Reversible | Human Cystathionine γ-lyase (CSE) | IC₅₀: 14 ± 0.2 µM | [5][6][7][][9] |
| S-3-Carboxypropyl-L-cysteine (CPC) | Reversible | Human Cystathionine γ-lyase (CSE) | Ki: 50 ± 3 µM (for cystathionine cleavage) | [10] |
Note: IC₅₀ values are dependent on substrate concentration and may not be directly equivalent to Ki, but they provide a useful measure for comparing inhibitor potency under specific assay conditions.
It is noteworthy that while aminooxyacetic acid is often used as a CSE inhibitor, it is more potent against CSE than against its other target, cystathionine β-synthase (CBS), for which it is also frequently used. [5][6][7]
Conclusion and Future Perspectives
This guide provides a robust framework for the quantitative analysis of this compound's inhibitory constant against cystathionine γ-lyase. The detailed protocol and comparative data serve as a valuable resource for researchers in the field. Accurate determination of Ki is not merely an academic exercise; it is a critical component of rigorous scientific investigation and the foundation for the development of novel therapeutic agents targeting H₂S metabolism. As the understanding of the physiological and pathological roles of H₂S continues to expand, the need for well-characterized and selective inhibitors of CSE will undoubtedly grow, making the principles and techniques outlined here increasingly relevant.
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Analysis of kinetic data for irreversible enzyme inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Valero, E., Varón, R., & García-Carmona, F. (n.d.). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
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Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Retrieved from [Link]
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Singh, S., & Banerjee, R. (2009). A continuous spectrophotometric assay for human cystathionine beta-synthase. National Center for Biotechnology Information. Retrieved from [Link]
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Chiku, T., Padovani, D., Zhu, W., Singh, S., Vitvitsky, V., & Banerjee, R. (2009). H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia. The Journal of Biological Chemistry, 284(17), 11601–11612. Retrieved from [Link]
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Johnston, M., Jankowski, D., Marcotte, P., Tanaka, H., Esaki, N., Soda, K., & Walsh, C. (1979). Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound. PubMed. Retrieved from [Link]
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Rakitzis, E. T. (1974). Kinetics of irreversible enzyme inhibition by an unstable inhibitor. Biochemical Journal, 141(2), 601–603. Retrieved from [Link]
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Moro, M. A., et al. (2017). Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. MDPI. Retrieved from [Link]
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Yadav, P. K., Vitvitsky, V., Kim, H., Stöcker, T., Włodek, L., & Banerjee, R. (2019). S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis. The Journal of Biological Chemistry, 294(35), 13057–13068. Retrieved from [Link]
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Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., Coletta, C., Zhou, Z., & Szabo, C. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922–932. Retrieved from [Link]
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Asimakopoulou, A., et al. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine synthase (CBS) and cystathionine lyase (CSE). ResearchGate. Retrieved from [Link]
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Cystathionine gamma-lyase. (n.d.). Wikipedia. Retrieved from [Link]
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Asimakopoulou, A., et al. (2013). (PDF) Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) (2013). SciSpace. Retrieved from [Link]
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A Comparative Guide to In Vivo Modulation of the CSE/H2S Pathway: L-Propargylglycine vs. Genetic Knockdown
This guide provides a comprehensive comparison of two widely used methods for investigating the in vivo roles of the Cystathionine γ-lyase (CSE)/Hydrogen Sulfide (H2S) signaling pathway: pharmacological inhibition with L-Propargylglycine (PAG) and genetic knockdown of the Cth gene encoding CSE. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting their outcomes.
Introduction: The Significance of the CSE/H2S Signaling Pathway
Hydrogen sulfide (H2S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). In mammals, the majority of endogenous H2S is synthesized by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). While CBS is predominantly expressed in the central nervous system, CSE is the primary source of H2S in the cardiovascular system and peripheral tissues. The CSE/H2S pathway is implicated in a vast array of physiological processes, including vasodilation, angiogenesis, inflammation, and apoptosis. Consequently, dysregulation of this pathway has been linked to numerous pathologies, making it a compelling target for therapeutic intervention and basic research.
This guide will delve into the two principal methods for interrogating the in vivo function of CSE: pharmacological inhibition using this compound (PAG) and genetic knockdown of the Cth gene.
Pharmacological Inhibition with this compound (PAG)
This compound is a well-established, irreversible inhibitor of CSE. Its mechanism of action involves covalent modification of the PLP cofactor at the enzyme's active site, leading to a loss of catalytic function.
Mechanism of Action
PAG acts as a suicide inhibitor of CSE. Upon entering the active site, the propargyl group of PAG is attacked by the enzyme, leading to the formation of a stable, covalent adduct with the PLP cofactor. This effectively inactivates the enzyme and halts H2S production.
Figure 3: Comparative experimental workflows for PAG administration and siRNA-mediated CSE knockdown.
Conclusion and Recommendations
The choice between using this compound and genetic knockdown of CSE depends on the specific research question.
-
This compound is well-suited for studying the acute effects of CSE inhibition and for initial pharmacological screening. Its ease of use and rapid onset of action are significant advantages. However, researchers must be diligent in performing dose-response experiments and considering potential off-target effects.
-
Genetic knockdown provides a more specific and long-term approach to investigate the roles of CSE. CSE knockout models are invaluable for understanding the chronic physiological and developmental functions of the CSE/H2S pathway. Transient knockdown with siRNA/shRNA offers a compromise, allowing for more temporally controlled and tissue-specific targeting.
For a comprehensive understanding of the CSE/H2S pathway, a combined approach is often the most powerful. For instance, researchers could use a CSE knockout model to study the chronic effects of CSE deficiency and then use PAG to investigate the acute effects of further CSE inhibition in specific tissues or in response to particular stimuli. By carefully selecting the appropriate tools and being mindful of their respective limitations, researchers can continue to unravel the complex and vital roles of the CSE/H2S signaling pathway in health and disease.
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Wang, R. (2012). Hydrogen Sulfide: A New Endogenous Gasotransmitter in the Cardiovascular System. Journal of Cardiovascular Disease Research. [Link]
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Kimura, H. (2011). Hydrogen sulfide: its production, release, and functions. Amino acids. [Link]
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Wallace, J. L., & Wang, R. (2015). Hydrogen sulfide: an endogenous mediator of resolution of inflammation. The Journal of clinical investigation. [Link]
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Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by this compound. Journal of the American Chemical Society. [Link]
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Yang, G., Wu, L., Jiang, B., Yang, W., Qi, J., Cao, K., ... & Wang, R. (2008). H2S as a physiologic vasorelaxant: hypertension in mice with deletion of cystathionine γ-lyase. Science. [Link]
A Researcher's Guide to Pharmacological Inhibitors of Hydrogen Sulfide (H₂S) Production
In the ever-evolving landscape of gasotransmitter research, hydrogen sulfide (H₂S) has emerged as a critical signaling molecule with profound implications in both physiological and pathophysiological processes. The enzymatic production of H₂S is primarily orchestrated by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE, also known as CGL), and 3-mercaptopyruvate sulfurtransferase (3-MST). The ability to pharmacologically modulate the activity of these enzymes is paramount for elucidating the precise roles of H₂S in health and disease, and for the development of novel therapeutic strategies.
This guide provides a comprehensive comparison of commonly used pharmacological inhibitors of H₂S production, offering insights into their mechanisms of action, potency, and selectivity. We will delve into the experimental data that underpins our understanding of these tools and provide a foundational protocol for their evaluation, empowering researchers to make informed decisions in their experimental designs.
The Enzymatic Machinery of H₂S Biosynthesis
A foundational understanding of the H₂S production pathways is crucial for the rational selection and application of pharmacological inhibitors. The transsulfuration pathway, involving CBS and CSE, is a major source of H₂S from L-cysteine and homocysteine.[1][2] 3-MST, on the other hand, produces H₂S from 3-mercaptopyruvate, which is generated from L-cysteine by cysteine aminotransferase (CAT).
Below is a diagram illustrating the primary pathways of endogenous H₂S production and the points of intervention for various inhibitors.
Caption: Endogenous H₂S biosynthesis pathways and targets of pharmacological inhibitors.
Comparative Analysis of H₂S Production Inhibitors
The selection of an appropriate inhibitor is contingent on the specific research question, the biological system under investigation, and the desired degree of selectivity. The following sections provide a detailed comparison of commonly used inhibitors for each of the major H₂S-producing enzymes.
Cystathionine β-Synthase (CBS) Inhibitors
CBS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine.[1][2]
-
Aminooxyacetic Acid (AOAA): AOAA is one of the most widely used inhibitors of CBS.[1][3][4] It acts as a general inhibitor of PLP-dependent enzymes by forming an oxime with the PLP cofactor.[5] However, a critical consideration for researchers is its lack of selectivity. Studies have demonstrated that AOAA is a more potent inhibitor of CSE than CBS.[6][7][8] This lack of specificity necessitates careful interpretation of experimental results when using AOAA to probe the role of CBS. Recent work has also shown that serine can rescue the enzymatic activity of AOAA-inhibited CBS, adding another layer of complexity to its use in cellular environments.[1]
-
Hydroxylamine: Similar to AOAA, hydroxylamine is a non-selective inhibitor that targets PLP-dependent enzymes and can block both CBS and CSE.[6][8] Its utility in specifically targeting CBS is therefore limited.
-
8-Hydroxyquinolines (Clioquinol, Chloroxine, and Nitroxoline): A yeast-based screening approach identified these FDA-approved drugs as inhibitors of CBS activity.[9] Their mechanism appears to be linked to the modulation of intracellular copper and zinc levels, which in turn regulate CBS activity.[9]
Cystathionine γ-Lyase (CSE) Inhibitors
CSE, another PLP-dependent enzyme, is responsible for the α,γ-elimination of cystathionine to produce cysteine, as well as the β-elimination of cysteine to generate H₂S.[6][7]
-
DL-Propargylglycine (PAG): PAG is an irreversible inhibitor of CSE and is frequently used in both in vitro and in vivo studies.[10][11][12][13] It is important to note that only the L-isoform of PAG is active against CSE.[8] While generally considered selective for CSE over CBS, its potency is limited, often requiring high micromolar to millimolar concentrations for effective inhibition.[8][10]
-
β-Cyano-L-alanine (BCA): BCA is a reversible and more potent inhibitor of CSE compared to PAG.[6][7] However, it also has the potential for neurotoxicity, which should be considered in experimental design.[14]
-
L-Aminoethoxyvinylglycine (AVG): AVG is another inhibitor of CSE that demonstrates higher potency than PAG.[6][7] Like other inhibitors in this class, it can also affect other PLP-dependent enzymes.[14]
-
S-3-Carboxypropyl-l-cysteine (CPC): CPC is a more recently described inhibitor of CSE that, unlike PAG, does not require preincubation with the enzyme to exert its inhibitory effect.[15] It has been shown to be selective for CSE over CBS and 3-MST.[15]
3-Mercaptopyruvate Sulfurtransferase (3-MST) Inhibitors
3-MST is a cytosolic and mitochondrial enzyme that produces H₂S from 3-mercaptopyruvate. The development of selective inhibitors for 3-MST is an active area of research.
-
Aryl-Substituted Pyrimidones (e.g., HMPSNE): High-throughput screening has identified several potent and selective inhibitors of 3-MST, including (2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one) (HMPSNE).[16][17][18] These compounds have shown efficacy in cell-based assays and in vivo models.[16][18] The mechanism of inhibition involves targeting a persulfurated cysteine residue in the active site of 3-MST.[17]
-
Thiazolidinediones (e.g., Pioglitazone): In the context of bacterial 3-MST, certain thiazolidinediones have been identified as inhibitors that can synergistically control bacterial survival.[19]
Summary of Inhibitor Potency and Selectivity
The following table provides a comparative summary of the IC₅₀ values for commonly used H₂S production inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentrations and the source of the enzyme (e.g., recombinant human vs. rodent tissue).
| Inhibitor | Target Enzyme(s) | IC₅₀ (μM) | Selectivity | Reference(s) |
| Aminooxyacetic Acid (AOAA) | CBS / CSE | 8.5 (CBS), 1.1 (CSE) | More potent for CSE | [6][7] |
| Dthis compound (PAG) | CSE | 40 - 55 | Selective for CSE over CBS | [6][7][10] |
| β-Cyano-L-alanine (BCA) | CSE | 14 | Selective for CSE over CBS | [6][7] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | ~1 | Selective for CSE over CBS | [6][7][14] |
| HMPSNE | 3-MST | Micromolar range | Selective for 3-MST | [16][17] |
Experimental Protocol: Methylene Blue Assay for H₂S Measurement
The Methylene Blue assay is a widely used and robust colorimetric method for the quantification of H₂S.[20] The principle of this assay relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue.
Materials:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Sodium sulfide (Na₂S) standard solution
-
Microplate reader
Step-by-Step Methodology:
-
Sample Preparation and H₂S Trapping:
-
In a typical enzyme activity assay, the reaction mixture containing the enzyme, substrate (e.g., L-cysteine), and pyridoxal 5'-phosphate (PLP) is prepared in a sealed vial.
-
To evaluate inhibitors, the compound of interest is pre-incubated with the enzyme before the addition of the substrate.
-
The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at 37°C.
-
To trap the H₂S produced, a center well containing a piece of filter paper soaked in zinc acetate is often included in the reaction vessel, or zinc acetate is added directly to the reaction mixture at the end of the incubation to precipitate sulfide as zinc sulfide (ZnS).
-
-
Color Development:
-
The enzymatic reaction is stopped by the addition of TCA.
-
N,N-dimethyl-p-phenylenediamine sulfate solution is added, followed by the addition of FeCl₃ solution.
-
The mixture is incubated in the dark at room temperature for approximately 20-30 minutes to allow for color development.
-
-
Quantification:
-
After incubation, the samples are centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at 670 nm using a microplate reader.
-
A standard curve is generated using known concentrations of Na₂S to quantify the amount of H₂S produced in the samples.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for measuring H₂S production using the Methylene Blue assay.
Concluding Remarks and Future Perspectives
The pharmacological inhibition of H₂S-producing enzymes is an indispensable tool for dissecting the multifaceted roles of this gasotransmitter. While a number of inhibitors are available, researchers must be cognizant of their limitations, particularly with regard to selectivity. The continued development of highly potent and specific inhibitors for each of the H₂S-producing enzymes will undoubtedly accelerate our understanding of H₂S biology and its therapeutic potential. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating this exciting and dynamic field.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Propargylglycine
Introduction: Beyond the Benchtop
L-Propargylglycine (L-PG) is a non-proteinogenic amino acid distinguished by its terminal alkyne, or propargyl, group.[1][2] This functional group makes it an invaluable tool for researchers, particularly as an irreversible inhibitor of enzymes like γ-cystathionase and for use in bioorthogonal chemistry via "click" reactions.[2][3][4] However, the very reactivity that makes L-PG a powerful scientific tool also necessitates a rigorous and informed approach to its disposal. The propargyl group introduces specific chemical hazards that, if managed improperly, can pose risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical rationale behind each procedural step, empowering you not just to follow a protocol, but to understand and implement a culture of safety. This document is designed for researchers, scientists, and drug development professionals who handle L-PG and similar reactive small molecules.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While some safety data sheets (SDS) for this compound and its derivatives may classify it as a non-hazardous substance under certain regulations, a comprehensive evaluation reveals a more nuanced picture.[5] The primary concerns stem from its classification as an irritant and the inherent reactivity of the propargyl functional group.
According to the Globally Harmonized System (GHS), this compound is consistently classified with the following hazards:
-
Skin Irritation (H315)[1]
-
Serious Eye Irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The propargyl group itself is associated with flammability, reactivity, and toxicity.[6] Related propargyl compounds can be fatal if ingested, inhaled, or absorbed through the skin and may have the potential for explosive polymerization under certain conditions.[6] Therefore, it is imperative to treat this compound as hazardous waste.
| Hazard Category | GHS Classification | Primary Concern & Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[7] | The primary routes of exposure in a lab setting are inhalation of dust and dermal contact. The propargyl moiety contributes to its potential toxicity. |
| Irritation | Causes skin, eye, and respiratory tract irritation.[1][8] | Direct contact with the solid powder or solutions can cause inflammation and discomfort. Working in a well-ventilated area is crucial. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[8][9] | The terminal alkyne is a high-energy functional group that can react violently with strong oxidizers.[5] Acidic conditions can also lead to unwanted reactions. |
| Environmental | Very toxic to aquatic life with long-lasting effects (as noted for related compounds).[10] | Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[5][11] |
The Regulatory Imperative: Compliance as a Standard
The disposal of all laboratory chemicals is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12] These regulations mandate that chemical waste be managed from its point of generation to its final disposal.[13]
Key principles that dictate the following protocols include:
-
Waste Identification: All chemical waste must be correctly identified and classified.
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[12]
-
Containerization: Waste must be collected in appropriate, sealed, and correctly labeled containers.[12][14]
-
Point-of-Generation Management: Waste should be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[13][15]
Ultimately, all disposal procedures must be conducted in accordance with federal, state, and local regulations, and in alignment with your institution's specific Environmental Health and Safety (EHS) office guidelines.[10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely managing this compound waste from the moment it is generated.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or solution), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety goggles or glasses are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[8]
Step 2: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions within a waste container. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. [6]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container.[6]
-
Contaminated PPE, such as gloves and absorbent pads used for cleaning minor spills, should also be placed in this container.[6]
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, dedicated liquid hazardous waste container.[6]
-
This includes reaction mixtures, rinsates from glassware, and solutions from analytical instrumentation.
-
-
Sharps Waste:
Step 3: Containerization
The choice of container is crucial for safe storage and transport.
-
Compatibility: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid L-PG waste.
-
Integrity: Ensure the container is free from damage, cracks, or leaks and has a secure, leak-proof screw-top cap.[12]
-
Headspace: For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion.
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[14][15] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.
The label must include:
-
The full chemical name : "this compound". Do not use abbreviations.
-
A clear indication of the associated hazards (e.g., Irritant, Toxic).[6]
-
The accumulation start date (the date the first waste was added).
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated SAA at or near the point of generation.[13]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Segregation: Ensure the this compound waste container is physically separated from incompatible materials, particularly strong oxidizing agents.[12]
Step 6: Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][10][16]
-
Documentation: Complete all necessary waste pickup forms or manifests as required by your institution.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
Chemical Incompatibility: A Critical Safety Check
The terminal alkyne of this compound is a high-energy functional group. Mixing L-PG waste with incompatible chemicals can lead to vigorous, exothermic, or even explosive reactions. It is crucial to prevent such mixing in waste containers.
| Incompatible Material Class | Specific Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates, chromium trioxide | Can cause a violent, potentially explosive reaction with the alkyne group.[5] |
| Strong Acids | Concentrated sulfuric acid, hydrochloric acid | Can catalyze polymerization or other hazardous reactions.[8][9] |
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator if dealing with a large quantity of powder.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it into a labeled hazardous waste container.[8]
-
For Liquids: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[16] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding its chemical reactivity and adhering to a structured disposal protocol—encompassing rigorous segregation, correct containerization, and compliant labeling—researchers can effectively mitigate the risks associated with this valuable compound. Always prioritize safety and consult your institution's EHS department as the definitive authority on all waste disposal matters.
References
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A Comprehensive Guide to Personal Protective Equipment for Handling L-Propargylglycine
L-Propargylglycine, a non-proteinogenic amino acid, is a valuable tool in biochemical and pharmaceutical research, notably as an inhibitor of various enzymes, including cystathionine γ-lyase.[1][2] Its utility in the laboratory is matched by the imperative for rigorous safety protocols to protect researchers from potential hazards. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling this compound, underpinned by an understanding of its chemical properties and associated risks.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is classified with the following GHS hazard statements:
These classifications are the primary drivers for the selection of specific PPE. As a solid, often in powder form, the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[4] The irritant nature of the compound necessitates the creation of effective barriers to prevent these exposures.
Core Personal Protective Equipment (PPE) Ensemble
A proactive approach to safety when handling this compound involves a standard ensemble of PPE, to be worn at all times in the laboratory where this chemical is in use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes, providing superior protection from airborne powder and accidental splashes compared to safety glasses.[5] |
| Hand Protection | Disposable nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[5][6] Double-gloving is recommended for extended handling periods. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination with this compound powder.[7][8] |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect feet from spills and falling objects.[8] |
Respiratory Protection: A Critical Consideration
Given that this compound may cause respiratory irritation, appropriate respiratory protection is crucial, particularly when handling the powdered form outside of a certified chemical fume hood.[1][3]
-
Engineering Controls as the First Line of Defense: Whenever possible, handle this compound powder within a chemical fume hood to minimize the generation of airborne dust.[6]
-
Respiratory Protection: If a fume hood is not available, a NIOSH-approved N95 respirator is recommended as a minimum precaution to prevent inhalation of the powder.
Procedural Guidance for PPE: Donning and Doffing
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on chemical safety goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat by turning it inside out to contain any contaminants.
-
Eye Protection: Remove goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and this compound Waste
Proper disposal is a critical final step in the safe handling of this compound.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed hazardous waste container.[10]
-
This compound Waste: All unused this compound and any materials used for spill cleanup must be collected in a clearly labeled hazardous waste container.[10] Do not dispose of this chemical down the drain or in regular trash.[9][10] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Visualizing PPE Selection Logic
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][1]
-
Astech Ireland. (n.d.). Safety Data Sheet: Fmoc-L-Propargylglycine. Retrieved from [Link]
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Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link][6]
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AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Pra-OH. Retrieved from [Link][4]
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National Center for Biotechnology Information. (n.d.). Dthis compound. PubChem. Retrieved from [Link][3]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link][5]
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University of Washington. (2016). Personal Protective Equipment (PPE) in Laboratories. Environmental Health & Safety. Retrieved from [Link][7]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link][8]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
